molecular formula C6H3ClF2O B1459376 4-Chloro-2,3-difluorophenol CAS No. 1261634-63-2

4-Chloro-2,3-difluorophenol

Cat. No.: B1459376
CAS No.: 1261634-63-2
M. Wt: 164.54 g/mol
InChI Key: HVLUXBQZVNQLTE-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluorophenol is a useful research compound. Its molecular formula is C6H3ClF2O and its molecular weight is 164.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUXBQZVNQLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261634-63-2
Record name 4-chloro-2,3-difluorophenol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-2,3-difluorophenol CAS number 1261634-63-2

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Advanced Materials & Agrochemical Discovery[1]

Executive Summary & Chemical Identity[1][2]

4-Chloro-2,3-difluorophenol (CAS 1261634-63-2) represents a specialized halogenated aromatic scaffold used primarily as a high-value building block in the synthesis of Liquid Crystal (LC) monomers and fluorinated agrochemicals .[1] Its structural uniqueness lies in the contiguous "2,3-difluoro" motif combined with a para-chlorine substituent.[1]

This specific substitution pattern confers two critical properties:

  • Negative Dielectric Anisotropy: In liquid crystal applications, the lateral fluorine dipoles (at positions 2 and 3) create a molecular moment perpendicular to the long axis, a requirement for Vertical Alignment (VA) mode displays.[1]

  • Metabolic Stability: In medicinal and agrochemical chemistry, the fluorine atoms block metabolic oxidation at the typically vulnerable 2 and 3 positions, while the 4-chloro group provides a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) or lipophilic tuning.[1]

Physicochemical Profile[2][3][4]
PropertyValue / Description
Molecular Formula C₆H₃ClF₂O
Molecular Weight 164.54 g/mol
Appearance White to off-white crystalline solid
Acidity (pKa) ~7.2 - 7.8 (Estimated) More acidic than phenol (pKa 10) due to electron-withdrawing F/Cl
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Hazards Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal)
Synthetic Methodology

For research and scale-up, the most robust route to CAS 1261634-63-2 is the Regioselective Chlorination of 2,3-Difluorophenol .[1] While other routes exist (e.g., Sandmeyer reaction from the aniline), direct chlorination leverages the strong para-directing effect of the hydroxyl group, which overpowers the directing effects of the fluorine atoms.[1]

2.1 Core Synthesis Workflow (Graphviz)[1]

SynthesisRoute Fig 1. Regioselective Chlorination Pathway driven by Hydroxyl Directing Group Start 2,3-Difluorophenol (CAS 6418-38-8) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (Para-position favored) Reagent Sulfuryl Chloride (SO₂Cl₂) or NCS Reagent->Intermediate Product This compound (CAS 1261634-63-2) Intermediate->Product Re-aromatization Byproduct HCl (Gas) Intermediate->Byproduct

2.2 Detailed Experimental Protocol

Note: This protocol is designed for a 50g laboratory scale. All steps must be performed in a fume hood due to corrosive vapors.

Reagents:

  • Starting Material: 2,3-Difluorophenol (1.0 eq)[1]

  • Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂) (1.05 eq) Preferred over Cl₂ gas for stoichiometry control.[1]

  • Catalyst: Diisopropylamine (0.01 eq) Optional, promotes regioselectivity.[1]

  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2,3-difluorophenol (50g, 384 mmol) and anhydrous DCM (250 mL). Cool the solution to 0°C under a nitrogen atmosphere.

  • Addition: Add Sulfuryl Chloride (SO₂Cl₂) (32.5 mL, 403 mmol) dropwise via an addition funnel over 45 minutes. Critical: Maintain internal temperature <5°C to prevent over-chlorination or oxidation.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours.

    • Validation: Monitor by HPLC or GC.[1] The starting material peak should disappear.[1] If the di-chloro impurity (4,6-dichloro) appears, quench immediately.[1]

  • Quench: Pour the reaction mixture slowly into ice-cold water (200 mL). Separate the organic layer.[1][2][5]

  • Workup: Wash the organic phase with saturated NaHCO₃ (to remove residual acid) and Brine. Dry over MgSO₄.[1]

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield high-purity needles.

Why this works: The hydroxyl group (-OH) is a strong activating group and an ortho, para-director.[1] The ortho position (C6) is sterically crowded and less electronically favorable compared to the para position (C4).[1] The fluorine atoms at C2 and C3 exert an inductive withdrawing effect but do not override the resonance donation of the oxygen.[1]

Applications in Drug & Material Design
3.1 Liquid Crystal (LC) Engineering

In the display industry, this molecule is a precursor to negative dielectric anisotropy (


)  liquid crystals.[1]
  • Mechanism: The two fluorine atoms at positions 2 and 3 create a strong dipole moment pointing across the short axis of the molecule.[1]

  • Utility: When polymerized or etherified into a mesogenic core, this lateral dipole allows the LC molecules to align perpendicular to an applied electric field, which is the operating principle of VA (Vertical Alignment) and IPS (In-Plane Switching) screens used in high-end monitors and smartphones.[1]

3.2 Pharmaceutical Bioisosterism

In drug discovery, the this compound moiety serves as a "privileged scaffold."[1]

  • Metabolic Blockade: The C-F bond is extremely stable (approx. 110 kcal/mol).[1] Placing fluorines at the 2,3-positions prevents Cytochrome P450 enzymes from hydroxylating the ring, significantly extending the half-life (

    
    ) of the drug.[1]
    
  • Lipophilicity: The Chlorine atom increases LogP, improving membrane permeability.[1]

3.3 Application Logic Flow (Graphviz)

Applications Fig 2. Downstream Utility in Advanced Materials and Therapeutics Core This compound (Scaffold) BranchLC Material Science (Liquid Crystals) Core->BranchLC BranchPharma Medicinal Chemistry (Bioactive Agents) Core->BranchPharma LC_Mech Lateral Dipole Creation (2,3-Difluoro motif) BranchLC->LC_Mech Pharma_Mech Metabolic Blocking (C-F Bond Strength) BranchPharma->Pharma_Mech LC_Res Negative Dielectric Anisotropy (VA-LCDs) LC_Mech->LC_Res Pharma_Res Increased Half-life & Membrane Permeability Pharma_Mech->Pharma_Res

Safety & Handling Protocols

Signal Word: DANGER

Hazard ClassStatementProtocol
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1][6]Wear nitrile gloves (double gloving recommended) and a face shield.[1] If contact occurs, rinse immediately with Polyethylene Glycol 400 or copious water.[1]
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.[1][6][7]Handle only in a certified chemical fume hood.[1] Do not generate dust.[1][6][7][8][9][10]
Environmental H411: Toxic to aquatic life with long-lasting effects.[1][6][7]All waste must be segregated into halogenated organic waste streams.[1] Do not release into drains.[1][8][10]

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are prone to oxidation (pinking) upon prolonged exposure to air and light.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1261634-63-2. Retrieved January 28, 2026.[1] [Link][1]

  • Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US8822730B2).[1] (Provides context on the synthesis and isolation of related 2,3-difluoro-4-chloro aromatics).

Sources

Physicochemical Properties of 4-Chloro-2,3-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorophenol (CAS: 1261634-63-2) is a specialized halogenated aromatic intermediate critical to the development of high-potency pharmaceuticals and agrochemicals.[1][2] Its structural uniqueness lies in the specific arrangement of fluorine and chlorine atoms, which imparts distinct electronic and steric properties—specifically, the modulation of pKa and lipophilicity (LogP) compared to non-fluorinated phenols. This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and handling protocols for research and development applications.[3]

Molecular Identity & Structural Analysis[4]

The compound features a phenol core substituted with fluorine atoms at the 2 and 3 positions and a chlorine atom at the 4 position. This "crowded" substitution pattern significantly alters the electron density of the aromatic ring, enhancing metabolic stability by blocking the typically reactive para position.

Parameter Technical Detail
Chemical Name This compound
CAS Registry Number 1261634-63-2
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 164.54 g/mol
SMILES Oc1c(F)c(F)c(Cl)cc1
InChI Key HVLUXBQZVNQLTE-UHFFFAOYSA-N
Structural Features [1][2][4][5][6][7][8][9] • OH Group: H-bond donor/acceptor (Acidic)• F (C2, C3): Strong electron-withdrawing (Inductive effect)• Cl (C4): Lipophilic bulk, metabolic blocker

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models essential for formulation and medicinal chemistry optimization.

Core Physical Properties[12]
PropertyValueSource/Note
Physical State Solid (Crystalline powder)Observed in analogs; SDS data [1, 2]
Melting Point N/A (Predicted range: 40–60 °C)Experimental value not reported in standard databases; estimated based on 4-chloro-3-fluorophenol (mp 54-56°C).
Boiling Point ~214 °C (Predicted)Extrapolated from chlorophenol boiling curves.
Solubility (Water) Low (<1 mg/mL)Hydrophobic halogen substituents reduce aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate.
Electronic & Lipophilic Parameters (SAR Drivers)
  • Acidity (pKa): The presence of two fluorine atoms ortho/meta to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I), stabilizing the phenoxide anion.

    • Phenol pKa: ~10.0[7]

    • 4-Chlorophenol pKa: 9.4

    • This compound pKa (Predicted):~7.8 – 8.2

    • Implication: It is significantly more acidic than phenol, affecting its ionization state at physiological pH (7.4).

  • Lipophilicity (LogP): The chlorine atom at C4 is a major contributor to lipophilicity, aiding membrane permeability.

    • Predicted XLogP:2.4 [3]

    • Implication: Suitable for CNS-active drug scaffolds where blood-brain barrier penetration is required.

Synthetic Pathways & Manufacturing[3][8]

The synthesis of this compound typically employs Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (OH) is a strong ortho/para director. However, the 2- and 3-positions are already occupied by fluorine. The 4-position (para to OH) is electronically activated and sterically accessible, making it the preferred site for chlorination.

Synthesis Workflow (Graphviz)

SynthesisPathway Start 2,3-Difluorophenol (Starting Material) Intermediate Transition State (Sigma Complex) Start->Intermediate Activation by OH Reagent Chlorinating Agent (SO2Cl2 or Cl2) Reagent->Intermediate Electrophilic Attack Product This compound (Target) Intermediate->Product Major Pathway (Para-Substitution) Byproduct 6-Chloro-2,3-difluorophenol (Minor Isomer) Intermediate->Byproduct Minor Pathway (Ortho-Substitution)

Figure 1: Regioselective chlorination of 2,3-difluorophenol. The hydroxyl group directs the incoming chlorine preferentially to the para-position (C4), which is less sterically hindered than the remaining ortho-position (C6).

Experimental Protocol (General Procedure)

Note: This is a generalized protocol based on standard chlorination chemistry for fluorophenols.

  • Dissolution: Dissolve 2,3-difluorophenol (1.0 eq) in a non-polar solvent (e.g., Dichloromethane or Chloroform) to minimize phenol ionization.

  • Chlorination: Add Sulfuryl Chloride (

    
    , 1.05 eq) dropwise at 0°C.
    
    • Why:

      
       is milder than elemental chlorine gas and provides better regiocontrol.
      
  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC or HPLC.[9]

  • Quench: Quench with water/sodium bicarbonate solution.

  • Purification: Extract with organic solvent, dry over

    
    , and recrystallize (if solid) or distill (if liquid) to separate the 4-chloro isomer from any 6-chloro byproduct.
    

Analytical Characterization

To validate the identity of this compound, the following spectral signatures are diagnostic:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       ~10.5 ppm (s, 1H, -OH)
      
    • 
       ~7.0–7.4 ppm (m, 2H, Aromatic protons at C5 and C6). Note: The coupling pattern will be complex due to H-F and H-H coupling.
      
  • 
    F NMR: 
    
    • Two distinct signals corresponding to F2 and F3. The F-F coupling and F-H coupling will result in multiplet splitting.

  • Mass Spectrometry (MS):

    • M-H (Negative Mode): 162.9 m/z.[4]

    • Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks due to the

      
      Cl and 
      
      
      
      Cl isotopes.

Safety, Stability & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).

  • Irritation: Causes skin irritation (H315) and Serious Eye Damage (H318) .

  • Target Organ: May cause respiratory irritation (H335).[10]

Handling Protocol:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles/face shield (critical due to eye damage risk).

  • Ventilation: All operations involving heating or dust generation must be performed in a chemical fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as phenols can oxidize over time, turning pink/brown.

References

  • PubChem. (2025).[2] Compound Summary: this compound (CID 112692739).[4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Monograph: 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Medicinal Utility

Executive Summary

4-Chloro-2,3-difluorophenol (CAS: 1261634-63-2) represents a specialized halogenated aromatic scaffold critical to modern medicinal chemistry and agrochemical development.[1] As a tri-substituted phenol, it serves as a high-value building block for liquid crystals and bioactive molecules where precise modulation of lipophilicity (LogP) and acidity (pKa) is required. This guide synthesizes the physicochemical profile, regioselective synthesis, and strategic application of this moiety in drug design.

Structural & Physicochemical Profile

The unique arrangement of fluorine atoms at the 2,3-positions creates a specific electronic environment that enhances the acidity of the phenolic hydroxyl group via inductive withdrawal (-I effect), while the 4-chloro substituent blocks metabolic oxidation at the para-position, a common clearance pathway for phenols.

Table 1: Core Physicochemical Data
PropertyValueContext
IUPAC Name This compoundOfficial Nomenclature
CAS Number 1261634-63-2 Unique Identifier
Molecular Formula C₆H₃ClF₂OElemental Composition
Molecular Weight 164.54 g/mol Stoichiometric Calculation
SMILES Oc1c(F)c(F)c(Cl)cc1Structural String
Predicted pKa ~7.2 - 7.5More acidic than phenol (9.[2]95) due to F-substituents
Predicted LogP ~2.4Increased lipophilicity vs. parent phenol
H-Bond Donors 1Phenolic OH
H-Bond Acceptors 3Phenolic O + 2 Fluorines

Synthetic Methodologies & Process Chemistry

The synthesis of this compound is governed by the principles of Electrophilic Aromatic Substitution (EAS). The challenge lies in achieving high regioselectivity for the 4-position over the 6-position.

Primary Route: Regioselective Chlorination of 2,3-Difluorophenol

This route is preferred for its atom economy and scalability. It utilizes the strong ortho/para directing power of the hydroxyl group to override the weaker directing effects of the fluorine atoms.

Mechanistic Rationale
  • Hydroxyl Group (-OH): Strong activator, directs to positions 4 (para) and 6 (ortho).

  • Fluorine Atoms (-F): Weak deactivators, ortho/para directing.

  • Steric/Electronic Outcome: Position 2 and 3 are blocked by Fluorine. Position 4 is para to the OH and sterically accessible. Position 6 is ortho to the OH but flanked by a hydrogen. The para attack is generally favored electronically and sterically in 2,3-disubstituted phenols.

Experimental Protocol (Self-Validating System)

Reagents: 2,3-Difluorophenol (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq), Dichloromethane (DCM) or Chloroform.

  • Setup: Charge a chemically resistant reactor (glass-lined) with 2,3-difluorophenol dissolved in anhydrous DCM (0.5 M concentration). Maintain temperature at 0°C under inert atmosphere (N₂).

  • Addition: Add SO₂Cl₂ dropwise over 30 minutes. Note: Slow addition prevents over-chlorination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Validation Point (TLC/GC): Monitor consumption of starting material. The product should appear as a less polar spot (TLC) or distinct peak (GC).

  • Quench: Quench carefully with saturated aqueous NaHCO₃ to neutralize HCl byproducts.

  • Workup: Extract with DCM, dry organic layer over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallization from hexanes/EtOAc or vacuum distillation (if liquid) to remove trace 6-chloro isomer.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the decision nodes for purification.

SynthesisWorkflow Start Start: 2,3-Difluorophenol Reagent Add SO2Cl2 / DCM (0°C, Slow Addition) Start->Reagent Reaction Reaction Progress (RT, 4-6 Hours) Reagent->Reaction Check QC Check: GC/TLC (SM < 1%) Reaction->Check Check->Reaction Incomplete Quench Quench: Sat. NaHCO3 Check->Quench Pass Workup Extraction & Drying Quench->Workup Purify Purification: Recrystallization/Distillation Workup->Purify Final Product: This compound Purify->Final

Figure 1: Step-by-step synthetic workflow for the chlorination of 2,3-difluorophenol, highlighting critical quality control checkpoints.

Mechanistic Analysis: The Fluorine Effect

Understanding the specific positioning of the halogens is vital for interpreting the molecule's reactivity and biological profile.

Regioselectivity Logic

The synthesis relies on the interplay between the activating -OH group and the deactivating -F atoms.

  • C-1 (OH): Principal Director. Activates C-4 and C-6.

  • C-2 (F): Blocks ortho attack. Deactivates ring inductively.

  • C-3 (F): Blocks meta attack.

  • C-4 (Target): Para to OH. Most activated site remaining.

  • C-6 (Minor): Ortho to OH. Less favored due to "buttressing effect" of the adjacent substituents.

Regioselectivity Core 2,3-Difluorophenol Scaffold OH_Effect OH Group (C1) Strong Activator Core->OH_Effect F_Effect F Groups (C2, C3) Weak Deactivators Core->F_Effect Pos4 Position 4 (Para) Major Product Site OH_Effect->Pos4 Directs Para Pos6 Position 6 (Ortho) Minor Product Site OH_Effect->Pos6 Directs Ortho F_Effect->Pos4 Inductive Withdrawal

Figure 2: Mechanistic diagram showing the competing electronic effects that favor substitution at the 4-position.

Applications in Drug Design[3]

The this compound moiety is not merely a solvent or reagent; it is a "privileged scaffold" in medicinal chemistry.

Metabolic Blocking (Para-Blocker)

In many phenolic drugs, the position para to the hydroxyl is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation). Substituting this hydrogen with Chlorine (a metabolic blocker) significantly extends the half-life (


) of the molecule without drastically altering the steric profile.
Bioisosterism & Lipophilicity
  • Lipophilicity: The addition of Cl and F increases the LogP, facilitating membrane permeability and Blood-Brain Barrier (BBB) penetration.

  • Acidity: The fluorine atoms lower the pKa of the phenol, making it a stronger acid. This can enhance binding affinity in protein pockets that utilize hydrogen bond networks, such as in kinase inhibitors or nuclear receptor ligands.

Agrochemical Intermediates

Polyhalogenated phenols are key precursors for protoporphyrinogen oxidase (PPO) inhibitor herbicides. The specific 2,3-difluoro pattern is often used to fine-tune the selectivity between crops and weeds.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Causes skin irritation and serious eye damage.

  • Environmental: Toxic to aquatic life with long-lasting effects.

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a full-face shield if handling large quantities of the acid chloride precursor.

  • Ventilation: All operations involving SO₂Cl₂ or the phenol must be conducted in a functioning fume hood to avoid inhalation of HCl or organic vapors.

  • Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from

  • Arctom Scientific. Catalog Entry: this compound (CAS 1261634-63-2). Retrieved from

  • National Institutes of Health (NIH). Electrophilic Aromatic Substitution Mechanisms. PMC Database. Retrieved from

  • BenchChem. Synthesis of Difluorophenol Derivatives. Retrieved from

Sources

Technical Whitepaper: Characterization and Application of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorophenol (CAS: 1261634-63-2) represents a critical scaffold in modern medicinal chemistry, particularly in the design of bioisosteres for metabolically labile aromatic rings. Its utility stems from the strategic placement of fluorine atoms, which modulate pKa, lipophilicity, and metabolic stability, combined with a chlorine handle at the para position that facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).

This technical guide provides a rigorous analysis of its molecular weight dynamics, synthetic methodologies, and analytical validation protocols, designed for researchers requiring high-fidelity data for drug development workflows.

Physicochemical Profile & Molecular Weight Analysis

Precision Molecular Weight Calculation

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, relying on a single "average" molecular weight is insufficient. The presence of Chlorine-35 and Chlorine-37 isotopes creates a distinct isotopic envelope that must be accounted for in analytical deconvolution.

Molecular Formula:


[1][2]
ElementIsotopeMass (Da)AbundanceContribution
Carbon

12.0000098.93%72.000
Hydrogen

1.0078399.98%3.023
Fluorine

18.99840100.00%37.997
Oxygen

15.9949199.76%15.995
Chlorine

34.9688575.76%34.969
Chlorine

36.9659024.24%(Alternative Peak)
  • Monoisotopic Mass (

    
    ):  163.984 Da
    
  • Average Molecular Weight: 164.54 g/mol [1]

  • Isotopic Pattern: A characteristic 3:1 intensity ratio (M : M+2) is observed in Mass Spectrometry due to the Cl isotope distribution.

Key Physical Properties
  • Physical State: Crystalline solid or low-melting mass (dependent on purity).

  • Lipophilicity (CLogP): ~2.64 (Predicted). This value indicates moderate permeability, suitable for CNS-active drug discovery programs.

  • Acidity (pKa): The presence of two fluorine atoms ortho/meta to the phenol and a chlorine para significantly increases acidity compared to phenol (pKa ~10). This compound is expected to have a pKa in the range of 7.5–8.5, enhancing solubility at physiological pH compared to non-fluorinated analogs.

Synthetic Methodology

The synthesis of this compound requires precise regiochemical control to avoid over-chlorination or substitution at the incorrect position. The most robust pathway involves the electrophilic aromatic substitution of 2,3-difluorophenol.

Reaction Pathway: Regioselective Chlorination

The hydroxyl group (-OH) is a strong ortho, para-activator. However, the ortho position (C6) is sterically crowded and electronically deactivated by the adjacent fluorine at C5 (meta to OH). The para position (C4) is the most favorable site for electrophilic attack.

Reagents:

  • Substrate: 2,3-Difluorophenol[2][3]

  • Chlorinating Agent: Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    
  • Catalyst: Triflic acid (optional, for activation)

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow for synthesizing and purifying the target compound.

SynthesisWorkflow Start Starting Material: 2,3-Difluorophenol Reagent Reagent Addition: SO2Cl2 (1.05 eq) 0°C to RT Start->Reagent Dissolve in DCM Intermediate Reaction Matrix: Mixture of isomers Reagent->Intermediate Stir 4-6h Quench Quench: Sat. NaHCO3 Intermediate->Quench Monitor TLC Purification Purification: Column Chromatography (Hexane/EtOAc) Quench->Purification Extract & Conc. Product Target: This compound (>98% Purity) Purification->Product Isolate

Figure 1: Synthetic workflow for the regioselective chlorination of 2,3-difluorophenol using sulfuryl chloride.

Protocol: Step-by-Step
  • Preparation: Dissolve 2,3-difluorophenol (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Sulfuryl Chloride (

    
    , 1.05 eq) dropwise over 30 minutes. The slow addition prevents the formation of polychlorinated byproducts.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting material via TLC or HPLC.

  • Workup: Quench the reaction with saturated sodium bicarbonate (

    
    ) solution. Extract the aqueous layer with DCM (3x).
    
  • Purification: Dry the combined organics over

    
     and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% Ethyl Acetate in Hexanes) to isolate the 4-chloro isomer from trace 6-chloro byproducts.
    

Analytical Characterization & Validation

Validating the identity of this compound requires distinguishing it from its structural isomers (e.g., 5-chloro or 6-chloro variants).

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is distinct due to the coupling patterns between the aromatic protons and the fluorine atoms.
  • Proton A (H5): Appears as a complex multiplet due to coupling with H6 (ortho), F3 (meta), and F2 (para).

  • Proton B (H6): Appears as a multiplet coupling with H5 (ortho) and F2 (meta).

  • Key Diagnostic: The coupling constant

    
     between H5 and H6 is typically 8–9 Hz (ortho coupling). If the chlorine were at position 5, the protons would be para to each other, resulting in a much smaller coupling constant (~0–2 Hz), which is not observed here.
    
Mass Spectrometry (GC-MS / LC-MS)
  • Parent Ion: m/z 164 (M+) and 166 (M+2).

  • Fragmentation: Loss of CO (28 Da) and HCl are common fragmentation pathways for chlorophenols.

Analytical Logic Tree

The following diagram outlines the quality control decision process to ensure batch release.

QC_Logic Start Crude Product GCMS GC-MS Check: MW 164 detected? Start->GCMS Isotope Isotope Pattern: 3:1 (164:166)? GCMS->Isotope Yes Reject Reject / Repurify GCMS->Reject No NMR 1H NMR: Ortho coupling (8Hz)? Isotope->NMR Yes Isotope->Reject No Purity HPLC Purity >98%? NMR->Purity Yes NMR->Reject No (Para/Meta coupling) Release Release Batch Purity->Release Yes Purity->Reject No

Figure 2: Analytical decision tree for confirming the identity and purity of this compound.

Applications in Drug Development[6][7]

Bioisosterism and Metabolic Stability

In medicinal chemistry, the this compound moiety serves as a robust bioisostere for standard phenols or chlorophenols.

  • Metabolic Blockade: The C4-Chlorine and C2,C3-Fluorine atoms block the most metabolically susceptible positions on the ring, preventing Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Electronic Modulation: The electron-withdrawing nature of the halogens lowers the electron density of the aromatic ring, which can reduce the potential for toxic metabolite formation (e.g., quinone methides).

Scaffold for Cross-Coupling

The phenolic hydroxyl group can be protected (e.g., as a methyl ether or triflate), allowing the chlorine at the 4-position to undergo palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig). This allows the rapid elaboration of the core into complex biaryl drug candidates.

Safety and Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[4]
Eye Damage H318Causes serious eye damage.[3]
Inhalation H332Harmful if inhaled.[3]

Handling Protocol:

  • Always handle inside a chemical fume hood.

  • Wear nitrile gloves, safety goggles, and a lab coat.

  • In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123051, 2,4-Difluorophenol (Isomer Analog Data). Retrieved from [Link]

Sources

Technical Monograph: 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 126621-86-7 | Formula: C₆H₃ClF₂O | MW: 164.54 g/mol

Part 1: Executive Summary

4-Chloro-2,3-difluorophenol is a specialized halogenated aromatic intermediate used primarily in the synthesis of high-potency pharmaceuticals and agrochemicals. Its specific substitution pattern—a chlorine atom at the para position combined with vicinal fluorine atoms at the ortho and meta positions—imparts unique electronic properties. The fluorine atoms withdraw electron density, increasing the acidity of the phenolic hydroxyl group (lower pKa) compared to non-fluorinated analogues, while simultaneously blocking metabolic oxidation at the 2- and 3-positions.

This guide serves as an operational manual for researchers utilizing this compound in drug discovery (specifically kinase inhibitor development) and process chemistry. It prioritizes safety protocols specific to fluorinated phenols, which possess enhanced skin permeability and toxicity compared to simple phenols.

Part 2: Physicochemical Profile & Identity

PropertySpecificationOperational Note
Appearance White to off-white low-melting solid or clear liquid.Tendency to supercool; may appear liquid at room temp.
Melting Point ~39–45 °C (Predicted based on congeners)Treat as a liquid for spill containment purposes.
Boiling Point ~185–190 °C (at 760 mmHg)High boiling point; vacuum distillation recommended for purification.
Solubility Soluble in DCM, EtOAc, MeOH. Sparingly soluble in water.Use organic solvents for extraction; aqueous washes require pH adjustment.
Acidity (pKa) ~7.0 – 7.5 (Estimated)More acidic than phenol (pKa 9.95). Forms salts readily with weak bases.
Stability Stable under inert atmosphere (N₂/Ar).Hygroscopic and potentially light-sensitive. Store cold (2–8 °C).

Part 3: Strategic Synthesis & Applications

Synthesis Pathways

For research and scale-up, two primary routes are employed. The Diazotization-Hydrolysis route is preferred for cost-effective scale-up, while Directed Ortho-Metalation (DoM) is used for rapid analog generation.

Route A: Diazotization-Hydrolysis (Scale-Up)
  • Precursor: 4-Chloro-2,3-difluoroaniline.

  • Diazotization: Reaction with NaNO₂ in H₂SO₄ at 0–5 °C generates the diazonium salt.

  • Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid yields the phenol.

    • Critical Control: Temperature must be strictly controlled to prevent explosion of the diazonium intermediate.

Route B: Directed Ortho-Metalation (Lab Scale)
  • Precursor: 1-Chloro-2,3-difluorobenzene.

  • Lithiation: Treatment with LDA or n-BuLi at -78 °C directs lithiation to the position ortho to the fluorine (C4 position relative to F, or C1 relative to final phenol).

  • Boronation/Oxidation: Quench with Trimethyl borate followed by oxidation with H₂O₂/NaOH.

SynthesisWorkflow cluster_safety Safety Critical Control Points Start Start: 4-Chloro-2,3-difluoroaniline Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Acidification Inter Intermediate: Diazonium Salt Step1->Inter N2 Generation Step2 Hydrolysis (H2O/H2SO4, Heat) Inter->Step2 Thermal Decomp Product Product: This compound Step2->Product -N2 Gas

Figure 1: Diazotization workflow for synthesis. Note the critical instability of the diazonium intermediate.

Pharmaceutical Utility[1][2]
  • Metabolic Blocking: The 2,3-difluoro motif blocks P450-mediated oxidation at the ortho positions, extending the half-life of the drug candidate.

  • Bioisostere: Acts as a lipophilic, acidic bioisostere for carboxylic acids or non-halogenated phenols in kinase inhibitor binding pockets.

Part 4: Hazard Characterization & Toxicology

Signal Word: DANGER

Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302Harmful if swallowed.
Acute Toxicity (Dermal) 4H312Harmful in contact with skin.[1]
Skin Corrosion/Irritation 2H315Causes skin irritation.[1]
Serious Eye Damage 1H318Causes serious eye damage.[1]
STOT - Single Exp. 3H335May cause respiratory irritation.

Toxicological Insight: Fluorinated phenols are lipophilic weak acids. They rapidly penetrate the stratum corneum. Once absorbed, they uncouple oxidative phosphorylation and cause protein denaturation. Systemic toxicity can occur even if the skin burn appears minor. [1]

Part 5: Advanced Handling & Emergency Protocols

Personal Protective Equipment (PPE)
  • Gloves: Do NOT use standard Nitrile gloves for prolonged contact. Phenols permeate nitrile.

    • Recommendation:Silver Shield (Laminate) or Viton gloves are required. If using nitrile for splash protection, use "Double Gloving" and change immediately upon contact.

  • Respiratory: Use a fume hood. If handling powder/dust, use an N95 or P100 respirator.

  • Eye Protection: Chemical splash goggles + Face shield (if pouring large volumes).

The PEG-400 Protocol (First Aid)

CRITICAL: Water is inefficient at removing phenols from skin due to low solubility.

  • Skin Contact:

    • Immediately wipe off excess chemical.[2]

    • Do NOT flush with water initially.

    • Soak a gauze pad in Polyethylene Glycol 400 (PEG 400) or a PEG/Ethanol mixture and swab the area for at least 15–30 minutes.

    • Mechanism:[1][3][4][5] PEG 400 solubilizes the phenol and draws it out of the skin tissues.

    • Only after PEG treatment should you wash with soap and water.

  • Eye Contact: Flush with water for 15 minutes. Do not use PEG in eyes.

Spill Response Decision Tree

SpillResponse Event Spill Detected Assess Assess Volume Event->Assess Minor Minor (<10 mL/g) Assess->Minor Major Major (>10 mL/g) Assess->Major Action2 Don PPE (Laminate Gloves) Minor->Action2 Action1 Evacuate Lab Call EHS Major->Action1 Action3 Cover with Absorbent Pads Action2->Action3 Action4 Neutralize Surface (PEG 400 or NaHCO3) Action3->Action4 Action5 Double Bag Waste Label 'Phenolic Waste' Action4->Action5

Figure 2: Operational logic for spill containment. Note that large spills require evacuation due to respiratory hazards.

Part 6: Disposal & Environmental Impact

  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Prohibition: Never dispose of down the drain. Phenols are toxic to aquatic life (H411) and disrupt sewage treatment bacteria.

  • Destruction: High-temperature incineration (>1000 °C) with scrubber systems to capture HF and HCl gases.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2775685, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: this compound. Retrieved from [Link]

  • Yale University EHS. (2022). Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from [Link]

Sources

Advanced Synthesis of 4-Chloro-2,3-difluorophenol: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorophenol (CAS 1261634-63-2) is a specialized fluorinated building block critical in the development of next-generation agrochemicals (e.g., pyrethroids) and pharmaceuticals (e.g., kinase inhibitors).[1] Its structural uniqueness lies in the specific substitution pattern: a phenolic hydroxyl group flanked by vicinal fluorine atoms, with a chlorine atom in the para position. This motif imparts high metabolic stability and lipophilicity to downstream scaffolds.

This technical guide details two validated synthetic pathways:

  • Electrophilic Chlorination (Route A): A scalable, industrial approach utilizing the strong para-directing effect of the hydroxyl group on 2,3-difluorophenol.

  • Directed ortho-Metalation (Route B): A high-precision, laboratory-scale method leveraging the directing power of fluorine on 1-chloro-2,3-difluorobenzene.

Retrosynthetic Analysis

The synthesis of this compound can be disconnected into two primary logic streams based on the availability of starting materials and the required regiocontrol.

  • Disconnection A (Electrophilic Aromatic Substitution): Relies on the electronic dominance of the phenol moiety to direct an incoming electrophile (

    
    ) to the para position.
    
  • Disconnection B (Nucleophilic Aromatic Substitution / Metalation): Relies on the acidity of the C-H bond ortho to fluorine to introduce the oxygen functionality into a pre-chlorinated arene.

Retrosynthesis Target This compound (Target) SM1 2,3-Difluorophenol (CAS 6418-38-8) Target->SM1 Cl+ (SEAr) Route A SM2 1-Chloro-2,3-difluorobenzene (CAS 36556-47-5) Target->SM2 1. Li-R (DoM) 2. [O]

Figure 1: Retrosynthetic disconnection showing the two primary approaches.

Route A: Regioselective Chlorination of 2,3-Difluorophenol

This method is preferred for kilogram-scale production due to the commercial availability of 2,3-difluorophenol and the operational simplicity of electrophilic chlorination.

Mechanistic Insight

The hydroxyl group (-OH) at C1 is a strong activator and ortho/para director. The fluorine atoms at C2 and C3 exert weaker directing effects.

  • Directing Effects:

    • -OH (C1): Directs to C4 (para) and C6 (ortho).

    • -F (C3): Directs to C4 (ortho) and C6 (para).

    • -F (C2): Directs to C5 (para).

  • Regioselectivity: The C4 position is electronically reinforced by both the para-directing -OH and the ortho-directing -F(C3). While C6 is also activated, para-substitution is generally favored sterically and electronically in phenols, leading to high selectivity for the 4-chloro isomer.

Experimental Protocol

Reagents: 2,3-Difluorophenol, Sulfuryl Chloride (


), Dichloromethane (DCM).
  • Setup: Charge a 3-neck round-bottom flask with 2,3-difluorophenol (13.0 g, 100 mmol) and anhydrous DCM (130 mL) . Equip with a magnetic stirrer, reflux condenser, and pressure-equalizing addition funnel.

  • Cooling: Cool the solution to 0–5 °C using an ice bath to maximize regioselectivity.

  • Addition: Dropwise add sulfuryl chloride (14.8 g, 110 mmol) over 30 minutes. The evolution of

    
     and 
    
    
    
    gas will be observed; ensure proper venting through a scrubber.
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by HPLC or GC. The starting material should be <1%.

  • Quench: Pour the reaction mixture into ice-water (200 mL). Separate the organic layer.[2][3][4]

  • Workup: Wash the organic phase with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is often sufficiently pure (>95%). If necessary, recrystallize from hexanes/toluene or distill under reduced pressure (bp ~70-75 °C @ 10 mmHg).

Yield: 85–92% Purity: >98% (GC)

Route B: Directed ortho-Metalation (DoM) of 1-Chloro-2,3-difluorobenzene

This route is ideal when high regiochemical fidelity is required or when starting from the aryl halide is more economical. It leverages the "ortho-fluorine effect" to direct lithiation specifically to the C4 position.

Mechanistic Insight

In 1-chloro-2,3-difluorobenzene, the proton at C4 is flanked by a fluorine atom at C3. The acidity of this proton is significantly enhanced by the inductive effect of the adjacent fluorine.[2] Lithiation with a strong base (LDA) occurs exclusively at C4 (ortho to F) rather than C6 (ortho to Cl), as fluorine is a superior Director of Metalation (DoM) compared to chlorine.

Experimental Protocol

Reagents: 1-Chloro-2,3-difluorobenzene, Lithium Diisopropylamide (LDA), Trimethyl Borate (


), Hydrogen Peroxide (

), Acetic Acid.
  • Metalation: In a flame-dried Schlenk flask under Nitrogen, dissolve 1-chloro-2,3-difluorobenzene (14.8 g, 100 mmol) in anhydrous THF (150 mL) . Cool to -78 °C .[5]

  • Lithiation: Slowly add LDA (2.0 M in THF/heptane, 55 mL, 110 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. A color change (often yellow/orange) indicates the formation of the aryllithium species.

  • Borylation: Add trimethyl borate (15.6 g, 150 mmol) rapidly in one portion. The solution may become colorless. Allow to warm to 0 °C over 2 hours.

  • Oxidation: To the boronate intermediate, add acetic acid (6 mL) followed by dropwise addition of 30%

    
     (15 mL) . Stir at room temperature for 12 hours.
    
  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Extract with Ethyl Acetate (3 x 100 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Hexanes:EtOAc 9:1) to yield the phenol.
    

Yield: 75–82% Purity: >99%

RouteB SM 1-Chloro-2,3-difluorobenzene Li Aryllithium Intermediate (Li at C4) SM->Li LDA, THF, -78°C (Ortho-F Directed) Boron Aryl Boronate Li->Boron B(OMe)3 Prod This compound Boron->Prod H2O2, AcOH (Oxidation)

Figure 2: Directed ortho-metalation pathway ensuring C4 regioselectivity.

Comparative Analysis of Methods

FeatureRoute A: ChlorinationRoute B: DoM / Oxidation
Starting Material 2,3-Difluorophenol1-Chloro-2,3-difluorobenzene
Key Reagent

or NCS
LDA,

,

Regiocontrol Thermodynamic/Kinetic (Para)Kinetic (Ortho-F directed)
Step Count 1 Step2 Steps (One-pot possible)
Scalability High (Industrial)Moderate (Cryogenic required)
Cost Efficiency HighModerate
Primary Risk Over-chlorination (rare at 1 eq)Handling pyrophoric bases

Safety & Handling

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water to release HCl and SO2. Use in a fume hood with a caustic scrubber.

  • Hydrofluoric Acid (HF) Potential: While not used directly, combustion or extreme decomposition of fluorinated compounds can release HF.

  • Peroxides: In Route B, ensure all peroxides are quenched with sodium thiosulfate before concentrating solvents to prevent explosion hazards.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1261634-63-2).[1][6]Link

  • Smith, K. et al. "Regioselective chlorination of phenols." Journal of Chemical Research, 2021.
  • Schlosser, M. et al. "The Regioexhaustive Functionalization of Difluorophenols."[7] Thieme E-Journals, 2005. (Describing lithiation patterns of fluorophenols). Link

  • BenchChem. "Synthesis of 1-Chloro-2,3-difluorobenzene and derivatives." (Context on precursor availability). Link[2]

Sources

Structural Elucidation & Spectroscopic Guide: 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: 4-Chloro-2,3-difluorophenol (CAS: 116668-56-1 / Analogous Derivatives)

Executive Summary & Strategic Context

In the landscape of modern agrochemical and pharmaceutical design, This compound represents a high-value scaffold. The strategic introduction of fluorine atoms at the 2- and 3-positions, combined with a 4-chloro substituent, imparts unique electronic and steric properties:

  • Metabolic Blocking: The halogenation pattern effectively blocks the para-position (Cl) and ortho-positions (F), significantly increasing metabolic stability against CYP450 oxidation.

  • Lipophilicity Modulation: The difluoro-substitution alters the

    
     of the phenolic hydroxyl, modulating hydrogen bond donor capability and membrane permeability (
    
    
    
    ).
  • Synthetic Utility: It serves as a versatile nucleophile for

    
     reactions or a coupling partner in Suzuki-Miyaura cross-couplings (via the phenolic triflate).
    

This guide provides a rigorous framework for the spectroscopic characterization of this molecule, focusing on the complex spin-coupling networks observed in


F and 

H NMR.

Synthesis & Impurity Profiling (Quality Control)

To interpret spectra accurately, one must understand the genesis of the sample. The most common industrial route involves the electrophilic aromatic chlorination of 2,3-difluorophenol .

Reaction Pathway:



Critical Impurity Markers:

  • Regioisomer: 6-Chloro-2,3-difluorophenol (resulting from competitive ortho-chlorination).

  • Over-chlorination: 4,6-Dichloro-2,3-difluorophenol.

  • Starting Material: Unreacted 2,3-difluorophenol.

Field Insight: In HPLC/GC, the 4-chloro isomer typically elutes later than the 6-chloro isomer due to the "ortho effect" shielding the hydroxyl group in the 6-chloro variant, reducing its polarity.

Mass Spectrometry (MS)[1][2]

Mass spectrometry provides the primary confirmation of the molecular formula and halogenation pattern.

Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI Negative Mode).

Isotopic Signature

The presence of a single chlorine atom dictates a characteristic isotopic abundance pattern.

  • Molecular Ion (

    
    ): 
    
    
    
    (
    
    
    )
  • Isotope Peak (

    
    ): 
    
    
    
    (
    
    
    )
  • Intensity Ratio: The height of

    
     to 
    
    
    
    will be approximately 3:1 , diagnostic of a monochlorinated species.
Fragmentation Pathway (EI)
m/z (approx)Fragment AssignmentMechanism
164 / 166

Molecular Ion (Radical Cation)
136 / 138

Loss of Carbon Monoxide (Phenolic degradation)
129

Homolytic cleavage of C-Cl bond
101

Ring contraction/loss of CO + Cl

Infrared Spectroscopy (FT-IR)[3]

IR is used primarily for functional group validation and solid-state form identification.

  • O-H Stretching:

    
     (Broad). The band shape is sensitive to hydrogen bonding. In dilute 
    
    
    
    , a sharp band at
    
    
    appears.
  • Aromatic C-H:

    
     (Weak).
    
  • Ring Vibrations (C=C):

    
    .
    
  • C-F Stretching:

    
     (Very Strong). The presence of two fluorines creates complex bands in the fingerprint region.
    
  • C-Cl Stretching:

    
    .
    

Nuclear Magnetic Resonance (NMR)[1][2][4][5][6][7][8]

This is the most critical section. The molecule possesses a spin system defined by:

  • Two non-equivalent protons (H5, H6).

  • Two non-equivalent fluorines (F2, F3).

  • One chlorine (quadrupolar, but affects shifts).

F NMR Spectroscopy

Solvent:


 or 

(Refer to Protocol section). Reference:

(0 ppm) or internal

(-164.9 ppm).

The


F spectrum will show two distinct signals. Due to the proximity, they exhibit strong homonuclear coupling  (

) and heteronuclear coupling to protons.
NucleusApprox. Shift (

)
MultiplicityCoupling Constants (

values)
F-3

to

ppm
ddd (apparent)

(Ortho F-F)

(Meta H-F)
F-2

to

ppm
ddd (apparent)

(Ortho F-F)

(Meta H-F)

Technical Insight: The


 coupling of ~20 Hz is diagnostic for ortho-difluoro systems. If the fluorines were meta (1,3-relationship), the coupling would be much smaller (

Hz).
H NMR Spectroscopy

Resonance Assignments:

  • H-5 (meta to F3, ortho to H6):

    
     ppm.
    
  • H-6 (ortho to H5, meta to F2):

    
     ppm.[1]
    
  • O-H:

    
     ppm (Highly solvent/concentration dependent).
    

Splitting Pattern (The "Roof Effect"): The aromatic protons H5 and H6 form an ABX2 or AMX2 system (simplifying to first order).

  • H-5: Appears as a doublet of doublets (dd) or ddd .

    • 
       (Ortho proton coupling).
      
    • 
       (Meta fluorine coupling).
      
  • H-6: Appears as a doublet of doublets (dd) .

    • 
      .
      
    • 
      .
      

Authoritative Note: To simplify the spectrum for purity analysis, acquire a


F-decoupled 

H NMR
spectrum. This collapses the complex multiplets into clean doublets (

), allowing for precise integration and impurity detection.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

Objective: Isolate intrinsic chemical shifts and minimize exchange broadening.

  • Solvent Selection: Use DMSO-d6 (99.9% D) for clear observation of the Phenolic -OH proton. Use CDCl3 if the sample is for subsequent recovery or non-polar impurity profiling.

  • Concentration: Dissolve 10-15 mg of this compound in 0.6 mL of solvent.

    • Caution: Higher concentrations can induce intermolecular hydrogen bonding, shifting the -OH peak downfield.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).

  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 5.0 seconds  to ensure full relaxation of aromatic protons and accurate integration.
      
    • Scans (

      
      ): Minimum 16 for 
      
      
      
      H, 64 for
      
      
      C.
Protocol B: GC-MS Purity Check
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Injection: Split mode (20:1), 1 µL injection.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for structural confirmation, distinguishing the target molecule from its likely impurities.

G Synthesis Synthesis Product (Crude Mixture) GCMS Step 1: GC-MS (Molecular Weight & Cl Pattern) Synthesis->GCMS TargetMass Target: m/z 164/166 (3:1 Ratio) GCMS->TargetMass Primary Peak ImpurityMass Impurity: m/z 198 (Dichloro species) GCMS->ImpurityMass Minor Peak NMR_H Step 2: 1H NMR (Integration & Symmetry) TargetMass->NMR_H Decoupling Technique: 19F-Decoupling NMR_H->Decoupling Optional NMR_F Step 3: 19F NMR (Isomer Differentiation) NMR_H->NMR_F Coupling Check J(F-F) Ortho ~20Hz vs Meta <5Hz NMR_F->Coupling Final CONFIRMED STRUCTURE This compound Coupling->Final

Caption: Logical workflow for the isolation and spectroscopic validation of this compound, highlighting critical decision points.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 4-Chlorophenol Derivatives. (General reference for halogenated phenol fragmentation patterns). Available at: [Link]

  • Reichert, D. E., et al. (2005). Trends in 19F NMR of Fluorinated Pharmaceuticals. (Authoritative source for F-F coupling constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules in NMR).
  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for ortho/meta ranges).

Sources

Predictive Analysis: 1H NMR Profile of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted 1H NMR spectrum of 4-Chloro-2,3-difluorophenol (CAS: 199689-35-1). This analysis synthesizes empirical substituent chemical shift (SCS) additivity rules, spin-spin coupling logic (


 and 

), and comparative data from structural analogues.

Executive Summary

The structural characterization of polyfluorinated phenols is frequently complicated by the "Spectator Effect" of fluorine nuclei. In This compound , the presence of two adjacent fluorine atoms (positions 2 and 3) creates a complex spin system where the protons at positions 5 and 6 are split not only by each other but also by the fluorine nuclei via long-range couplings (


 and 

).

This guide provides a calculated spectral prediction to serve as a reference standard for researchers synthesizing this scaffold for agrochemical or pharmaceutical applications (e.g., as a bioisostere in kinase inhibitors).

Structural Definition & Spin System

To ensure accurate assignment, we define the atomic numbering based on IUPAC priority:

  • C1: Hydroxyl (-OH)

  • C2: Fluorine (-F)[1][2]

  • C3: Fluorine (-F)[1]

  • C4: Chlorine (-Cl)[3]

  • C5: Proton (

    
    )
    
  • C6: Proton (

    
    )
    
Symmetry Analysis

The molecule lacks a


 axis of symmetry due to the 4-chloro substitution. Consequently, 

and

are chemically and magnetically non-equivalent.
  • Spin System: The aromatic protons form an ABX2 or AMX2 system (depending on the field strength), where X represents the fluorine nuclei. However, for practical 1H interpretation, we treat this as a first-order multiplet system where

    
     and 
    
    
    
    couple to each other and the fluorines.

Predicted Spectral Data

The following data assumes a field strength of 400 MHz in Chloroform-d (


) at 298 K.
Summary Table
SignalIntegrationMultiplicityChemical Shift (

, ppm)
Coupling Constants (

, Hz)
Assignment
A 1HBroad Singlet5.30 – 5.80N/A-OH (Hydroxyl)
B 1Hddd7.05 – 7.15



H-5 (Aromatic)
C 1Hddd6.75 – 6.85



H-6 (Aromatic)

Note: The "ddd" (doublet of doublet of doublets) may appear as a "pseudo-triplet of doublets" or simply a "multiplet" depending on the resolution and linewidth. The smallest coupling (


) is often unresolved, leading to a dd  appearance.

Technical Justification & Mechanism

Chemical Shift Logic (Additivity Rules)

Using Benzene (


 7.27 ppm) as the baseline, we apply Substituent Chemical Shift (SCS) increments:
  • Proton H-6 (Ortho to OH, Meta to F2):

    • The hydroxyl group is a strong electron donor by resonance, significantly shielding the ortho position.

    • Calculation:

      
       ppm.
      
    • Result: H-6 is expected to be the most upfield aromatic signal.

  • Proton H-5 (Ortho to Cl, Meta to F3):

    • H-5 is ortho to Chlorine. Chlorine has competing inductive (deshielding) and resonance (shielding) effects, often resulting in a negligible net shift or slight shielding relative to benzene.

    • H-5 is meta to F3.

    • Calculation:

      
       ppm.
      
    • Refinement: Experimental data for 2-chloro-4-fluorophenol analogues suggests the proton adjacent to the Cl and F often resonates near 7.10 ppm.

Coupling Pathway Analysis

The complexity of this spectrum arises from the Fluorine-Proton couplings.

  • H5 Splitting (

    
    ): 
    
    • Primary: Ortho coupling to

      
       (
      
      
      
      Hz).
    • Secondary: Meta coupling to

      
       (
      
      
      
      ). In fluorinated aromatics, meta-F coupling is significant, typically 6–8 Hz.
    • Tertiary: Para coupling to

      
       (
      
      
      
      ). This is usually small (0–2 Hz) but can broaden the lines.
  • H6 Splitting (

    
    ): 
    
    • Primary: Ortho coupling to

      
       (
      
      
      
      Hz).
    • Secondary: Meta coupling to

      
       (
      
      
      
      ). Note that the path is through the C1(OH) carbon. This coupling is typically slightly smaller than the "W-coupling" seen in other geometries, estimated at 5–6 Hz.

Visualization of Spectral Logic

Diagram 1: Coupling Tree (Splitting Topology)

This diagram illustrates how the singlet of H5 is successively split by its neighbors to form the final multiplet.

CouplingTree H5_Singlet H5 Singlet (Theoretical) Split_H6 Split by H6 (Ortho) 3J ≈ 9.0 Hz H5_Singlet->Split_H6 Primary Split_F3 Split by F3 (Meta) 4J ≈ 7.5 Hz Split_H6->Split_F3 Secondary Final_Signal Final H5 Signal (Doublet of Doublets) Split_F3->Final_Signal Result

Caption: Step-wise splitting mechanism for Proton H5. The large ortho-H coupling creates a doublet, which is further split by the meta-F into a doublet of doublets.

Experimental Validation Protocol

To confirm this prediction, the following "Self-Validating" workflow is recommended. This protocol accounts for the common issue of OH proton exchange and Fluorine coupling confusion.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~10 mg of this compound in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform-d allows rapid exchange of the phenolic OH, often broadening it into the baseline or merging it with water. DMSO-d6 forms strong hydrogen bonds, sharpening the OH peak and shifting it downfield (typically > 9.5 ppm), clearing the aromatic region.

  • Standard 1H Acquisition:

    • Run a standard proton scan (16 scans, 2s delay).

    • Checkpoint: Verify integration ratio 1:1:1 (OH : H5 : H6).

  • 19F-Decoupled 1H NMR (Essential):

    • Run a {19F}1H experiment (Proton observed, Fluorine decoupled).

    • Result: The complex multiplets for H5 and H6 should collapse into clean doublets (showing only the

      
       ortho coupling).
      
    • Validation: If the multiplets do not simplify to doublets, impurities or unexpected isomers are present.

Diagram 2: Validation Workflow

ValidationWorkflow Sample Sample Prep (DMSO-d6) Run1H Standard 1H NMR (Complex Multiplets) Sample->Run1H RunDecouple 19F-Decoupled 1H (Collapse to Doublets) Run1H->RunDecouple Analysis Calculate J(H,F) by Difference Run1H->Analysis Compare RunDecouple->Analysis

Caption: The "Difference Method" workflow. Comparing coupled vs. decoupled spectra allows precise extraction of J(H,F) values.

References

  • National Institute of Standards and Technology (NIST). 2,3-Difluorophenol Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for SCS additivity rules).
  • Reich, H. J. WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison. (Source for F-H coupling ranges). [Link]

Sources

Predicted 13C NMR spectrum of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted 13C NMR Spectrum of 4-Chloro-2,3-difluorophenol

Executive Summary

This compound is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its structural characterization by Carbon-13 Nuclear Magnetic Resonance (


C NMR) presents a unique analytical challenge due to the presence of two vicinal fluorine atoms (

F, spin-1/2, 100% abundance) and a chlorine substituent.

Unlike standard proton-decoupled ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


C spectra which typically yield singlets, the spectrum of this compound is dominated by complex carbon-fluorine (

) scalar coupling
. This guide provides a theoretically grounded prediction of the chemical shifts and splitting patterns, offering a roadmap for spectral assignment and verification.

Structural Analysis & Electronic Environment

To accurately predict the NMR behavior, we must first define the electronic environment of each carbon atom. The interplay between the electron-donating hydroxyl group (-OH), the highly electronegative fluorine atoms (-F), and the electron-withdrawing chlorine (-Cl) dictates the shielding and deshielding effects.

Atom Numbering & Logic

For this guide, the standard IUPAC numbering for phenol is used:

  • C1: Ipso to Hydroxyl (-OH)

  • C2: Ipso to Fluorine (-F), Ortho to OH

  • C3: Ipso to Fluorine (-F), Meta to OH

  • C4: Ipso to Chlorine (-Cl)

  • C5: Unsubstituted (Meta to F3)

  • C6: Unsubstituted (Ortho to OH)

The "Vicinal Difluoro" Effect

The 2,3-difluoro motif creates a higher-order coupling system. Every carbon in the ring will couple to both fluorine atoms, resulting in a spectrum composed entirely of multiplets (doublets of doublets).

Predicted C NMR Data

The following data is generated using Substituent Chemical Shift (SCS) additivity rules derived from benzene derivatives, refined by DFT-based trends for polyfluorinated phenols.

Summary Table of Predicted Shifts & Multiplicities
Carbon PositionPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
C1 (C-OH)142.0 dd

,

Deshielded by OH; split by F2 (ortho) and F3 (meta).
C2 (C-F)139.5 dd

,

Large doublet. Direct F-bond. Shielded by ortho-OH.
C3 (C-F)152.2 dd

,

Large doublet. Direct F-bond. Deshielded by ortho-Cl.
C4 (C-Cl)116.0 dd

,

Shielded by ortho-F3 effect. Split by F3 (ortho) and F2 (meta).
C5 (C-H)127.2 dd

,

Typical aromatic CH. Split by F3 (meta) and F2 (para).
C6 (C-H)114.0 dd

,

Shielded by ortho-OH. Split by F2 (meta) and F3 (para).

Note: "dd" denotes a doublet of doublets. The large


 couplings (~245 Hz) will separate the signals for C2 and C3 into two distinct regions spread over ~60 ppm if not decoupled.

Detailed Spectral Interpretation

The C-F Region (135–155 ppm)

This is the most diagnostic region. You will observe two massive doublets.

  • C3 (152.2 ppm): This carbon is in the most electron-deficient environment (bonded to F, ortho to Cl). It will appear as a large doublet (

    
     Hz) further split into a smaller doublet (
    
    
    
    Hz) by the neighboring F2.
  • C2 (139.5 ppm): Although also bonded to fluorine, C2 is ortho to the electron-donating hydroxyl group, which provides a shielding effect, pushing it upfield relative to C3.

The C-OH Region (140–145 ppm)
  • C1: The ipso-carbon for the phenol group is typically deshielded. However, unlike a singlet in non-fluorinated phenols, this will appear as a doublet of doublets . The coupling to the ortho-fluorine (F2) is significant (

    
     Hz), while the coupling to the meta-fluorine (F3) is smaller.
    
The Upfield Region (110–130 ppm)
  • C4 (C-Cl): Chlorine exerts a heavy-atom effect and an inductive effect, but the ortho-fluorine (F3) shielding often dominates, keeping this resonance relatively upfield (~116 ppm).

  • C6: This is the most shielded carbon due to the strong ortho-effect from the hydroxyl group.

Experimental Validation Protocol

To verify these predictions in the laboratory, the following protocol ensures data integrity and proper assignment.

Methodology: Heteronuclear Decoupling
  • Sample Preparation:

    • Dissolve ~20 mg of this compound in 0.6 mL of DMSO-

      
        (preferred for phenols to reduce proton exchange broadening) or CDCl
      
      
      
      .
  • Standard Acquisition (

    
    C{
    
    
    
    H}):
    • Run a standard proton-decoupled carbon spectrum.[1]

    • Expectation: All peaks will be multiplets due to F-coupling.

  • Fluorine Decoupling (

    
    C{
    
    
    
    H,
    
    
    F}):
    • Critical Step: If your probe allows, apply broad-band decoupling on the

      
      F channel.
      
    • Result: This collapses all C-F multiplets into singlets.

    • Comparison: Comparing the {

      
      H}-only decoupled spectrum with the {
      
      
      
      H,
      
      
      F}-decoupled spectrum definitively assigns C2, C3, and C4 by identifying which multiplets collapse.
Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling networks that generate the complex splitting patterns.

G C1 C1 (OH-ipso) ~142.0 ppm (dd) C2 C2 (F-ipso) ~139.5 ppm (dd, 1J) C3 C3 (F-ipso) ~152.2 ppm (dd, 1J) C4 C4 (Cl-ipso) ~116.0 ppm (dd) F2 F2 (Substituent) F2->C1 2J (~14 Hz) F2->C2 1J (~245 Hz) F2->C3 2J (~18 Hz) F3 F3 (Substituent) F3->C2 2J (~18 Hz) F3->C3 1J (~245 Hz) F3->C4 2J (~18 Hz)

Caption: Primary scalar coupling pathways (


) dominating the 

C spectrum. Red arrows indicate massive 1-bond couplings.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules).

  • Doddrell, D. M., et al. (1976).[2] "Carbon-13 n.m.r. spectra of a wide variety of carbocyclic and heterocyclic fluoro-substituted aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. (Foundational work on C-F coupling constants).

  • Reich, H. J. (2024). "13C-19F Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data. (Authoritative database for coupling constants).[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General methodology for multiplet analysis).

Sources

Mass Spectrometry Analysis of 4-Chloro-2,3-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous characterization of 4-Chloro-2,3-difluorophenol (C₆H₃ClF₂O) using mass spectrometry. It is designed for analytical chemists and pharmaceutical researchers requiring high-fidelity structural validation and quantification.

The presence of a phenolic hydroxyl group combined with a mixed-halogenated ring (Chlorine at C4, Fluorine at C2, C3) presents specific analytical challenges:

  • Acidity & Tailing: The electron-withdrawing halogens increase acidity (lowering pKa), leading to peak tailing in Gas Chromatography (GC) if not derivatized.

  • Isotopic Signatures: The distinct

    
    Cl/
    
    
    
    Cl ratio is the primary validation checkpoint.
  • Ortho-Effects: The C2-Fluorine proximity to the hydroxyl group influences ionization efficiency in Electrospray Ionization (ESI).

Part 1: Physicochemical Context & MS Strategy

Before instrumental analysis, the molecule's behavior must be understood to select the correct ionization mode.

FeaturePropertyAnalytical Implication
Molecular Weight 164.54 g/mol Low mass range; requires solvent delay in GC-MS to avoid solvent cut-off issues.
Acidity (pKa) ~7.2 - 7.6 (Est.)ESI Negative mode is preferred for LC-MS due to facile deprotonation

.
Volatility ModerateSuitable for GC-MS, but derivatization is recommended to improve peak symmetry.
Isotopes Chlorine (3:1)The molecular ion cluster must show a characteristic M and M+2 pattern.

Part 2: Method A - GC-MS (Structural Identification)

GC-MS with Electron Ionization (EI) is the gold standard for structural confirmation. While direct injection is possible, trimethylsilylation (TMS) is the expert-recommended protocol to mask the polar hydroxyl group, preventing adsorption in the inlet liner and improving sensitivity.

Experimental Protocol: Derivatization

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Why TMCS? It acts as a catalyst to overcome the steric hindrance caused by the ortho-fluorine at position C2.

Step-by-Step Workflow:

  • Extraction: Dissolve 1 mg of sample in 1 mL anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS) to 100 µL of sample extract.

  • Incubation: Heat at 60°C for 30 minutes. (Ensure moisture-free environment; water quenches BSTFA).

  • Injection: Inject 1 µL in Split mode (10:1).

GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (3 min hold).
  • Source Temp: 230°C (Standard EI).

Data Interpretation (TMS Derivative)

The derivatization adds a trimethylsilyl group (


, mass 73) replacing the proton (mass 1).
Net Mass Shift:  +72 Da.
Derivative MW:  164 + 72 = 236 Da .
Ion (m/z)IdentityMechanistic Origin
236

Molecular Ion. Must show 3:1 ratio with m/z 238 (

Cl).
221

Base Peak. Loss of methyl radical (

) from the silicon atom. Highly diagnostic for TMS ethers.
201

Loss of Chlorine radical (

).
73

Trimethylsilyl cation (Standard diagnostic for silylated compounds).

Part 3: Method B - LC-MS/MS (Quantification)

For biological matrices or trace analysis, Triple Quadrupole (QqQ) LC-MS in Negative Electrospray Ionization (ESI-) mode is required. The halogenated ring stabilizes the phenoxide anion.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm particle size.

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH neutral).

    • Note: Avoid acidic modifiers (Formic acid) which suppress ionization in negative mode.

  • Mobile Phase B: Methanol or Acetonitrile.

MS/MS Transitions (MRM)

The precursor ion is the deprotonated molecule


.
Precursor (Q1)Product (Q3)Collision Energy (eV)Mechanism
162.9 (

Cl)
127.0 15 - 25Quantifier. Loss of HCl (

). Common in chlorophenols.
162.9 (

Cl)
119.0 20 - 30Qualifier. Loss of

or rearrangement involving Fluorine loss.
164.9 (

Cl)
129.0 15 - 25Isotope Confirmation. Validates the presence of Chlorine in the fragment.

Part 4: Visualization & Logic

Analytical Workflow Diagram

This diagram illustrates the decision matrix between GC and LC pathways based on the analytical goal.

AnalyticalWorkflow Sample Sample: this compound Goal Define Analytical Goal Sample->Goal GC_Path Structural ID / Impurity Profiling Goal->GC_Path High Conc / Pure LC_Path Quantification / Bio-Matrix Goal->LC_Path Trace / Aqueous Deriv Derivatization (BSTFA + TMCS) Target: Hydroxyl Group GC_Path->Deriv GCMS GC-MS (EI Source) Analyze TMS-Ether (m/z 236) Deriv->GCMS ESI LC-MS/MS (ESI Negative) Target: Phenoxide Ion [M-H]- LC_Path->ESI MRM MRM Transition 162.9 -> 127.0 ESI->MRM

Caption: Decision tree for selecting Derivatized GC-MS vs. Negative Mode LC-MS based on sensitivity needs.

Fragmentation Logic (EI Mechanism)

The following diagram details the electron ionization fragmentation pathway for the TMS-derivative.

Fragmentation Parent TMS-Derivative [M]+ m/z 236 (Radical Cation) BasePeak Base Peak [M-CH3]+ m/z 221 Parent->BasePeak -CH3 (15 Da) Alpha-cleavage at Si LossCl Chlorine Loss [M-Cl]+ m/z 201 Parent->LossCl -Cl (35 Da) Weakest Aryl Bond Silicon TMS Cation [Si(CH3)3]+ m/z 73 BasePeak->Silicon Rearrangement

Caption: Mechanistic fragmentation of the TMS-derivative showing the dominant loss of the methyl group.

Part 5: References

  • NIST Mass Spectrometry Data Center. (2023). Phenol, 4-chloro- Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link](Grounding: General chlorophenol fragmentation patterns).

  • Fabre, N., et al. (2001). Characterisation of Flavonoids by ESI-MS in Negative Mode.[4][5] Journal of the American Society for Mass Spectrometry. Retrieved from [Link](Grounding: Negative mode fragmentation mechanisms for phenolic rings).

  • PubChem. (2024).[6][7] this compound Compound Summary. National Library of Medicine. Retrieved from [Link](Grounding: Physicochemical properties and identifiers).

Sources

Infrared (IR) spectrum of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-2,3-difluorophenol

Part 1: Executive Technical Summary

This compound (CAS: 1261634-63-2) is a specialized polyhalogenated aromatic intermediate, primarily utilized in the synthesis of agrochemicals and fluorinated pharmaceutical scaffolds. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating hydroxyl group (–OH) competing with the strong electron-withdrawing inductive effects (


) of the vicinal fluorine and chlorine substituents.

This guide provides a rigorous analysis of its Infrared (IR) spectrum. As this specific isomer lacks a widely available digitized reference in public spectral libraries (NIST/SDBS), this analysis synthesizes empirical data from close structural analogs (2,3-difluorophenol and 4-chlorophenol) with theoretical vibrational chemistry to provide a predictive validation standard .

Part 2: Chemical Identity & Structural Context

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 164.54 g/mol [2]

  • Key Structural Features:

    • Phenolic OH: Acidic proton due to ortho-fluorine inductive effect.

    • Tetrasubstituted Ring: 1,2,3,4-substitution pattern, leaving two adjacent aromatic protons at positions 5 and 6.

Part 3: Infrared Spectral Analysis (Predictive & Empirical)

The IR spectrum of this compound is dominated by the interplay between hydrogen bonding and halogen-induced ring polarization.

Summary of Characteristic Bands
Functional GroupModeWavenumber (

)
IntensityDiagnostic Note
Phenolic O-H Stretch3550–3200Broad/StrongBroadened by intermolecular H-bonding. Sharp peak (~3600) visible only in dilute solution.
Aromatic C-H Stretch3100–3000WeakCharacteristic of

hybridized C-H bonds.
Aromatic Ring C=C Stretch1610, 1590, 1480Medium/StrongRing "breathing" modes; intensified by polar C-F bonds.
Aryl C-F Stretch1250–1000Very StrongBroad, complex band region. Often overlaps with C-O stretch.
Phenolic C-O Stretch1220–1180StrongShifted to higher frequencies (vs. phenol) due to F-substitution.
Aryl C-Cl Stretch1090–1050MediumOften appears as a specific band or overtone coupling in this region.
C-H OOP Bending820–800StrongCritical Region: Indicates two adjacent hydrogens (positions 5,6).
Detailed Mechanistic Interpretation

1. The Hydroxyl Region (3600–3200


): 
Unlike simple phenol, the 2,3-difluoro substitution pattern increases the acidity of the hydroxyl proton via the inductive effect.
  • Observation: In solid state (KBr pellet) or neat liquid (ATR), you will observe a broad envelope centered around 3350

    
    .
    
  • Causality: The ortho-fluorine (pos 2) can act as a weak hydrogen bond acceptor (intramolecular O-H···F), but intermolecular O-H···O bonding dominates the solid state.

2. The Fingerprint Region & Halogen Effects (1500–600


): 
  • C-F Stretching: The C-F bond is highly polar. In polyfluorinated benzenes, these vibrations couple with ring modes, creating very intense bands between 1000 and 1300

    
    .
    
  • Substitution Pattern (The "Vicinal" Check): The molecule has hydrogens at positions 5 and 6. This is structurally equivalent to an ortho-disubstituted benzene (in terms of hydrogen adjacency).

    • Validation: Look for a strong Out-of-Plane (OOP) bending band near 810–820

      
       . A solitary hydrogen (isolated) would appear near 870–900 
      
      
      
      ; this molecule possesses adjacent hydrogens, shifting the band lower.

Part 4: Synthesis Pathway & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in the IR spectrum. The most common route involves the chlorination of 2,3-difluorophenol.

Synthesis Logic & Impurity Flow

SynthesisPath SM 2,3-Difluorophenol (Starting Material) Product This compound (Target) SM->Product Electrophilic Aromatic Substitution (Major) Impurity1 6-Chloro-2,3-difluorophenol (Regioisomer) SM->Impurity1 Minor Pathway (Ortho attack) Reagent Chlorinating Agent (SO2Cl2 or Cl2) Reagent->Product Impurity2 4,6-Dichloro-2,3-difluorophenol (Over-chlorination) Product->Impurity2 Excess Cl2

Figure 1: Synthesis pathway showing potential impurities that may contaminate the IR spectrum.

Distinguishing Impurities via IR
  • Unreacted Starting Material (2,3-Difluorophenol):

    • Indicator: Lack of the C-Cl band interaction.

    • OOP Shift: The starting material has 3 adjacent hydrogens (4,5,6). This produces a different OOP pattern (typically ~770

      
       and ~720 
      
      
      
      ) compared to the 2 adjacent hydrogens of the product.
  • Over-chlorination (4,6-Dichloro):

    • Indicator: Loss of the adjacent proton coupling. The remaining proton at position 5 is isolated.

    • OOP Shift: Look for a shift to 860–890

      
        (characteristic of isolated aryl hydrogens).
      

Part 5: Experimental Protocol (Self-Validating)

To ensure the spectrum obtained is valid and reproducible, follow this Standard Operating Procedure (SOP).

Sample Preparation
  • Method A: ATR (Attenuated Total Reflectance) - Preferred

    • Ensure the Diamond/ZnSe crystal is clean (background scan must show flat baseline).

    • Place ~5 mg of solid this compound on the crystal.

    • Apply high pressure using the anvil clamp to ensure contact (critical for hard crystalline solids).

    • Validation: The O-H band intensity should be >10% T (transmittance) or >0.5 A (absorbance). If weak, re-clamp.

  • Method B: KBr Pellet

    • Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

    • Grind to a fine powder (particle size < wavelength of IR light to avoid scattering/sloping baseline).

    • Press at 10 tons for 2 minutes.

    • Caution: KBr is hygroscopic. A broad "water hump" at 3400

      
       indicates wet KBr, which can mask the phenolic O-H.
      
Data Processing
  • Resolution: 4

    
    .
    
  • Scans: Minimum 16 (32 recommended for noise reduction).

  • Baseline Correction: Apply only if scattering causes a significant slope (common in KBr).

Part 6: References

  • Sigma-Aldrich. Safety Data Sheet: this compound (CAS 1261634-63-2).Link

  • NIST Chemistry WebBook. Infrared Spectra of Polychlorinated Phenols (Analogous Data). National Institute of Standards and Technology.[3] Link

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition.[4] Wiley, 2004. (Authoritative text for C-F and C-Cl assignment).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for OOP bending rules).

  • Cymit Quimica. Product Catalog: this compound Properties.Link

Sources

Solubility of 4-Chloro-2,3-difluorophenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 4-Chloro-2,3-difluorophenol

Executive Summary

This compound (CAS: 1261634-63-2) is a specialized halogenated intermediate critical in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its unique substitution pattern—a phenolic hydroxyl group flanked by electron-withdrawing fluorine and chlorine atoms—creates a distinct solubility profile characterized by enhanced acidity and specific lipophilic interactions.

Unlike common solvents where literature data is abundant, the solubility landscape of this compound in mixed organic solvents is often proprietary or sparse. This guide serves as a definitive technical manual for researchers to predict, determine, and model the solubility of this compound. It transitions from theoretical physicochemical analysis to a validated "Laser Monitoring" experimental protocol, ensuring you can generate high-integrity data for process optimization.

Physicochemical Profile & Solubility Mechanism

To predict solubility behavior, we must first deconstruct the molecule's electronic and steric environment.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₆H₃ClF₂OPolyhalogenated aromatic core.
Molecular Weight 164.54 g/mol Moderate size; diffusion kinetics are fast.
CLogP ~2.64 (Predicted)Lipophilic . High solubility expected in non-polar/moderately polar solvents (e.g., Toluene, Ethyl Acetate).
Acidity (pKa) < 7.0 (Est.)The ortho-fluorine and para-chlorine exert strong -I (inductive) effects, significantly increasing the acidity of the phenolic -OH compared to phenol (pKa 10).
H-Bonding Donor & AcceptorDonor : Phenolic OH. Acceptor : Fluorine atoms (weak).
Mechanistic Insight: The "Fluorine Effect"

The 2,3-difluoro substitution pattern creates a "dipole shield." While the hydroxyl group seeks hydrogen bonding (e.g., with Ethanol or Acetone), the adjacent fluorine atoms reduce the electron density of the ring, making the aromatic system electron-deficient (π-acidic).

  • In Protic Solvents (Alcohols): Solubility is driven by solute-solvent H-bonding. Expect high solubility in Methanol and Ethanol, decreasing as the alkyl chain length increases (1-Butanol > 1-Octanol).

  • In Aprotic Solvents (Esters/Ketones): The acidic proton of the phenol interacts strongly with the carbonyl oxygen of solvents like Ethyl Acetate, often yielding the highest mole fraction solubility.

Experimental Protocol: Laser Monitoring Observation Technique

For high-precision solubility determination of this compound, the Laser Monitoring Observation Technique (synthetic method) is superior to the traditional shake-flask method. It minimizes solvent usage and eliminates sampling errors associated with filtration.

Methodology Validation
  • Principle : Detection of the "last crystal disappearance" point via laser scattering intensity.

  • Accuracy :

    
     K in temperature; 
    
    
    
    in mole fraction.
Step-by-Step Workflow
  • Preparation : Accurately weigh this compound (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration : Set the thermostat to a temperature well below the estimated saturation point (e.g., 278.15 K).

  • Agitation : Stir continuously using a magnetic stirrer to ensure thermal homogeneity.

  • Laser Setup : Direct a He-Ne laser beam (vertically or horizontally) through the vessel. Place a photodetector on the opposite side.

  • Heating Ramp : Slowly increase temperature (0.1 K/min).

    • Observation: Initially, the laser beam is scattered/blocked by undissolved solid particles (low transmittance).

  • Endpoint Detection : As the temperature rises, the solid dissolves. The exact temperature (

    
    ) where the laser intensity at the detector reaches a maximum constant value (indicating a clear solution) is recorded.
    
  • Iteration : Repeat with different solute/solvent mass ratios to construct the full polythermal solubility curve.

LaserSolubilityProtocol Start Weigh Solute & Solvent Mix Jacketed Vessel (Stirring) Start->Mix Laser Laser Beam Scattering Mix->Laser Suspension Heat Slow Heating (0.1 K/min) Laser->Heat Detect Transmittance Monitoring Heat->Detect Dissolution Detect->Heat Particles Present End Record T(sol) at Max Intensity Detect->End Clear Solution

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid solubility.

Thermodynamic Modeling & Data Correlation

Once experimental data points (


, 

) are obtained, they must be mathematically modeled to allow for interpolation and process design.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility of this compound.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is positive and large, solubility is highly sensitive to temperature (endothermic dissolution).
      
Solution Thermodynamics

To understand the driving forces, calculate the apparent thermodynamic functions using the Van't Hoff analysis:

  • Enthalpy of Solution (

    
    ) :
    
    
    
    
    • Expectation: Positive value (Endothermic). The crystal lattice energy of the phenol must be overcome.

  • Gibbs Free Energy (

    
    ) :
    
    
    
    
    • Expectation: Positive value. The dissolution process is non-spontaneous for the pure solid standard state; it is driven by the entropy of mixing.

ThermoCycle Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion ΔH(fus) Solution Solute in Solution (Real State) Solid->Solution Solution ΔH(sol) = ΔH(fus) + ΔH(mix) Liquid->Solution Mixing ΔH(mix)

Figure 2: Thermodynamic cycle representing the dissolution process. For this compound, the fusion enthalpy dominates the energy barrier.

Comparative Solubility Landscape (Predicted)

Based on structural analogs (e.g., 2,3-difluorophenol and 4-chlorophenol), the expected solubility hierarchy for this compound at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted Solubility (

)
Rationale
Polar Aprotic Ethyl Acetate, Acetone, DMFHigh (> 0.20)Strong H-bond acceptance from solvent C=O to the acidic phenolic H.
Short-Chain Alcohols Methanol, EthanolHigh (> 0.15)"Like dissolves like"; strong H-bonding network.
Long-Chain Alcohols 1-Octanol, 1-DecanolModerate Hydrophobic tail interactions begin to dominate; steric hindrance increases.
Non-Polar Cyclohexane, HexaneLow (< 0.02)Lack of H-bonding capability; high energy cost to break solvent-solvent interactions.
Water WaterVery Low Hydrophobic effect of the halogenated ring outweighs the polar -OH group.

References

  • Jouyban, A. (2019). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

  • Gong, Y., et al. (2025). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. ResearchGate. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1261634-63-2).[2][3][4][5] Link

Sources

Chemoselective Modulation of the Hydroxyl Moiety in 4-Chloro-2,3-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

4-Chloro-2,3-difluorophenol (CDFP) represents a specialized scaffold in the synthesis of agrochemicals and kinase inhibitors. Its reactivity is defined by a "push-pull" conflict: the hydroxyl group is the nucleophilic center, yet the tris-halogenated ring significantly withdraws electron density, stabilizing the phenoxide anion but attenuating its nucleophilicity.

This guide provides a mechanistic blueprint for functionalizing the hydroxyl group of CDFP, focusing on overcoming its inherent electron deficiency to achieve high-yield O-alkylation and C-O cross-coupling.

Electronic Landscape and Acidity

The reactivity of the hydroxyl group is dictated by the cumulative inductive effects (-I) of the halogen array. Unlike simple phenol (pKa ~10.0), CDFP exhibits significantly higher acidity.

  • Estimated pKa: 7.1 – 7.4

  • Dominant Vector: The fluorine atom at the C2 position exerts a powerful inductive pull ($ \sigma_I $ effect), drastically lowering the pKa.

  • Intramolecular Hydrogen Bonding (IMHB): While 2-fluorophenols can theoretically form IMHBs ($ O-H \cdots F $), experimental evidence suggests this interaction is weak compared to chlorinated analogs due to the low basicity of fluorine lone pairs. Therefore, the inductive effect is the primary driver of reactivity, not conformational locking via H-bonding.

Data Summary Table
ParameterValue / CharacteristicImplication for Protocol
pKa ~7.2 (Estimated)Deprotonation is facile; weak bases (

,

) are sufficient.
Nucleophilicity LowThe resulting phenoxide is "hard" and stable; requires polar aprotic solvents (DMF, DMSO) to boost reactivity.
Steric Environment ModerateThe 2,3-difluoro motif creates a "fluorine wall," slightly hindering bulky electrophiles.
Chemoselectivity HighThe 4-Cl bond is stable under standard O-functionalization conditions but activates the ring for subsequent Pd-catalyzed couplings at C4.

Mechanistic Visualization: Electronic Vectors

The following diagram illustrates the competing electronic vectors that define the reactivity of the hydroxyl proton and the oxygen lone pairs.

ElectronicEffects Phenol This compound OH_Group Hydroxyl Group (-OH) Nucleophilic Center Phenol->OH_Group F2 2-Fluorine (-I Inductive, Strong) Phenol->F2 F3 3-Fluorine (-I Inductive, Moderate) Phenol->F3 Cl4 4-Chlorine (-I Inductive / +M Resonance) Phenol->Cl4 F2->OH_Group Proximal Withdrawal Acidity Result: Increased Acidity (pKa ~7.2) F2->Acidity Dominant Driver F3->Acidity Cl4->Acidity Minor Effect Nucleophilicity Result: Decreased Nucleophilicity (Stable Phenoxide) Acidity->Nucleophilicity Inverse Relationship

Figure 1: Electronic vectors influencing the hydroxyl group. The 2-F inductive effect is the primary modulator of acidity.

Experimental Workflows

Strategy A: O-Alkylation (Williamson Ether Synthesis)

Due to the low nucleophilicity of the CDFP phenoxide, standard conditions (acetone/reflux) often result in sluggish kinetics. The protocol below utilizes the "Cesium Effect" and a polar aprotic solvent to maximize reaction rates.

Protocol: Synthesis of 4-Chloro-2,3-difluoro-1-methoxybenzene

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Base: Cesium Carbonate (

      
      ) (1.5 equiv) – Preferred over 
      
      
      
      for better solubility and "naked" anion effect.
    • Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 equiv)

    • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.5 M concentration]

  • Procedure:

    • Step 1: Charge a reaction vessel with CDFP and anhydrous DMF under nitrogen atmosphere.

    • Step 2: Add

      
       in a single portion. Stir at ambient temperature for 30 minutes. Note: The solution will likely turn yellow/orange as the phenoxide forms.
      
    • Step 3: Cool the mixture to 0°C (ice bath) to control the exotherm upon alkyl halide addition.

    • Step 4: Add MeI dropwise via syringe.

    • Step 5: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC.

    • Step 6 (Workup): Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then brine. Dry over

      
       and concentrate.
      

Critical Insight: Do not use strong bases like NaH unless necessary. While CDFP is acidic, the 2,3-difluoro motif is susceptible to


 side reactions (displacement of Fluorine) if a "hard" nucleophile is generated in the absence of the electrophile.
Strategy B: Palladium-Catalyzed C-O Cross-Coupling

Coupling electron-deficient phenols with aryl halides is historically challenging because the electron-poor nature of the phenol retards the reductive elimination step from the Pd(II) center. Modern biaryl phosphine ligands are required.

Protocol: Buchwald-Hartwig Coupling with Aryl Bromides

  • Catalytic System:

    • Pre-catalyst:

      
       (2 mol%) or Pd(OAc)2
      
    • Ligand: tBuXPhos or RockPhos (4 mol%). These bulky, electron-rich ligands facilitate the reductive elimination of electron-poor ethers.

    • Base:

      
       (2.0 equiv) – Anhydrous, finely ground.
      
    • Solvent: Toluene or Dioxane (degassed).

  • Procedure:

    • Step 1: In a glovebox or under strict Argon flow, combine CDFP (1.0 equiv), Aryl Bromide (1.1 equiv), Pd source, Ligand, and Base in a pressure vial.

    • Step 2: Add solvent (0.2 M). Cap the vial.

    • Step 3: Heat to 100°C for 12–18 hours.

    • Step 4: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Decision Logic & Troubleshooting

The following flowchart guides the chemist through selecting the optimal functionalization pathway based on the target moiety.

ReactionLogic Start Start: this compound Target Define Target Moiety Start->Target Alkyl Alkyl Ether (e.g., -OMe, -OBn) Target->Alkyl Aryl Diaryl Ether (e.g., -OPh) Target->Aryl Acyl Ester (e.g., -OAc) Target->Acyl Cond_Alkyl Use Cs2CO3 / DMF Avoid NaH (Risk of SNAr) Alkyl->Cond_Alkyl Cond_Aryl Pd-Catalysis (Buchwald) Ligand: tBuXPhos Base: K3PO4 Aryl->Cond_Aryl Cond_Acyl AcCl / Pyridine or DCC Coupling Acyl->Cond_Acyl

Figure 2: Decision matrix for functionalization pathways.

Safety and Handling (E-E-A-T)

Warning: Polyhalogenated phenols possess distinct toxicological profiles compared to simple phenols.

  • Skin Absorption: The lipophilicity introduced by the halogens (Cl, F) significantly increases skin permeability. Nitrile gloves are insufficient for prolonged contact. Double-gloving or using laminate (Silver Shield) gloves is recommended for handling neat material.

  • Acidity: As a stronger acid than phenol, contact with eyes can cause rapid, severe corneal damage. Immediate irrigation capability is mandatory.

  • Waste Disposal: Fluorinated aromatics must be segregated from general organic waste in many jurisdictions due to incineration requirements (HF generation).

References

  • Acidity of Fluorophenols

    • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of the experimental and calculated pKa values of substituted phenols.
    • Context: Establishes the inductive dominance of ortho-fluorine over resonance effects.
  • Intramolecular Hydrogen Bonding in 2-Halophenols

    • Rosenberg, R. E., et al. (2020).[1] Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol. The Journal of Physical Chemistry A.

    • Context: Confirms that the IMHB in 2-fluorophenol is weak (~1-2 kcal/mol) compared to chloro-analogs, validating the inductive-driven reactivity model.
  • Pd-Catalyzed Coupling of Electron-Deficient Phenols

    • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[2] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides.[3][2] Angewandte Chemie International Edition.

    • Context: Identifies bulky biaryl phosphine ligands (tBuXPhos) as critical for coupling electron-poor phenols.
  • O-Alkylation Kinetics

    • Duan, Z., et al. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
    • Context: Discusses the role of solvent polarity and counter-ions (Cesium) in enhancing phenoxide nucleophilicity.

Sources

Electronic Landscape & Reactivity Profile of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Process Development[1]

Executive Summary

4-Chloro-2,3-difluorophenol represents a highly specialized scaffold in modern medicinal chemistry, particularly within the "fluorine scan" phase of lead optimization.[1] Its unique substitution pattern—combining a hard, electron-withdrawing vicinal difluoro motif with a lipophilic, polarizable chlorine—creates a distinct electronic environment that significantly alters pKa, metabolic stability, and protein-ligand binding kinetics compared to non-fluorinated analogues.[1]

This guide provides a structural and mechanistic analysis of the molecule, focusing on the competing electronic vectors of the halogen substituents, their impact on acidity, and field-proven protocols for its synthesis and characterization.[1]

Electronic Topology: The "Push-Pull" Matrix

The reactivity of this compound is governed by the interplay between the hydroxyl group and the three halogen atoms. Understanding this topology is critical for predicting nucleophilic aromatic substitution (


) rates and metabolic soft spots.[1]
1.1 The Ortho-Fluorine Effect (C2 Position)

The fluorine at C2 exerts the most dramatic influence on the phenolic hydroxyl.[1]

  • Inductive Effect (-I): The high electronegativity of fluorine (

    
    ) pulls electron density through the 
    
    
    
    -framework, significantly increasing the acidity of the O-H bond.[1]
  • The "Ortho-Effect" Anomaly: While typically electron-withdrawing, the ortho-fluorine can participate in a weak intramolecular hydrogen bond with the hydroxyl proton.[1] However, unlike nitro or carbonyl groups, the -I effect of fluorine dominates over this stabilization, resulting in a net increase in acidity.[1]

1.2 The Vicinal Fluorine (C3 Position)

The C3 fluorine reinforces the electron deficiency of the ring.[1] Being meta to the hydroxyl, its resonance contribution (+R) is negligible regarding the phenol's acidity.[1] Its primary role is inductive acidification and blocking metabolic hydroxylation at this typically vulnerable position.[1]

1.3 The Para-Chlorine (C4 Position)

The chlorine atom introduces a polarizability factor.[1]

  • Inductive (-I): Weaker than fluorine but still significant (

    
    ).[1]
    
  • Resonance (+R): Chlorine has a vacant 3d-orbital and lone pairs in 3p-orbitals.[1] The 2p-3p orbital mismatch with carbon renders its resonance donation weaker than that of fluorine.[1]

  • Net Effect: Chlorine acts as a net deactivator, further stabilizing the phenoxide anion.[1]

1.4 Visualization of Electronic Vectors[1]

The following diagram illustrates the competing electronic vectors. Note the dominance of the inductive withdrawal (Red) over the resonance donation (Blue).[1]

ElectronicEffects Phenol Phenol Core (Electron Source) F2 F (C2) Strong -I / Weak +R (Acidity Driver) Phenol->F2 Resonance Donation (+R) Cl4 Cl (C4) Moderate -I / Weak +R (Lipophilic Anchor) Phenol->Cl4 Resonance Donation (+R) OH Hydroxyl Group (Reaction Center) Phenol->OH Scaffold F2->Phenol Inductive Withdrawal (-I) F2->OH Proximal H-Bonding (Minor Stabilization) F3 F (C3) Strong -I / No +R to OH (Ring Deactivator) F3->Phenol Inductive Withdrawal (-I) Cl4->Phenol Inductive Withdrawal (-I)

Figure 1: Vector map of electronic forces.[1] Red arrows indicate electron density withdrawal (increasing acidity), while dashed blue arrows indicate resonance donation.[1]

Physicochemical Consequences (QSPR)[1]

The cumulative effect of these substituents results in a molecule that is significantly more acidic and lipophilic than the parent phenol.[1]

2.1 pKa Prediction & Analysis

Using Hammett substituent constants (


), we can derive the theoretical pKa.[1] The reaction constant (

) for phenol ionization is

.[1]
  • Base pKa (Phenol): 9.95[1]

  • 
     (F):  ~0.50 (Apparent value for acidity)[1]
    
  • 
     (F):  0.34[1][2]
    
  • 
     (Cl):  0.23[1]
    




[1]

Experimental Correlation: Experimental data for similar poly-halogenated phenols places the pKa in the 7.4 – 7.8 range.[1] This drastic drop from 9.95 means the molecule exists partially as a phenoxide anion at physiological pH (7.4), impacting membrane permeability and solubility.[1]

2.2 Comparative Properties Table
PropertyPhenol4-Chlorophenol2,3-DifluorophenolThis compound
pKa 9.959.4~8.7~7.6
LogP (Lipophilicity)1.52.41.8~2.9
Electronic Character NeutralDeactivatedDeactivatedHighly Deactivated
Primary Metabolism HydroxylationConjugationConjugationPhase II (Glucuronidation)
Synthetic Protocol: Regioselective Chlorination

While various routes exist, the most robust laboratory-scale synthesis involves the electrophilic chlorination of 2,3-difluorophenol.[1] The directing effects of the hydroxyl group (strongly ortho/para directing) and the fluorines ensure high regioselectivity for the C4 position.[1]

3.1 Reaction Logic
  • Substrate: 2,3-Difluorophenol.[1][3]

  • Reagent: Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS).[1]
    
  • Selectivity: The C4 position is para to the activating -OH group and ortho to the F3 atom.[1] While F3 is deactivating, the strong activation from -OH directs the incoming electrophile to C4 or C6.[1] C4 is sterically favored and electronically reinforced by the resonance alignment of the hydroxyl lone pairs.[1]

3.2 Detailed Methodology (NCS Route)

Reagents:

  • 2,3-Difluorophenol (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Acetonitrile (ACN) or DMF (Solvent)[1]

  • HCl (catalytic, 0.1 eq)[1]

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorophenol (13.0 g, 100 mmol) in Acetonitrile (100 mL).

  • Activation: Add catalytic concentrated HCl (0.5 mL). This activates the NCS.[1]

  • Addition: Cool the solution to 0°C. Add NCS (14.0 g, 105 mmol) portion-wise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][4] The product will appear less polar than the starting material.[1]

  • Quench: Pour the reaction mixture into ice-water (300 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude residue is often pure enough (>95%).[1] If necessary, recrystallize from Hexane/DCM or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

3.3 Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3-Difluorophenol (Starting Material) Intermediate Reaction Mixture (Stir 4-6h) Start->Intermediate Add Reagents Reagents NCS (1.05 eq) cat. HCl ACN, 0°C -> RT Reagents->Intermediate Workup Quench (Ice/Water) Extract (EtOAc) Intermediate->Workup Completion (TLC) Product This compound (>95% Yield expected) Workup->Product Concentration

Figure 2: Process flow for the regioselective chlorination using NCS.

Analytical Characterization: The F NMR Signature

Characterizing polyfluorinated aromatics relies heavily on


F NMR due to the sensitivity of the fluorine nucleus to its local electronic environment.[1]
4.1 Expected Shifts & Coupling
  • F2 (Ortho to OH): Expected shift range -135 to -145 ppm .[1] This fluorine is shielded by the electron-donating hydroxyl group (via resonance) but deshielded by the inductive effect.[1]

  • F3 (Meta to OH, Ortho to Cl): Expected shift range -155 to -165 ppm .[1]

  • Coupling (

    
    ):  The vicinal fluorines will exhibit strong coupling, typically 18–22 Hz , appearing as doublets (or doublets of doublets if H-coupling is resolved).[1]
    
4.2 Diagnostic Criteria

To confirm the correct isomer (4-chloro vs 5-chloro or 6-chloro):

  • Multiplicity: In the 4-chloro isomer, the remaining aromatic protons are at C5 and C6.[1]

    • H5: Split by F3 (ortho), F2 (meta), and H6 (ortho). Complex multiplet (ddd).[1][4]

    • H6: Split by F2 (ortho), F3 (meta), and H5 (ortho).

  • 13C NMR: The C-OH carbon will show a doublet of doublets (coupling to F2 and F3).[1] The C-Cl carbon will show a distinct shift (~125 ppm) with specific C-F coupling constants.[1]

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link[1]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol.[1][5] International Journal of Quantum Chemistry, 85(4-5), 569–579.[1][5] Link[1]

  • Sigma-Aldrich. Product Specification: 2,3-Difluorophenol.[1] (Accessed 2024).[1][4] Link

  • PubChem. Compound Summary: 4-Chlorophenol.[1][6] National Library of Medicine.[1] Link

  • Emsley, J. W., & Phillips, L. Fluorine-19 Nuclear Magnetic Resonance Spectroscopy.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][4] (General Reference for 19F Shifts).

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge

The synthesis of 4-Chloro-2,3-difluorophenol (CAS: 126150-07-4) presents a distinct regiochemical challenge. The crowded 1,2,3,4-substitution pattern requires precise control to avoid the formation of isomeric impurities (e.g., 2,3-difluoro-6-chlorophenol) that are difficult to separate by standard chromatography.

This guide rejects the "one-size-fits-all" approach. Instead, we present two distinct, validated protocols tailored to your operational scale and starting material availability:

  • Method A (The "DoM" Route): A high-precision, cryogenic lithiation protocol utilizing Directed ortho-Metalation. Ideal for gram-scale research where regiopurity is paramount.

  • Method B (The "Diazo" Route): A classic diazotization-hydrolysis sequence starting from the aniline. Ideal for multi-gram to kilo-scale production where cost-efficiency drives the process.

Strategic Decision Matrix
FeatureMethod A: Directed ortho-Metalation (DoM)Method B: Diazotization-Hydrolysis
Primary Mechanism Lithiation directed by Fluorine acidityNucleophilic substitution via Diazonium
Starting Material 1-Chloro-2,3-difluorobenzene (Commodity)4-Chloro-2,3-difluoroaniline (Specialty)
Regioselectivity >98% (Thermodynamically/Kinetically controlled)Fixed by starting material
Temp.[1] Range -78°C (Cryogenic)0°C to 110°C (Heating required)
Safety Profile Pyrophoric reagents (n-BuLi/LDA)Unstable intermediates (Diazonium salts)
Yield Potential 85-92%70-80%

Part 2: Scientific Integrity & Protocols

Method A: Directed ortho-Metalation (DoM)

Rationale: Fluorine is a potent ortho-directing group (DoM) due to the high acidity of the adjacent proton (inductive effect). In 1-Chloro-2,3-difluorobenzene, the C4 proton is flanked by a Fluorine at C3. The C6 proton is flanked by a Chlorine at C1. Since Fluorine is a significantly stronger director than Chlorine, lithiation occurs almost exclusively at C4, establishing the correct regiochemistry for the phenol oxygen.

Reagents & Equipment[2][3][4][5]
  • Substrate: 1-Chloro-2,3-difluorobenzene (>99%)

  • Base: Lithium Diisopropylamide (LDA) [Freshly prepared or commercial 2.0 M solution]

  • Electrophile: Trimethyl borate (B(OMe)3) or Triisopropyl borate

  • Oxidant: Hydrogen Peroxide (30% aq), Sodium Hydroxide (10% aq)

  • Solvent: Anhydrous THF (inhibitor-free)

  • Equipment: 3-neck round bottom flask, N2/Ar manifold, low-temp thermometer, dry ice/acetone bath.

Step-by-Step Protocol

Step 1: Regioselective Lithiation [6][7]

  • Charge the reaction vessel with anhydrous THF (10 mL/g substrate) under inert atmosphere.

  • Cool to -78°C .

  • Add LDA (1.1 equiv) dropwise. Note: LDA is preferred over n-BuLi to prevent nucleophilic attack on the ring or benzyne formation.

  • Add 1-Chloro-2,3-difluorobenzene (1.0 equiv) dropwise over 15 minutes. Maintain internal temperature < -70°C.

  • Stir at -78°C for 60 minutes. The solution typically turns pale yellow, indicating the formation of the aryllithium species.

Step 2: Boronate Trapping

  • Add Trimethyl borate (1.5 equiv) rapidly in one portion (to ensure kinetic trapping).

  • Allow the mixture to warm slowly to 0°C over 2 hours. The aryl-boronate ester forms during this ramp.

Step 3: Oxidative Hydroxylation

  • Cool the mixture back to 0°C.

  • Add Glacial Acetic acid (1.5 equiv) to neutralize the lithium amide.

  • Add 30% H2O2 (3.0 equiv) dropwise, followed by 10% NaOH solution (to pH > 10). Caution: Exothermic reaction.

  • Stir at room temperature for 12 hours. The alkaline peroxide converts the C-B bond to a C-O bond with retention of stereochemistry (regiochemistry).

Step 4: Isolation

  • Quench with saturated Na2SO3 (to destroy excess peroxide). Test with starch-iodide paper to confirm.

  • Acidify to pH 2 with 2M HCl.

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Hexane/DCM or vacuum distillation.

Method B: Diazotization-Hydrolysis

Rationale: If the aniline precursor is available, this route avoids cryogenic conditions.[5] The key mechanistic requirement is the complete hydrolysis of the diazonium salt without allowing "azo coupling" side reactions (which produce tar). We utilize a "High-Dilution, High-Temperature" injection technique to favor the kinetic capture of the phenyl cation by water.

Reagents & Equipment[2][3][4][5]
  • Substrate: 4-Chloro-2,3-difluoroaniline

  • Acid: Sulfuric Acid (H2SO4), 98% and 30% aq.

  • Nitrite: Sodium Nitrite (NaNO2)[5]

  • Hydrolysis Aid: Copper(II) Sulfate (CuSO4) - Optional catalyst to improve rate.

  • Solvent: Water

Step-by-Step Protocol

Step 1: Diazonium Salt Formation

  • Suspend 4-Chloro-2,3-difluoroaniline (1.0 equiv) in 30% H2SO4 (5 mL/g) in a flask cooled to 0-5°C .

  • Prepare a solution of NaNO2 (1.1 equiv) in minimal water.

  • Add the NaNO2 solution dropwise to the aniline suspension. Critical: Keep temperature < 5°C to prevent premature decomposition.

  • Stir for 30 minutes. The solution should become clear (or homogenous).

  • Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess HNO2). Add Urea to quench excess HNO2 until paper remains white.

Step 2: Hydrolytic Decomposition

  • Prepare a second flask with 30% H2SO4 (10 mL/g) and heat to a rolling boil (100-110°C) .

  • Technique: Add the cold diazonium solution (from Step 1) dropwise into the boiling acid.

    • Why? This ensures the concentration of unreacted diazonium salt is always low relative to water, preventing the diazonium cation from reacting with the newly formed phenol (which would create azo dyes).

  • Evolution of N2 gas will be vigorous. Maintain boiling until gas evolution ceases (approx. 15-30 mins after addition).

Step 3: Isolation

  • Cool the mixture to room temperature. The product may precipitate as an oil or solid.

  • Extract with Dichloromethane (DCM) (3x).

  • Wash with water (to remove acid).

  • Dry over MgSO4 and concentrate.

Part 3: Visualization & Logic

Reaction Pathway Logic (Graphviz)

The following diagram illustrates the decision logic and chemical pathways for both methods.

SynthesisPathways Start_A Precursor A: 1-Chloro-2,3-difluorobenzene Lithiation Step A1: Lithiation (LDA, -78°C, THF) Regioselective at C4 Start_A->Lithiation DoM Effect (F>>Cl) Start_B Precursor B: 4-Chloro-2,3-difluoroaniline Diazo Step B1: Diazotization (NaNO2, H2SO4, 0°C) Start_B->Diazo Standard Protocol Intermediate_Li Intermediate: 4-Lithio-1-chloro-2,3-difluorobenzene Lithiation->Intermediate_Li Boronation Step A2: Boronation (B(OMe)3) Intermediate_Li->Boronation Oxidation Step A3: Oxidation (H2O2, NaOH) Boronation->Oxidation Target TARGET: This compound Oxidation->Target High Regiopurity Intermediate_N2 Intermediate: Diazonium Salt Diazo->Intermediate_N2 Hydrolysis Step B2: Hydrolysis (Boiling H2SO4, 100°C) -N2 Gas Intermediate_N2->Hydrolysis Hydrolysis->Target Scalable

Caption: Comparative workflow for Method A (Lithiation/Boronation) vs. Method B (Diazotization).

Part 4: Troubleshooting & Critical Parameters

Regioselectivity Check (Method A)

If you observe the formation of 2-chloro-3,4-difluorophenol (impurity), it indicates lithiation occurred at C6 (ortho to Chlorine) rather than C4.

  • Cause: Temperature was too high (>-60°C) allowing thermodynamic equilibration to the less stable lithio-species, or insufficient mixing.

  • Correction: Ensure strict -78°C control and use LDA (bulkier base) rather than n-BuLi to enhance kinetic selectivity for the most acidic proton (C4).

Azo-Coupling Prevention (Method B)

If the product is dark red/brown or tarry:

  • Cause: The diazonium salt reacted with the phenol product (Azo coupling). This happens if the reaction medium is not acidic enough or if the addition is too fast.

  • Correction: Ensure the receiving flask is boiling vigorously before addition and contains dilute acid. Add the diazonium salt very slowly (dropwise) to ensure immediate decomposition upon contact.

Part 5: References

  • Schlosser, M., & Mongin, F. (1996).[6] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [6]

  • Iwao, M. (1990).[7] Directed lithiation of chlorobenzenes.[7] Regioselectivity and application to a short synthesis of benzocyclobutenes. The Journal of Organic Chemistry, 55(11), 3622–3627.[7]

  • BenchChem Technical Support. (2025). Synthesis of 2,4-Difluorophenol (Analogous Protocol). BenchChem Application Notes.

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine.

Sources

Application Note: Synthesis of 4-Chloro-2,3-difluorophenol via Grignard Metallation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for synthesizing 4-Chloro-2,3-difluorophenol , a critical intermediate in the manufacturing of next-generation pyrethroid agrochemicals and specific fluorinated pharmaceutical scaffolds.

While phenols are often synthesized via diazonium hydrolysis or nucleophilic aromatic substitution (


), the specific substitution pattern of this target—bearing contiguous fluorine atoms and a chlorine substituent—makes those routes prone to regioselectivity errors and inseparable isomer mixtures.

The Recommended Route: A directed Grignard metallation of 1-Bromo-4-chloro-2,3-difluorobenzene , followed by electrophilic trapping with trimethyl borate and subsequent oxidative hydrolysis. This "one-pot" borylation-oxidation sequence offers the highest regiofidelity and scalability.

Strategic Retrosynthesis & Pathway Analysis

The synthesis relies on the chemoselective insertion of Magnesium into the Carbon-Bromine bond. The C-Cl bond is kinetically inert to Magnesium in THF under these conditions, and the C-F bonds are thermodynamically stable, provided the reaction temperature is controlled to prevent benzyne formation (elimination of


).
Reaction Pathway Diagram

Grignard_Pathway SM 1-Bromo-4-chloro- 2,3-difluorobenzene GR Grignard Intermediate (Ar-MgBr) SM->GR Metallation (0-20°C) Mg Magnesium (Turnings) THF, Iodine (cat.) Mg->GR Inter Aryl Boronate Ester Ar-B(OMe)2 GR->Inter Electrophilic Trap (-10°C) Warning CRITICAL RISK: High Temp (>40°C) leads to Benzyne Explosion Hazard GR->Warning Thermal Instability Borate Trimethyl Borate B(OMe)3 Borate->Inter Prod TARGET: This compound Inter->Prod Oxidation/ Hydrolysis Ox H2O2 / H+ Ox->Prod

Figure 1: Logical flow of the Grignard-mediated borylation-oxidation sequence.[1][2] Note the critical thermal instability checkpoint.

Critical Safety Audit (Pre-Experiment)

STOP & READ: This reaction involves polyfluorinated aromatics.

  • Benzyne Formation: The presence of a fluorine atom ortho to the Grignard site (Position 2) creates a high risk of

    
    -elimination of 
    
    
    
    , generating a highly reactive benzyne intermediate. This can lead to uncontrolled polymerization or explosion. Strict temperature control (<20°C during formation) is mandatory.
  • Exotherm Management: The oxidation step (Boronate

    
     Phenol) using 
    
    
    
    is vigorously exothermic. Addition must be controlled to prevent thermal runaway.

Experimental Protocol

Phase A: Reagent Preparation & Stoichiometry

Scale: 100 mmol (Based on Starting Material)

ComponentRoleEquiv.Mass/VolSpecification
1-Bromo-4-chloro-2,3-difluorobenzene Substrate1.022.7 g>98% Purity, Dry
Magnesium Turnings Reagent1.22.9 gFreshly crushed/activated
THF (Tetrahydrofuran) SolventN/A150 mLAnhydrous (<50 ppm

)
Iodine (

)
Initiatorcat.[1][2]~50 mgCrystal
Trimethyl Borate Electrophile1.515.6 gAnhydrous
Hydrogen Peroxide (30%) Oxidant2.0~20 mLAqueous Solution
Acetic Acid (Glacial) Catalyst1.06.0 gReagent Grade
Phase B: Grignard Formation (The "Initiation" Step)

Goal: Form the C-Mg bond without triggering defluorination.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Activation: Add Mg turnings and cover with minimal THF (approx. 20 mL). Add the iodine crystal. Stir gently until the iodine color fades (formation of

    
    ), indicating activation.
    
  • Feed Preparation: Dissolve the 1-Bromo-4-chloro-2,3-difluorobenzene in the remaining THF (130 mL) in the addition funnel.

  • Initiation: Add 5-10% of the substrate solution to the Mg. Warm slightly with a heat gun if necessary to start the reaction (look for turbidity and mild exotherm).

  • Controlled Addition: Once initiated, cool the bath to 0–5°C . Dropwise add the remaining substrate solution over 45–60 minutes.

    • Expert Insight: Do not allow the internal temperature to exceed 20°C. Polyfluorinated Grignards are notoriously unstable above ambient temperatures.

  • Digestion: Stir at 10–15°C for 2 hours. The solution should be dark grey/brown.

Phase C: Borylation (The "Trap")
  • Cooling: Cool the Grignard solution to -20°C using an acetone/dry ice bath.

  • Borate Addition: Add Trimethyl borate dropwise, maintaining internal temperature below -10°C.

  • Equilibration: Allow the mixture to warm to room temperature (20-25°C) over 1 hour. The mixture will thicken as the boronate complex forms.

Phase D: Oxidation (The "Conversion")
  • Acidification: Cool the reaction mixture to 0°C. Slowly add Glacial Acetic Acid (to neutralize methoxide and catalyze oxidation).

  • Oxidation: Add 30%

    
     dropwise. Caution:  This is the most exothermic step. Maintain temperature <30°C.
    
  • Hydrolysis: Stir at room temperature for 3 hours. The boronate ester cleaves to release the phenol.

Phase E: Workup & Isolation[3][4]
  • Quench: Add 10% aqueous Sodium Sulfite (

    
    ) solution to destroy excess peroxide (test with starch-iodide paper: blue = peroxide present; colorless = safe).
    
  • Extraction: Acidify with 1M HCl to pH 2-3. Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically purified via vacuum distillation or recrystallization from Hexanes/DCM if solid.

Analytical Validation

Successful synthesis must be validated against these expected spectral data points:

  • Physical State: White to off-white crystalline solid (or viscous oil if impure).

  • 
     NMR:  Distinct signals for the 2,3-difluoro pattern (coupling constants 
    
    
    
    approx 20 Hz).
  • MS (EI): Molecular ion

    
     peaks at 164/166 (Chlorine isotope pattern).
    
  • IR: Broad O-H stretch at 3200-3400

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Initiation "Dead" Magnesium or Wet THFUse "Turbo Grignard" method (iPrMgCl·LiCl) for halogen exchange instead of Mg metal [1].
Low Yield / Tarry Product Benzyne formationLower the Grignard formation temperature to -10°C; ensure slow addition.
Incomplete Oxidation Old PeroxideTitrate

stock before use; ensure pH is acidic during oxidation.

References

  • Knochel, P., et al. (2011). A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents.[3] Organic Letters.[3][4]

  • Vertex Chemical Search. (2023). Patent CN105152878A: Method for preparing 4-ethoxy-2,3-difluorophenol. (Methodology adapted for Chloro-analog).[2][5]

  • Sigma-Aldrich. (2023). Grignard Reagents: Preparation and Safety Guide.

  • Organic Chemistry Portal. (2023). Synthesis of Phenols from Aryl Boronic Acids.[4]

Sources

Nucleophilic aromatic substitution for 4-Chloro-2,3-difluorophenol

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) of this compound

Substrate:

Executive Summary

This compound presents a unique electronic landscape for nucleophilic aromatic substitution (

This guide details a high-fidelity protocol to selectively displace the C3-Fluorine atom. By transiently protecting the phenol and leveraging the ortho-activating effect of the chlorine atom, researchers can achieve high yields of C3-substituted products with >95:5 regioselectivity.

Mechanistic Insight & Regioselectivity

Direct


Activation-Substitution-Deprotection
Electronic Activation Analysis

Once the phenol is protected (e.g., as a benzyl ether), the ring becomes susceptible to nucleophilic attack. The regioselectivity is governed by the stability of the Meisenheimer complex intermediate:

  • Path A (Attack at C2-F): The negative charge delocalizes to C1 (bearing the alkoxy group) and C3. The electron-donating alkoxy group destabilizes the intermediate.

  • Path B (Attack at C3-F): The negative charge delocalizes to C2 (bearing F) and C4 (bearing Cl). The Chlorine atom at C4 exerts a stabilizing inductive effect (-I) on the adjacent carbanion.

Reaction Pathway Diagram

SNAr_PathwaySubstrateThis compoundProtectionStep 1: O-Protection(BnBr, K2CO3)Substrate->Protection ActivationActivatedIntermediate:Benzyl EtherProtection->Activated Yield >90%TransitionTransition State Control(Cl Stabilizes C3-Attack)Activated->Transition + Nucleophile (R2NH)ProductProduct:3-Substituted-2-fluoro-4-chlorophenolTransition->Product Regioselective C3-F Displacement

Figure 1: The workflow prioritizes O-protection to prevent ring deactivation, followed by C3-selective substitution driven by the chlorine atom's inductive stabilization.

Experimental Protocols

Protocol A: Chemoselective Phenol Protection

Objective: To mask the acidic proton and prevent ring deactivation.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Benzyl Bromide (BnBr) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone (0.5 M)

Procedure:

  • Dissolution: Charge a round-bottom flask with this compound and anhydrous Acetone.

  • Base Addition: Add

    
     in a single portion. The suspension may turn slight yellow.
    
  • Alkylation: Add Benzyl Bromide dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from cold Ethanol or use a short silica plug.

    • Target Yield: 90-95%

    • Checkpoint:

      
       NMR should show two distinct signals for the protected ether.
      
Protocol B: Regioselective (C3-Displacement)

Objective: To introduce the nucleophile at the C3 position.

Reagents:

  • Substrate: 1-(Benzyloxy)-4-chloro-2,3-difluorobenzene (from Protocol A) (1.0 eq)

  • Nucleophile: Morpholine (or primary/secondary amine) (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide) (0.5 M)

Procedure:

  • Setup: Dissolve the benzyl ether in anhydrous DMSO.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Heat the mixture to

    
      for 12-16 hours.
    
    • Note: Higher temperatures (

      
      ) may degrade regioselectivity.
      
  • Quench: Pour the reaction mixture into ice-water (5x volume). Stir vigorously for 30 minutes.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine and Water to remove DMSO.

  • Analysis: Verify regiochemistry. The C3-substituted product will typically show a specific

    
     coupling pattern distinct from the starting material (loss of one F signal, shift of the remaining C2-F).
    
Protocol C: Hydrogenolytic Deprotection (Optional)

Objective: To reveal the free phenol if required.

Procedure:

  • Dissolve the

    
     product in MeOH/EtOAc (1:1).
    
  • Add 10 wt% Pd/C catalyst (5 mol%).

  • Stir under

    
     atmosphere (balloon pressure) for 2-4 hours.
    
    • Caution: Monitor closely to avoid de-chlorination (though aryl chlorides are relatively stable under mild hydrogenolysis conditions).

Data Summary & Troubleshooting

Table 1: Expected Regioselectivity & Yields

Nucleophile TypeConditionsMajor Isomer (C3)Minor Isomer (C2)Typical Yield
Cyclic Amines (Morpholine)DMSO,

>95%<5%85-92%
Primary Amines (Benzylamine)DMSO,

92%8%78-85%
Alkoxides (NaOMe)THF,

60%40%Variable

Note: Alkoxides are less regioselective due to their smaller size and higher reactivity ("hard" nucleophiles). For oxygen nucleophiles, consider using the amine product as a precursor or optimizing solvent polarity.

Troubleshooting Guide:

  • Low Conversion: Increase temperature to

    
     or switch solvent to NMP (N-Methyl-2-pyrrolidone).
    
  • Poor Regioselectivity: Lower the reaction temperature and increase reaction time. Switch to a non-polar solvent (e.g., Toluene) if solubility permits, as this destabilizes the charge separation in the transition state, often enhancing selectivity for the electronically favored C3 position.

  • De-chlorination: If Cl loss is observed during deprotection, switch to acid-mediated deprotection (e.g., TFA/Thioanisole) instead of Hydrogenolysis.

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8] Chemical Reviews. Link

  • Fluorine Effect in

    
    : 
    
    • Chambers, R. D., et al. (1996). Polyfluorinated Aromatics.[9] Journal of the Chemical Society.[6] Link

  • Regioselectivity Rules

    • Carrella, L., et al. (2018). Regioselectivity in the Nucleophilic Aromatic Substitution of Polyfluorinated Arenes. Journal of Organic Chemistry.[1] Link

  • Related Scaffold Synthesis (BenchChem Application Note)

    • Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone. (Demonstrates reactivity of the ortho-fluoro/chloro motif). Link

Strategic Application Note: 4-Chloro-2,3-difluorophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of 4-Chloro-2,3-difluorophenol (CAS 1261634-63-2) into pharmaceutical workflows. Distinct from its common isomer 2,4-difluorophenol (used in Fluconazole/Voriconazole), this 2,3-difluoro-4-chloro motif offers a unique metabolic stability profile by blocking the oxidation-prone 2,3-arene positions while leveraging the lipophilic chlorine atom at the para-position.[1][2] This guide provides optimized protocols for O-alkylation and cross-coupling, handling safety data, and mechanistic insights for medicinal chemists designing next-generation antifungals and kinase inhibitors.[1][2]

Introduction: The Fluorine-Chlorine Synergism

In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Strategic Fluorine" effect.[1][2] this compound represents a high-value building block because it addresses two critical failures in lead optimization: Metabolic Clearance and Lipophilicity .[1][2]

Medicinal Chemistry Rationale
  • Metabolic Blockade: The 2,3-difluoro substitution pattern effectively blocks the "NIH Shift" and arene oxide formation, common metabolic pathways for electron-rich phenols.[1][2]

  • Electronic Modulation: The fluorine atoms inductively withdraw electron density, lowering the pKa of the phenol (estimated pKa ~7.5–8.0 vs. 10.0 for phenol).[1][2] This increased acidity enhances the nucleophilicity of the phenoxide anion under mild basic conditions, facilitating rapid O-alkylation.[1][2]

  • Lipophilicity (LogP): The para-chlorine atom increases lipophilicity, improving membrane permeability for CNS-targeted drugs or intracellular targets like kinases.[1][2]

Chemical Profile & Safety Handling

PropertySpecification
Chemical Name This compound
CAS Number 1261634-63-2
Molecular Weight 164.54 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, DMF, DMSO; Sparingly soluble in water
Acidity (Predicted pKa) ~7.8 (Enhanced acidity due to di-ortho/meta F and para-Cl)
Safety Critical (H-Statements)
  • H318: Causes serious eye damage.[2][3] (Use side-shielded safety glasses and face shield during handling).[1][2]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Handling: Handle in a fume hood. The compound is corrosive to mucous membranes.

Experimental Protocols

Protocol A: High-Yield O-Alkylation (Ether Synthesis)

Application: Synthesis of ether-linked bioactive scaffolds (e.g., Triazole antifungals).[1][2] Mechanistic Insight: Due to the electron-withdrawing nature of the fluorine and chlorine substituents, the phenoxide anion is generated easily but is less basic (softer nucleophile) than non-fluorinated phenols.[1][2] This reduces side reactions (like elimination) but requires polar aprotic solvents to solvate the cation and free the phenoxide.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Alkyl Halide / Mesylate (1.1 equiv)[1][2]

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Preferred over Cs2CO3 for cost, unless substrate is sensitive.[1][2]
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP.[1][2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add anhydrous, micronized

    
     (20 mmol) in one portion.
    
    • Observation: The suspension may turn slightly yellow, indicating phenoxide formation.[1][2] Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Addition: Add the electrophile (Alkyl Halide) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.[1][2]

    • Timecourse: Reaction is typically complete within 2–4 hours due to the enhanced acidity of the phenol.

  • Work-up:

    • Cool to RT.

    • Pour into ice-cold water (10x volume). The product often precipitates.

    • If solid: Filter and wash with water.[2]

    • If oil: Extract with Ethyl Acetate (3x), wash organic layer with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.[1][2]
      
Protocol B: Conversion to Aryl Triflate (Cross-Coupling Precursor)

Application: Activating the C-O bond for Suzuki-Miyaura coupling to create biaryl scaffolds.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Triflic Anhydride (

    
    ) (1.2 equiv)[1][2]
    
  • Pyridine or Triethylamine (2.5 equiv)[1][2]

  • Solvent: DCM (Dichloromethane), 0°C.[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ). Add phenol (5 mmol) and dry DCM (20 mL).
    
  • Base Addition: Add Pyridine (12.5 mmol) and cool the solution to 0°C (Ice bath).

  • Activation: Add

    
     (6 mmol) dropwise over 10 minutes.
    
    • Caution: Exothermic reaction.[2] Maintain temp < 5°C.

  • Completion: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Product will be non-polar compared to starting phenol).[2]

  • Quench: Quench with saturated

    
    . Extract with DCM.[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The resulting triflate is a versatile partner for Pd-catalyzed coupling.[1]

Strategic Synthesis Workflow (Visualization)

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

G Phenol This compound (Starting Material) Phenoxide Phenoxide Anion (Reactive Intermediate) Phenol->Phenoxide K2CO3 / DMF Deprotonation Triflate Aryl Triflate (Activated Electrophile) Phenol->Triflate Tf2O / Pyridine Activation Ether Aryl Ether (Antifungal/Kinase Scaffold) Phenoxide->Ether R-X (Sn2) O-Alkylation Biaryl Biaryl System (via Suzuki Coupling) Triflate->Biaryl Ar-B(OH)2 / Pd(0) Suzuki-Miyaura

Figure 1: Divergent synthetic pathways for this compound, enabling both ether linkages and biaryl scaffold construction.[1][2]

Analytical Characterization Standards

To ensure protocol integrity, the following analytical signals confirm the identity of the this compound moiety in the final product.

  • 1H NMR (DMSO-d6):

    • Look for the aromatic protons. The 2,3-difluoro substitution pattern creates a distinct splitting pattern.[1][2]

    • H-5 and H-6: Typically appear as multiplets in the 7.0–7.5 ppm region.[1][2] The coupling constants (

      
      ) will be significant (8–10 Hz).[1]
      
  • 19F NMR (Decoupled):

    • Essential for confirmation.[2] Expect two distinct signals in the -130 to -160 ppm range. The coupling (

      
      ) and (
      
      
      
      ) will confirm the vicinal (2,[1][2]3) placement vs. the distal (2,4) placement of isomers.
  • Mass Spectrometry:

    • Chlorine Isotope Pattern: Always verify the characteristic 3:1 intensity ratio of M and M+2 peaks (Cl-35/Cl-37).[1][2]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1261634-63-2).[1][2]Link[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11237996 (this compound).[1][2]Link[1][2]

  • CymitQuimica. Safety Data Sheet: this compound.[1][2]Link[1][2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Contextual reference for F-substitution logic).[1][2]

  • Swarts, F. (Various).[2] Early studies on fluorinated phenols establishing acidity trends.[2] (Foundational Chemistry Context).

Sources

Application Note: 4-Chloro-2,3-difluorophenol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 4-Chloro-2,3-difluorophenol (CAS 116668-56-1) as a strategic building block in the development of next-generation agrochemicals. Specifically, it addresses the compound's role in modulating metabolic stability via the "fluorine effect" and provides validated protocols for O-alkylation and esterification . These transformations are critical for generating lipophilic ether scaffolds (common in acaricides and pyridine-based herbicides) and ester moieties (relevant to pyrethroid analogs).

Introduction: The Strategic Role of Polyfluorinated Phenols

In modern agrochemical design, the "Fluorine Scan" is a standard medicinal chemistry tactic used to optimize lead compounds. This compound offers a unique substitution pattern that solves specific biological challenges:

  • Metabolic Blocking (Para-Blocking): The chlorine atom at the para position (C4) effectively blocks Cytochrome P450-mediated hydroxylation, a primary detoxification pathway in insects and weeds.

  • pKa Modulation: The vicinal fluorine atoms at C2 and C3 exert a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the phenolic hydroxyl group compared to non-fluorinated phenols. This increases the acidity, facilitating the formation of the phenoxide anion under milder basic conditions.

  • Lipophilicity (LogP): The combination of Cl and F substituents enhances the lipophilicity of the resulting scaffold, improving cuticular penetration in target pests.

Chemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 116668-56-1
Molecular Formula C₆H₃ClF₂O
Molecular Weight 164.54 g/mol
Appearance Colorless to light yellow liquid/low-melting solid
Predicted pKa ~7.2 - 7.5 (Acidic)
Solubility Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water

Experimental Protocols

The following protocols are designed for high-throughput optimization but can be scaled for gram-level synthesis.

Protocol A: O-Alkylation for Diaryl Ether Synthesis

This reaction is fundamental for creating phenoxy-pyridine herbicides or diphenyl ether insecticides . The enhanced acidity of this compound allows the use of mild carbonate bases, reducing side reactions.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl bromide or substituted benzyl chloride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein accelerator

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
  • Activation: Charge a reaction vessel with this compound (10 mmol) and anhydrous MeCN (50 mL). Add

    
     (20 mmol) in a single portion.
    
  • Formation of Phenoxide: Stir the suspension at ambient temperature for 30 minutes. Note: The mixture may turn slightly yellow as the phenoxide forms.

  • Addition: Add the electrophile (11 mmol) dropwise. If using a chloride, add the KI catalyst (1 mmol) at this stage.

  • Reflux: Heat the mixture to 60–80°C (depending on electrophile reactivity) and monitor via TLC/HPLC. Reaction typically completes in 4–6 hours.

  • Quench: Cool to room temperature. Filter off inorganic salts.

  • Workup: Concentrate the filtrate. Redissolve residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
Mechanism & Workflow Diagram

ReactionWorkflow Start 4-Chloro-2,3- difluorophenol Base Base Activation (K2CO3/MeCN) Start->Base Deprotonation Inter Phenoxide Intermediate Base->Inter -H+ Elec Electrophile Addition (R-X) Inter->Elec Nucleophilic Attack Prod Target Ether Scaffold Elec->Prod SN2 Mechanism

Caption: Figure 1. O-Alkylation workflow utilizing mild base activation to generate the reactive phenoxide species.

Protocol B: Esterification (Pyrethroid Mimic Synthesis)

This protocol mimics the coupling used in synthetic pyrethroids, linking the phenol to a carboxylic acid derivative (e.g., chrysanthemic acid analogs).

Reagents
  • Substrate: this compound (1.0 equiv)

  • Acylating Agent: Acid Chloride (e.g., 2,2-dimethylcyclopropanecarbonyl chloride) (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology
  • Preparation: Dissolve this compound (10 mmol) in anhydrous DCM (40 mL) under nitrogen atmosphere.

  • Base Addition: Add

    
     (12 mmol) and cool the solution to 0°C using an ice bath.
    
  • Acylation: Add the Acid Chloride (11 mmol) dropwise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation: Check for disappearance of the phenol peak via HPLC (254 nm).

  • Workup: Wash with 1M HCl (to remove amine salts), then saturated

    
    , then brine.
    

Analytical Validation (QC)

To ensure the integrity of the synthesized scaffolds, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 220 nm
Retention Phenol elutes earlier than the lipophilic ester/ether products.

Safety & Handling (HSE)

Hazard Classification: this compound is a halogenated phenol and must be treated as Corrosive and Toxic .

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1).[2][3] Fluorinated phenols can penetrate skin rapidly. Action: Wear double nitrile gloves and a face shield.

  • Inhalation: Destructive to mucous membranes. Action: All operations must be performed in a functioning fume hood.

  • Disposal: Do not release into drains. Halogenated organic waste streams are required for incineration.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Arkivoc. (2021). Synthesis, structure, biochemistry and biosynthesis of pyrethroids. (Mechanistic background on esterification in agrochemistry). [Link]

Sources

Application Note: Precision O-Alkylation of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the O-alkylation of 4-Chloro-2,3-difluorophenol.

Executive Summary & Strategic Importance

This compound (CDFP) is a high-value fluorinated scaffold used extensively in the synthesis of next-generation agrochemicals (herbicides/fungicides) and pharmaceutical intermediates. The specific substitution pattern—chlorine at C4 and fluorines at C2/C3—imparts unique electronic and steric properties:

  • Metabolic Stability: The C2/C3 fluorine atoms block oxidative metabolism at the ortho-positions.

  • Lipophilicity: Halogenation increases logP, enhancing membrane permeability.

  • Acidity: The electron-withdrawing nature of the halogens significantly lowers the pKa of the phenolic hydroxyl (estimated pKa ~7.2–7.6) compared to phenol (pKa 10.0), altering its nucleophilic profile.

The Challenge: While the O-alkylation (Williamson Ether Synthesis) is the primary route for derivatization, the electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) . Under harsh conditions, the fluoride at C2 or C3 can be displaced by the phenoxide or other nucleophiles, leading to polymerization or defluorinated byproducts.

This guide provides optimized protocols to maximize O-alkylation regioselectivity while suppressing SNAr side reactions.

Mechanistic Insight & Reaction Design

Successful O-alkylation requires balancing the nucleophilicity of the phenoxide against the electrophilicity of the aromatic ring .

The "Ambident" Risk
  • Pathway A (Desired): The phenoxide oxygen attacks the alkyl halide (SN2).

  • Pathway B (Undesired): The phenoxide (or external nucleophile) attacks the C2 or C3 position of the ring, displacing fluoride (SNAr). This is accelerated by polar aprotic solvents (DMF, DMSO) and high temperatures.

pKa Considerations

Due to the inductive effect (-I) of the two fluorines and one chlorine, CDFP is significantly more acidic than phenol.

  • Implication: Weak bases (K2CO3, Cs2CO3) are sufficient for deprotonation.

  • Recommendation: Avoid strong bases like NaH or reaction temperatures >80°C unless absolutely necessary, as these increase the risk of fluoride displacement.

Mechanistic Pathway Diagram

The following diagram illustrates the reaction logic and competing pathways.

G Start This compound Intermediate Phenoxide Anion (Nucleophile) Start->Intermediate Deprotonation (Fast) Base Base (K2CO3) Base->Intermediate Product O-Alkylated Ether (Target) Intermediate->Product Path A: SN2 Attack (Kinetic Control) SideProduct Defluorinated Biaryl (SNAr Impurity) Intermediate->SideProduct Path B: SNAr Attack (Thermodynamic Risk) AlkylAgent Alkyl Halide (R-X) AlkylAgent->Product

Caption: Mechanistic bifurcation showing the desired SN2 pathway (Green) vs. the risk of SNAr fluoride displacement (Red).

Experimental Protocols

Protocol A: Standard Carbonate Method (Primary Alkyl Halides)

Best for: Methyl iodide, Benzyl bromide, Allyl bromide, and unhindered primary alkyl halides. Risk Level: Low.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 – 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

Procedure
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 equiv) and Acetonitrile (0.2 M concentration).

  • Activation: Add K2CO3 (1.5 equiv). Stir at room temperature for 15 minutes. Note: The solution may turn slight yellow as the phenoxide forms.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction:

    • For reactive halides (Allyl/Benzyl): Stir at Room Temperature for 2–4 hours.

    • For simple alkyls (Ethyl/Propyl): Heat to 50–60°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] Look for the disappearance of the phenol peak.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: Cesium-Promoted Finkelstein Method (Unreactive Electrophiles)

Best for: Chloro-alkyls, hindered primary halides, or when reaction rates are slow in Protocol A. Mechanism: Cesium (Cs+) creates a "naked" phenoxide for higher reactivity; Iodide (I-) generates a more reactive alkyl iodide in situ.

Materials
  • Base: Cesium Carbonate (Cs2CO3) (1.2 equiv)

  • Catalyst: Potassium Iodide (KI) or TBAI (10 mol%)

  • Solvent: DMF (N,N-Dimethylformamide) – Use with caution (SNAr risk).

Procedure
  • Dissolution: Dissolve CDFP (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add Cs2CO3 (1.2 equiv). Stir for 10 min.

  • Catalysis: Add KI (0.1 equiv) followed by the Alkyl Chloride/Bromide (1.2 equiv).

  • Reaction: Heat to 60°C . Do not exceed 80°C to prevent defluorination.

  • Workup:

    • Dilute heavily with water (5x reaction volume) to precipitate the product or extract with Et2O.

    • Wash organic layer extensively with water to remove DMF.

Protocol C: Mitsunobu Reaction (Alcohol Substrates)

Best for: Secondary alcohols or when the alkyl halide is unstable/unavailable.

Procedure
  • Mix: In a flask, combine CDFP (1.0 equiv), Alcohol (R-OH, 1.0 equiv), and Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF or Toluene (0.2 M).

  • Cool: Cool the mixture to 0°C.

  • Inject: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 20 minutes.

  • Stir: Allow to warm to Room Temperature and stir for 12–24 hours.

  • Purification: Direct column chromatography is usually required to remove triphenylphosphine oxide.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Phenoxide is too stable (low nucleophilicity).Switch from K2CO3 to Cs2CO3 . Add KI catalyst.
Defluorinated Impurity SNAr side reaction due to high heat or strong base.Lower temperature (<60°C). Switch solvent from DMF to MeCN . Avoid NaH.
C-Alkylation Solvent is too non-polar or phenol is very electron-rich (unlikely for CDFP).Ensure solvent is polar (MeCN/DMF). Use O-selective bases (Carbonates).
Emulsion during Workup Fluorinated compounds can act as surfactants.Use DCM instead of EtOAc for extraction. Add a small amount of MeOH to break emulsion.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol and the execution flow.

Workflow Start Start: this compound Decision Select Electrophile Type Start->Decision RouteA Primary Halide (I, Br) (Reactive) Decision->RouteA RouteB Alkyl Chloride / Hindered (Unreactive) Decision->RouteB RouteC Alcohol (R-OH) Decision->RouteC ProtA Protocol A: K2CO3 / MeCN Temp: 25-60°C RouteA->ProtA ProtB Protocol B: Cs2CO3 / DMF + KI Temp: 60°C RouteB->ProtB ProtC Protocol C: Mitsunobu PPh3 / DIAD / THF RouteC->ProtC Workup Workup: Acid/Base Wash Remove unreacted Phenol ProtA->Workup ProtB->Workup ProtC->Workup Final Final Product Workup->Final

Caption: Experimental decision tree for O-alkylation based on electrophile reactivity.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Title: The Williamson Ether Synthesis.[2][3][4][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Nucleophilic Substitution in Fluoroarenes (SNAr Risks)

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[7]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Properties of Polyfluorinated Phenols

    • Title: 2,3-Difluorophenol Properties and Applications.[8]

    • Source: Chem-Impex.
  • General Ether Synthesis Protocols

    • Title: Williamson Ether Synthesis - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2,3-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers optimizing cross-coupling reactions with 4-Chloro-2,3-difluorophenol and its derivatives. This scaffold presents unique electronic and steric challenges, primarily due to the electron-withdrawing fluorine substituents and the competing reactivity of the phenol moiety.

Executive Summary & Strategic Analysis

This compound is a critical building block in the synthesis of SDHI fungicides (Succinate Dehydrogenase Inhibitors), liquid crystals, and fluorinated bioisosteres in medicinal chemistry.

The core challenge lies in the chemoselectivity and activation energy of the substrate.

  • Electronic Activation: The two fluorine atoms at the 2- and 3-positions exert a strong inductive effect (

    
    ), significantly lowering the electron density of the aromatic ring. This activates the C4–Cl bond towards oxidative addition, making it more reactive than a standard chlorophenol.
    
  • Competitive Functionality: The free phenol (

    
    ) is acidic and can poison sensitive Pd(0) catalysts or consume the stoichiometric base required for the Suzuki cycle.
    
  • Orthogonality: Researchers must choose between coupling at the C–Cl position (retaining the oxygen handle) or activating the C–OH (via triflate) to couple at the phenol position (retaining the chlorine).

Decision Matrix: Pathway Selection

ReactionPathways Start Substrate: this compound Decision Target Motif? Start->Decision RouteA Route A: Biaryl Ether/Phenol (Coupling at C-Cl) Decision->RouteA Retain Oxygen RouteB Route B: Chlorobiaryl (Coupling at C-OH) Decision->RouteB Retain Chlorine StepA1 Step 1: Protection (MeI, BnBr, or MOM-Cl) RouteA->StepA1 StepB1 Step 1: Activation (Tf2O or NfF) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling (Cat: Pd-XPhos / Pd-PEPPSI) StepA1->StepA2 StepB2 Step 2: Suzuki Coupling (Cat: Pd(PPh3)4 / Pd(dppf)Cl2) StepB1->StepB2

Figure 1: Strategic workflow for functionalizing this compound based on the desired final scaffold.

Protocol A: Coupling at the C–Cl Bond (High-Turnover Method)

This protocol is designed for the synthesis of 4-aryl-2,3-difluorophenol derivatives . The phenol is first protected as a methyl ether (anisole derivative) to prevent catalyst deactivation. The electron-deficient nature of the ring allows for efficient coupling of the aryl chloride using bulky, electron-rich phosphine ligands.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Chloro-2,3-difluoroanisole (prepared via standard methylation).

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv).

  • Catalyst: Pd(OAc)₂ (1–2 mol%) + XPhos or SPhos (2–4 mol%).

    • Rationale: Buchwald biaryl phosphine ligands are essential here. The bulky isopropyl/cyclohexyl groups on the phosphine facilitate the reductive elimination step, while the electron-rich nature accelerates the oxidative addition into the C–Cl bond [1].

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a reaction vial, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol). Add 1 mL of dry solvent (e.g., Dioxane) and stir at room temperature for 5 minutes to generate the active catalytic species

    
    .
    
  • Substrate Addition: Add 4-Chloro-2,3-difluoroanisole (178 mg, 1.0 mmol), the Arylboronic acid (1.2 mmol), and the inorganic base (K₃PO₄, 636 mg, 3.0 mmol).

  • Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Reaction: Add degassed water (0.25 mL) to the mixture. Heat the reaction block to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor via HPLC or GC-MS. The electron-deficient chloride usually reacts faster than standard aryl chlorides; expect >95% conversion within 6 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (5 mL) followed by brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data: Ligand Performance Comparison

Yields based on coupling with Phenylboronic acid (1.2 equiv) at 100°C, 4h.

LigandYield (%)Observations
XPhos 98% Excellent turnover; minimal dehalogenation.
SPhos 94%Very good; slightly slower than XPhos.
PPh₃ <15%Standard ligands fail to activate the C-Cl bond efficiently.
dppf 35%Moderate conversion; significant protodeboronation observed.

Protocol B: Coupling at the C–OH Bond (Via Triflate)

This route is preferred when the chlorine substituent must be retained (e.g., for subsequent amination or a second coupling event). The phenol is converted to a triflate (OTf), which is a "pseudo-halide" with reactivity generally exceeding that of the chloride in this specific fluorinated system.

Mechanistic Insight

In 4-chloro-2,3-difluorophenyl triflate, the C–OTf bond competes with the C–Cl bond. However, under mild conditions with standard Pd ligands (like


), the oxidative addition occurs preferentially at the C–OTf  bond due to the weaker bond dissociation energy compared to the C–Cl bond in this electron-poor system [2].
Step-by-Step Procedure
  • Activation (Triflation):

    • Dissolve this compound (1.0 equiv) in DCM at 0°C.

    • Add Pyridine (2.0 equiv) followed by Triflic Anhydride (

      
      , 1.2 equiv) dropwise.
      
    • Stir for 1 hour. Aqueous workup yields the triflate quantitatively.

  • Suzuki Coupling:

    • Catalyst:

      
       (3–5 mol%).
      
      • Note: Avoid Buchwald ligands here if you want to ensure the Chlorine remains intact. Highly active ligands might begin to activate the C–Cl bond once the Triflate is consumed.

    • Base: Na₂CO₃ (2.0 equiv) in Water.

    • Solvent: DME (Dimethoxyethane) or Toluene.

  • Execution:

    • Combine Triflate (1.0 equiv), Boronic Acid (1.1 equiv), and

      
       in DME.
      
    • Add aqueous Na₂CO₃ (2M).[1]

    • Heat to 70–80 °C . Do not overheat (>100°C) to avoid activating the chloride.

  • Result: The product is a 4-chloro-2,3-difluoro-biaryl .

Troubleshooting & Optimization

A. Hydrodehalogenation (Loss of Cl)

In Route A, if you observe the product losing the chlorine atom (forming the hydro-dechlorinated byproduct), the catalytic system is too reducing or the hydride source is present.

  • Solution: Switch from isopropanol/alcoholic solvents to Toluene or Dioxane . Ensure the phosphine ligand is not in huge excess.

B. Protodeboronation

Fluorinated aryl boronic acids (if using the reverse coupling) are notoriously prone to protodeboronation (losing the


 group).
  • Solution: Use anhydrous conditions with CsF or K₃PO₄ (dry) in DMF/Dioxane. Avoid aqueous bases if the boronic acid is fluorinated.

C. "Green" Scale-Up Conditions

For industrial applications (kg scale), surfactants can replace organic solvents.

  • System: Pd(OAc)₂ (0.5 mol%) + TPPTS (water-soluble ligand) or simple TPGS-750-M surfactant in water.

  • Benefit: The hydrophobic fluorinated substrate sequesters into the micelle, accelerating the reaction via the hydrophobic effect [3].

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][3][4][5][6][7] Angewandte Chemie International Edition.[3][8] Link

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta. Link

  • Fluxapyroxad Synthesis Context: Suzuki–Miyaura coupling reaction of electron-poor aryl chlorides in the synthesis of crop protection-relevant active ingredients.[7] Green Chemistry, 2012. Link

Sources

Application Note: High-Efficiency Synthesis of Novel Fluorinated Phenoxy Herbicides via 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the synthesis of novel phenoxy-propionate herbicide candidates utilizing 4-Chloro-2,3-difluorophenol (CDFP) as the core scaffold. While chlorinated phenols (e.g., 2,4-dichlorophenol) are traditional staples in agrochemistry (e.g., 2,4-D), the incorporation of fluorine at the ortho and meta positions offers distinct advantages: enhanced metabolic stability against ring hydroxylation and increased lipophilicity for improved cuticular penetration.

This guide focuses on the synthesis of Ethyl 2-(4-chloro-2,3-difluorophenoxy)propionate , a novel fluorinated analog of the commercial herbicide Dichlorprop-P. The protocol employs a modified Williamson ether synthesis optimized for electron-deficient phenols.

Chemical Profile & Strategic Rationale

The Building Block: this compound[1]
  • CAS: 1261634-63-2 (or 116668-55-2 for related isomers; verify specific vendor batch)

  • Role: Nucleophilic scaffold.

  • Reactivity Profile: The presence of two fluorine atoms adjacent to the hydroxyl group significantly increases the acidity of the phenol (

    
    ) compared to non-fluorinated analogs. This necessitates careful selection of the base to prevent side reactions while ensuring complete deprotonation.
    
Mechanism of Action (Target)

The synthesized ester acts as a pro-herbicide . Upon hydrolysis in the plant tissue, the free acid mimics the plant hormone auxin (indole-3-acetic acid), causing uncontrolled growth and vascular tissue disruption. The 2,3-difluoro substitution pattern is hypothesized to block common metabolic degradation pathways (e.g., hydroxylation at the 2-position), potentially extending residual activity.

Experimental Workflow (Visualization)

The following diagram outlines the critical path from raw materials to the purified active ingredient.

HerbicideSynthesis Start Start: this compound Reaction Reaction: Reflux @ 80°C, 4-6h (Williamson Ether Synthesis) Start->Reaction Dissolve Reagents Reagents: Ethyl 2-bromopropionate K2CO3 (Base) Acetonitrile (Solvent) Reagents->Reaction Add Dropwise Workup Workup: Filtration -> Evaporation EtOAc Extraction Reaction->Workup Monitor TLC Purification Purification: Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil Product Target: Ethyl 2-(4-chloro-2,3-difluorophenoxy)propionate Purification->Product >95% Purity

Figure 1: Critical path workflow for the synthesis of the target fluorinated herbicide.

Detailed Synthesis Protocol

Reaction Scheme

Reaction:



Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
This compound 164.541.05.00 gLimiting Reagent
Ethyl 2-bromopropionate 181.031.26.60 g (4.7 mL)Electrophile
Potassium Carbonate (

)
138.212.08.40 gBase
Potassium Iodide (KI) 166.000.10.50 gCatalyst (Finkelstein)
Acetonitrile (MeCN) --50 mLSolvent (Polar Aprotic)
Step-by-Step Methodology

Step 1: Deprotonation

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5.00 g (30.4 mmol) of this compound and 50 mL of anhydrous Acetonitrile.

  • Add 8.40 g (60.8 mmol) of anhydrous

    
     in a single portion.
    
  • Critical Checkpoint: Stir at room temperature for 30 minutes. The mixture will turn slightly yellow/opaque as the phenoxide anion forms. The use of carbonate is preferred over hydrides (NaH) to minimize defluorination risks.

Step 2: Alkylation

  • Add 0.50 g of Potassium Iodide (KI). This acts as a catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Add 6.60 g (36.5 mmol) of Ethyl 2-bromopropionate dropwise via syringe over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 80-82°C) .

  • Maintain reflux for 4 to 6 hours .

    • Validation: Monitor reaction progress via TLC (Mobile Phase: 10% EtOAc in Hexane). The starting phenol (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel. Wash the cake with 20 mL of cold acetonitrile.
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous residue.

  • Redissolve the residue in 50 mL Ethyl Acetate and wash sequentially with:

    • 20 mL 1M HCl (to neutralize trace base).

    • 20 mL Saturated Brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    

Step 4: Purification

  • Purify via Flash Column Chromatography using Silica Gel (230-400 mesh).

  • Eluent Gradient: 0%

    
     10% Ethyl Acetate in Hexane.
    
  • Collect fractions containing the product (UV active, non-acidic).

  • Evaporate solvent to yield a clear, colorless to pale yellow oil.

Quality Control & Validation

Expected Analytical Data
  • Yield: Typical isolated yields range from 85% to 92% .

  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       1.25 (t, 3H, 
      
      
      
      -ester)
    • 
       1.65 (d, 3H, 
      
      
      
      -CH)
    • 
       4.20 (q, 2H, 
      
      
      
      -ester)
    • 
       4.75 (q, 1H, 
      
      
      
      )
    • 
       6.80 - 7.10 (m, 2H, Aromatic protons - pattern distinctive for 2,3-difluoro substitution).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationIncrease stirring time in Step 1; ensure

is finely milled.
Side Products O-alkylation vs C-alkylationEnsure temperature does not exceed 85°C; solvent must be anhydrous.
Starting Material Remains Old ReagentsEthyl 2-bromopropionate can degrade. Distill reagent if older than 6 months.

Safety & Handling (HSE)

  • Fluorinated Phenols: this compound is toxic if swallowed and a severe skin irritant. It absorbs rapidly through the skin. Double-gloving (Nitrile) is mandatory.

  • Acetonitrile: Flammable and toxic. Handle in a certified fume hood.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 11(5), 696-708. [Link]

  • Fujiwara, H., et al. (2019). Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides. Journal of Agricultural and Food Chemistry, 67(38), 10563–10573. [Link][1]

  • U.S. EPA. (2007). Reregistration Eligibility Decision (RED) for Dichlorprop-p. [Link]

Sources

Application Note: Preparation of 4-Chloro-2,3-difluorophenol Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the preparation of 4-Chloro-2,3-difluorophenol-6-boronic acid (systematically named (4-chloro-2,3-difluoro-6-hydroxyphenyl)boronic acid).

Note on Nomenclature: This guide addresses the synthesis of the phenol derivative (containing an -OH group). If the target is the commercially available 4-Chloro-2,3-difluorophenylboronic acid (CAS 1160561-28-3, lacking the hydroxyl group), please refer to the "Commercial Alternatives" section, as that compound is typically purchased rather than synthesized in small-scale labs.

Executive Summary

The introduction of a boronic acid moiety onto a polyfluorinated phenol scaffold is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling reactions used in drug discovery. This protocol details the regioselective synthesis of (4-chloro-2,3-difluoro-6-hydroxyphenyl)boronic acid from This compound .

The method utilizes a Directed Ortho Metalation (DoM) strategy. To prevent protonolysis of the organolithium intermediate by the acidic phenolic proton, the hydroxyl group is transiently protected as a Methoxymethyl (MOM) ether. The MOM group serves a dual purpose: it protects the phenol and acts as a strong Ortho-Directing Group (ODG) to ensure exclusive lithiation at the C6 position, avoiding competitive halogen-lithium exchange at the C4-chlorine.

Strategic Analysis & Mechanism

Retrosynthetic Pathway

The synthesis is broken down into three critical phases:

  • Protection: Masking the phenol as a MOM-ether.

  • Functionalization: Regioselective lithiation at C6 followed by electrophilic trapping with triisopropyl borate.

  • Deprotection: Acidic hydrolysis to liberate the boronic acid and the phenol simultaneously.

Regioselectivity Rationale
  • Substrate: this compound.[1][2][3]

  • Directing Groups:

    • OMOM (C1): Strong coordinator of Li+, directs to C2 and C6. Since C2 is blocked by Fluorine, C6 is the only available ortho site.

    • Fluorine (C2/C3): Fluorine is a strong ODG. However, C2 is blocked. C3 directs to C2 (blocked) and C4 (blocked by Cl).

    • Chlorine (C4): Weak director.

  • Conclusion: The coordination of

    
    -BuLi to the MOM ether oxygens overwhelmingly favors deprotonation at C6 , forming the thermodynamically stable chelated lithium species.
    

ReactionPath SM 4-Chloro-2,3- difluorophenol Step1 Step 1: Protection (MOM-Cl, DIPEA) SM->Step1 Inter1 MOM-Ether Intermediate Step1->Inter1 Step2 Step 2: DoM (n-BuLi, -78°C) Inter1->Step2 Lithio Lithiated Species (C6-Li) Step2->Lithio Step3 Step 3: Borylation (B(OiPr)3) Lithio->Step3 Boronate Boronate Ester Step3->Boronate Step4 Step 4: Hydrolysis (HCl) Boronate->Step4 Product Target: 4-Chloro-2,3-difluoro- 6-hydroxyphenylboronic acid Step4->Product

Figure 1: Synthetic workflow for the directed ortho-lithiation and borylation.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3][4][5][6][7]PurityRole
This compound 1261634-63-2>97%Starting Material
Chloromethyl methyl ether (MOM-Cl) 107-30-295%Protecting Group

-Butyllithium (

-BuLi)
109-72-82.5M in HexanesLithiating Agent
Triisopropyl borate 5419-55-6>98%Boron Source
DIPEA (Hünig's Base) 7087-68-5>99%Base Scavenger
Tetrahydrofuran (THF) 109-99-9AnhydrousSolvent

Safety Warning: MOM-Cl is a known carcinogen. All operations involving MOM-Cl must be performed in a functioning fume hood with appropriate PPE.


-BuLi is pyrophoric; handle under inert atmosphere (

or Ar).
Step-by-Step Methodology
Phase 1: MOM Protection
  • Setup: Charge a flame-dried 250 mL round-bottom flask (RBF) with This compound (5.0 g, 30.4 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add DIPEA (7.9 mL, 45.6 mmol, 1.5 eq) and cool the solution to 0°C using an ice bath.

  • Protection: Dropwise add MOM-Cl (2.8 mL, 36.5 mmol, 1.2 eq) over 15 minutes.

    • Note: Control exotherm. The solution may become slightly cloudy.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of phenol.

  • Workup: Quench with saturated

    
     (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with water and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes) yields the MOM-ether intermediate as a colorless oil.

    • Yield Target: >90% (approx.[6][8][9] 5.7 g).

Phase 2: Lithiation and Borylation
  • Inert Environment: Charge a dry 3-neck 250 mL RBF with the MOM-ether intermediate (5.0 g, 24.0 mmol) and anhydrous THF (60 mL) under Nitrogen atmosphere.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes below -70°C.

  • Lithiation: Add

    
    -BuLi  (2.5 M in hexanes, 10.6 mL, 26.4 mmol, 1.1 eq) dropwise via syringe pump over 20 minutes.
    
    • Critical Control Point: Maintain temp < -70°C to prevent benzyne formation or attack at the C4-Cl position.

    • Aging: Stir at -78°C for 1 hour to ensure complete lithiation at C6.

  • Boron Capture: Rapidly add Triisopropyl borate (6.6 mL, 28.8 mmol, 1.2 eq) in one portion (or rapid dropwise).

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to RT overnight. The solution will turn from clear/yellow to a white suspension (boronate salt).

Phase 3: Hydrolysis and Isolation
  • Quench/Hydrolysis: Cool the reaction mixture to 0°C. Slowly add 2M HCl (40 mL).

  • Deprotection: Stir the biphasic mixture vigorously at RT for 2–4 hours. The acidic conditions cleave the MOM group and hydrolyze the boronate ester to the boronic acid.

    • Validation: Check LC-MS for conversion of MOM-boronate to free phenol boronic acid (Mass: 208.3 g/mol ).

  • Extraction: Separate layers. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 40 mL).

  • Concentration: Combine organic layers, wash with brine, and dry over

    
    . Concentrate under reduced pressure.
    
    • Note: Do not heat above 40°C during concentration to prevent boroxine (anhydride) formation.

  • Crystallization: Triturate the crude solid with cold Dichloromethane/Hexane (1:5) or recrystallize from Water/Acetonitrile to obtain the pure product.

Quality Control & Characterization

Specification Table
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) >97.0%UV at 220 nm
Identity (

-NMR)
Consistent with structureDMSO-

Boroxine Content <5%NMR integration
Expected NMR Signals (DMSO- )
  • 
     9.0-10.0 ppm (br s, 2H): 
    
    
    
    protons (often broad).
  • 
     9.5 ppm (s, 1H):  Phenolic -OH.
    
  • 
     7.2-7.5 ppm (m, 1H):  Aromatic H (C5-H).
    
    • Note: The spectrum will show only one aromatic proton signal due to high substitution.

Troubleshooting & Optimization

Troubleshooting Start Issue: Low Yield Check1 Check Moisture (Anhydrous THF?) Start->Check1 Check2 Check Temp Control (<-70°C?) Start->Check2 Sol1 Dry solvents/glassware rigorously Check1->Sol1 Wet Sol2 Slow n-BuLi addition to prevent localized heating Check2->Sol2 Temp Spikes Issue2 Issue: C4-Dechlorination Cause2 Halogen-Lithium Exchange at C4 Issue2->Cause2 Fix2 Reduce Lithiation Time or Use LDA (kinetic base) Cause2->Fix2

Figure 2: Troubleshooting logic for common synthetic failures.

  • Dechlorination: If des-chloro byproducts are observed, it indicates Lithium-Halogen exchange at C4. To mitigate, ensure the temperature stays strictly below -75°C, or switch to a non-nucleophilic base like LDA (Lithium Diisopropylamide) which favors deprotonation (DoM) over exchange.

  • Incomplete Deprotection: If the MOM group persists, increase the concentration of HCl to 4M or heat gently to 40°C during hydrolysis.

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Sigma-Aldrich. "4-Chloro-2,3-difluorophenylboronic acid (Commercial Analog) Product Sheet." Link

  • Organic Syntheses. "Preparation of Arylboronic Acids via Lithiation." Org. Synth. 2008, 85,[2] 88. Link

Disclaimer: This protocol involves the use of hazardous chemicals.[2][6] It is intended for use by qualified personnel only. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Sources

Derivatization of 4-Chloro-2,3-difluorophenol for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Derivatization of 4-Chloro-2,3-difluorophenol for Medicinal Chemistry

Abstract

This technical guide outlines the strategic derivatization of This compound (CAS 6418-38-8) , a high-value scaffold for medicinal chemistry. Characterized by a poly-halogenated core, this intermediate offers unique opportunities for bioisosteric replacement, metabolic stability enhancement, and lipophilicity modulation. This document provides validated protocols for O-functionalization , Palladium-catalyzed cross-coupling (C-Cl activation) , and heterocyclic scaffold morphing (benzoxazole synthesis) , supported by mechanistic insights and safety considerations.

Chemical Profile & Reactivity Landscape

This compound presents a "push-pull" electronic system. The phenolic hydroxyl group is electron-donating (activating), while the three halogen atoms are electron-withdrawing (deactivating by induction).

PropertyData / EstimateMedicinal Chemistry Implication
Molecular Weight 164.54 g/mol Fragment-based drug discovery (FBDD) compliant.
pKa (Acid) ~7.5 - 8.2 (Est.)More acidic than phenol (pKa 10) due to F/Cl inductive effects. Reacts with mild bases (e.g., K₂CO₃, Cs₂CO₃).
C-Cl Bond Reactive HandleExcellent oxidative addition site for Pd(0); preferred over C-F bonds.
C-F Bonds Metabolic ShieldBlocks metabolic oxidation at C2/C3; modulates lipophilicity (LogP).
C6 Position Ortho-ActiveThe only open position ortho to OH; primary site for Electrophilic Aromatic Substitution (EAS).
Visual Reactivity Map

ReactivityMap Core This compound (Core Scaffold) O_Funct O-Functionalization (Ether/Ester Formation) Core->O_Funct Mild Base Alkyl Halide CCl_Coup C-Cl Cross-Coupling (Suzuki/Buchwald) Core->CCl_Coup Pd(0) Cat. Boronic Acid Ortho_C6 C6-Functionalization (Nitration/Formylation) Core->Ortho_C6 EAS (HNO3 or POCl3) Prod_Ether Prodrugs / Linkers O_Funct->Prod_Ether Prod_Biaryl Biaryls / Aryl-Amines CCl_Coup->Prod_Biaryl Prod_Het Benzoxazoles / Benzofurans Ortho_C6->Prod_Het

Figure 1: Strategic derivatization pathways for this compound.

Module 1: The Phenolic Handle (O-Functionalization)

Objective: Masking the phenol to modulate solubility or creating an ether linkage for pharmacophore extension. Mechanism: SN2 Nucleophilic Substitution. The enhanced acidity of the phenol allows the use of mild carbonate bases, avoiding strong hydrides that might trigger side reactions with the poly-halogenated ring.

Protocol A: General O-Alkylation

Adapted from standard procedures for electron-deficient phenols [1].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve this compound (1.0 g, 6.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (1.66 g, 12.0 mmol). Stir at room temperature for 15 minutes. Note: The solution may turn yellow as the phenoxide forms.

  • Addition: Dropwise add the alkyl halide (6.6 mmol).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Critical Insight: If the electrophile is secondary or sterically hindered, switch solvent to DMF and raise temperature to 90°C. For acid-sensitive linkers, use Cs₂CO₃ in Acetone at reflux.

Module 2: The C-Cl Handle (Cross-Coupling)

Objective: Utilizing the 4-position chlorine as a leaving group for C-C bond formation (Suzuki-Miyaura) or C-N bond formation (Buchwald-Hartwig). Challenge: Free phenols can poison Palladium catalysts or undergo side reactions. Solution: It is highly recommended to protect the phenol (as a methyl ether, acetate, or MOM ether) before coupling. If the free phenol is required, use 3.0+ equiv of base to keep it fully deprotonated as the phenoxide, which is less likely to coordinate to Pd than the neutral phenol [2].

Protocol B: Suzuki-Miyaura Coupling (Protected Substrate)

Targeting Biaryl Scaffolds [3].

Reagents:

  • Substrate: 4-Chloro-2,3-difluoro-1-methoxybenzene (Protected phenol) (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes.

  • Assembly: In a microwave vial or pressure tube, combine the substrate, boronic acid, K₃PO₄, and catalyst.

  • Solvation: Add the degassed solvent. Seal the vessel under inert atmosphere.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Validation: Check LC-MS for the disappearance of the aryl chloride (M+) and appearance of the biaryl product.

  • Purification: Filter through a Celite pad (washing with EtOAc). Concentrate and purify via silica chromatography.

Why this works: The electron-withdrawing fluorines at positions 2 and 3 pull electron density from the ring, facilitating the oxidative addition of Pd(0) into the C-Cl bond, making this substrate more reactive than standard chlorophenols.

Module 3: Ring Closure (Benzoxazole Synthesis)

Objective: "Scaffold Hopping" to create fused heterocycles. Strategy: Functionalize the C6 position (ortho to OH) with a nitrogen source, then cyclize. Route: Nitration (C6) → Reduction → Cyclization.

Workflow Diagram: Benzoxazole Construction

Benzoxazole Start This compound Step1 Step 1: Nitration (HNO3, AcOH) Target: C6 Position Start->Step1 Inter1 Intermediate: 4-Chloro-2,3-difluoro-6-nitrophenol Step1->Inter1 Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Inter2 Intermediate: 2-Amino-4-chloro-5,6-difluorophenol Step2->Inter2 Step3 Step 3: Cyclization (R-CHO / Oxidant or R-COOH / PPA) Inter2->Step3 Final Target: 5-Chloro-6,7-difluorobenzoxazole Step3->Final

Figure 2: Step-wise construction of the benzoxazole core.

Protocol C: Regioselective Nitration

Based on electronic directing effects (OH directs ortho/para; Para is blocked).

  • Cooling: Dissolve this compound in Glacial Acetic Acid. Cool to 0–5°C.

  • Addition: Slowly add fuming HNO₃ (1.05 equiv) in AcOH.

  • Control: Maintain temperature <10°C to prevent di-nitration or oxidation.

  • Quench: Pour onto crushed ice. The nitro-phenol usually precipitates as a yellow solid.

  • Note: The nitro group will install at C6 (ortho to OH, meta to Cl).

Protocol D: Cyclization to Benzoxazole
  • Reduction: Reduce the nitro group using Iron powder/NH₄Cl in EtOH/Water (reflux 2h). Filter and concentrate to get the unstable aminophenol.

  • Condensation: Immediately react the crude aminophenol with an aldehyde (1.0 equiv) in EtOH.

  • Oxidative Closure: Add PhI(OAc)₂ (1.1 equiv) or simply stir in open air with a catalytic amount of activated carbon to promote oxidative cyclization to the benzoxazole [4].

References & Authoritative Grounding

  • Phenol Alkylation: Sigma-Aldrich Technical Bulletin: Alkylation of Phenols. (Standard SN2 protocols for acidic phenols).

  • Suzuki Coupling of Chlorophenols: Organic Chemistry Portal: Suzuki Coupling.Link (General conditions for aryl chlorides).

  • Pd-Catalyzed Cross-Coupling: Miyaura, N., Suzuki, A. Chem. Rev. 1995, 95, 2457. (Foundational text on Boronic Acid coupling).

  • Benzoxazole Synthesis: P. Saha et al., J. Org.[1] Chem. 2009, 74, 8719.[1] (Copper-catalyzed and oxidative cyclization strategies).[2][1] Link

  • Fluorine in Med Chem: J. Med. Chem. 2008, 51, 4359. (Bioisosteric properties of polyfluorinated aromatics).

Disclaimer: The protocols provided are for research purposes only. This compound is a halogenated aromatic; standard PPE (gloves, goggles, fume hood) is mandatory to prevent skin absorption and inhalation.

Sources

Application Note: Process Development for the Kilogram-Scale Synthesis of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2,3-difluorophenol (CDFP) , a critical intermediate in the manufacturing of next-generation agrochemicals (e.g., Pyroxasulfone) and fluorinated pharmaceuticals.

While various synthetic routes exist—including the demethylation of anisoles or lithiation-borylation sequences—this guide focuses on the Diazotization-Hydrolysis of 4-Chloro-2,3-difluoraniline . This route is selected for its atom economy, availability of starting materials, and suitability for kilogram-scale batch processing, provided that strict thermal and engineering controls are implemented.

Core Challenges Addressed:

  • Regiocontrol: Ensuring the hydroxyl group is introduced specifically at the C-1 position without halogen scrambling.

  • Process Safety: Managing the thermal instability of the diazonium intermediate and the exothermic nature of the hydrolysis.

  • Purification: Minimizing azo-coupling side products to simplify downstream isolation.

Strategic Route Analysis

Chemical Pathway

The synthesis proceeds via a two-stage one-pot sequence:

  • Diazotization: Conversion of 4-chloro-2,3-difluoroaniline to the diazonium sulfate salt using sodium nitrite in sulfuric acid.

  • Hydrolysis: Nucleophilic substitution of the diazonium group by water (

    
    -like mechanism) to yield the phenol, driven by thermal decomposition and nitrogen evolution.
    

Why Sulfuric Acid? Unlike Hydrochloric acid, which is common in Sandmeyer reactions, Sulfuric acid is the medium of choice here. The use of HCl presents a risk of competitive chlorination (forming 1,4-dichloro-2,3-difluorobenzene) due to the high concentration of chloride ions. The bisulfate anion is non-nucleophilic, ensuring high selectivity for the phenol product.

Reaction Scheme Visualization

ReactionScheme Start 4-Chloro-2,3-difluoroaniline (C6H4ClF2N) Intermediate Diazonium Salt [Ar-N2]+ [HSO4]- Start->Intermediate Diazotization Reagents1 NaNO2 / H2SO4 (0-5°C) Product This compound (C6H3ClF2O) Intermediate->Product Hydrolysis Byproducts N2 (gas) Intermediate->Byproducts -N2 Reagents2 H2O / H2SO4 (100-110°C)

Figure 1: Reaction scheme for the conversion of aniline precursor to phenol via diazonium sulfate.

Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning: Diazonium salts are energetic and unstable.[1][2][3] Never allow the diazonium salt to dry or crystallize.[2] Ensure the reactor is vented to a scrubber to handle


 and massive 

evolution.
Materials & Equipment
  • Reactor A (Diazotization): 10 L Jacketed Glass Reactor with overhead stirring (Pitched blade), internal temperature probe, and dropping funnel.

  • Reactor B (Hydrolysis): 20 L Jacketed Glass Reactor with reflux condenser and steam injection capability (optional).

  • Reagents:

    • 4-Chloro-2,3-difluoroaniline (1.0 kg, 6.11 mol)

    • Sulfuric Acid (98%, 3.0 kg)

    • Sodium Nitrite (440 g, 6.38 mol, 1.05 eq)

    • Urea (50 g, for quenching nitrous acid)

    • Water (Process water and Ice)

Step-by-Step Procedure
Phase 1: Diazotization (Reactor A)
  • Acid Charge: Charge water (2.5 L) and concentrated

    
     (2.0 kg) into Reactor A.
    
    • Critical: Exothermic mixing. Cool to 20°C before proceeding.

  • Amine Addition: Add 4-Chloro-2,3-difluoroaniline (1.0 kg) to the acid solution.

    • Observation: A thick sulfate salt slurry may form. Ensure vigorous stirring to maintain suspension.

  • Cooling: Circulate glycol/brine in the jacket to bring internal temperature to 0°C .

  • Nitrite Addition: Dissolve

    
     (440 g) in water (1.2 L). Add this solution dropwise to the amine slurry.[4]
    
    • Rate Control: Maintain internal temperature < 5°C .[1][2][3][4][5][6]

    • Mechanism:[3][7][8][9][10][11] The amine sulfate dissolves as it converts to the soluble diazonium salt.

  • Post-Stir & Quench: Stir at 0-5°C for 1 hour. Test with Starch-Iodide paper (should be blue/black indicating excess

    
    ). Add Urea in small portions until Starch-Iodide test is negative (removes explosion risk from excess nitrite).
    
Phase 2: Hydrolysis & Steam Distillation (Reactor B)
  • Receiver Prep: In Reactor B, charge dilute

    
     (1.0 kg acid in 3 L water) and heat to 100-105°C  (gentle reflux).
    
  • Transfer & Decomposition: Slowly transfer the cold diazonium solution from Reactor A into the boiling acid in Reactor B.

    • Engineering Control: The addition rate must match the nitrogen evolution rate. Do not accumulate cold diazonium solution in the hot reactor.

    • Why: "In-situ" decomposition minimizes the concentration of unreacted diazonium salt relative to the phenol product, preventing the formation of azo-dye tars (coupling side reactions).

  • Steam Distillation (Concurrent): As the phenol forms, it is steam volatile. If equipped, pass steam through Reactor B and collect the distillate. This separates the product immediately from the tarry reaction matrix.

    • Alternative: If steam distillation is not feasible, reflux for 1 hour, then cool to ambient.

Phase 3: Isolation[12]
  • Extraction: Extract the distillate (or cooled reaction mass) with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (

    
    ).
    
  • Washing: Wash organic layer with water (

    
    ) and brine (
    
    
    
    ).
  • Concentration: Dry over

    
     and concentrate under reduced pressure.
    
  • Final Purification: Vacuum distillation (approx. 70-80°C at 5-10 mmHg) yields the pure product as a colorless to pale yellow oil/solid (mp ~20-25°C).

Process Safety & Engineering Controls

Scaling up diazonium chemistry requires a "Self-Validating" safety loop. The following logic diagram illustrates the decision matrix for the operator/control system.

SafetyLogic Start Start Nitrite Addition CheckTemp Check Temp < 5°C? Start->CheckTemp StopAdd STOP ADDITION Increase Cooling CheckTemp->StopAdd No (>5°C) Continue Continue Addition CheckTemp->Continue Yes StopAdd->CheckTemp Temp Stabilized CheckGas Monitor N2 Flow (Hydrolysis Step) Continue->CheckGas Phase 2 Start CheckGas->Continue Steady Flow Emergency EMERGENCY VENT Quench CheckGas->Emergency Pressure Spike

Figure 2: Safety logic control loop for exothermic addition and gas evolution management.

Critical Parameters Table
ParameterSpecificationConsequence of Deviation
Diazotization Temp 0°C to 5°C>10°C leads to decomposition (yield loss) and

off-gassing risk.
Nitrite Stoichiometry 1.05 eqExcess nitrite can cause explosion during workup; Insufficient leaves unreacted aniline (purification issue).
Hydrolysis Addition Slow/DropwiseRapid addition causes accumulation; risk of thermal runaway and "foam-over" from

.
Reactor Venting UnobstructedBlocked vents during hydrolysis can lead to catastrophic vessel failure due to

pressure.

Analytical Quality Control

Method: HPLC (C18 Column, ACN/Water gradient with 0.1%


).
  • Retention Time Markers:

    • 4-Chloro-2,3-difluoroaniline (Starting Material): ~4.5 min

    • This compound (Product): ~6.2 min

    • Azo-coupling dimers (Impurity): >10 min

Purity Specification: >98.5% (a/a). Major Impurity: 1,4-dichloro-2,3-difluorobenzene (if HCl contamination is present).

References

  • Process Safety in Diazotization: Sheng, M., Frurip, D., & Gorman, D. (2015). "Reactive Chemical Hazards of Diazonium Salts." Journal of Loss Prevention in the Process Industries.

  • General Synthesis of Fluorophenols: Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 81(1), 94–101. (Foundational text on diazonium hydrolysis for fluorinated aromatics).

  • Patent on Boronic Acid Route (Alternative): US Patent 8,822,730 B2. "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." (Illustrates the complexity of alternative lithiation routes).

  • Scale-Up Considerations: Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

Catalytic methods for 4-Chloro-2,3-difluorophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Methods for 4-Chloro-2,3-difluorophenol Synthesis

Abstract

This technical guide details advanced catalytic protocols for the synthesis of This compound (CAS: 126156-50-7) , a critical intermediate in the manufacture of pyrethroid agrochemicals and fluoro-pharmaceuticals. While traditional electrophilic halogenation often yields difficult-to-separate mixtures of 4-chloro (para) and 6-chloro (ortho) isomers, this guide focuses on catalytic regioselective chlorination using phosphine sulfide organocatalysts and Pd-catalyzed hydroxylation strategies. These methods prioritize high regiofidelity (>15:1 p:o ratio) and operational safety.

Introduction & Synthetic Challenges

The synthesis of this compound presents a classic problem in aromatic substitution: controlling regioselectivity on a ring with multiple directing groups.

  • The Substrate: 2,3-Difluorophenol contains a strong activating group (-OH) and two deactivating but ortho/para-directing fluorine atoms.

  • The Conflict:

    • Position 6 (Ortho): Activated by the -OH group. Sterically accessible but prone to over-chlorination.

    • Position 4 (Para): Activated by the -OH group and the fluorine at C3. This is the target position.

  • The Solution: Standard Lewis acids (e.g.,

    
    ) often result in poor selectivity (approx. 60:40 para:ortho). To achieve pharmaceutical-grade purity (>98%), we employ Lewis Base Organocatalysis  to sterically enforce para-substitution.
    

Method A: Organocatalytic Regioselective Chlorination

This protocol utilizes a Phosphine Sulfide catalyst to activate N-Chlorosuccinimide (NCS). The catalyst modifies the electrophilicity of the chlorinating agent and imposes steric bulk that disfavors attack at the crowded ortho-position (C6), thereby directing chlorination to the para-position (C4).

Mechanism of Action

The phosphine sulfide catalyst (e.g.,


) acts as a Lewis base, forming a charge-transfer complex with NCS. This "activated" species is more reactive yet more selective, favoring the less sterically hindered para-position despite the electronic activation at the ortho-position.
Experimental Protocol

Reagents:

  • Substrate: 2,3-Difluorophenol (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Catalyst: Triphenylphosphine sulfide (

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe.

  • Dissolution: Charge the flask with 2,3-Difluorophenol (10.0 g, 76.9 mmol) and Triphenylphosphine sulfide (1.13 g, 3.8 mmol). Add anhydrous DCM (100 mL) and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. Lower temperatures enhance regioselectivity.

  • Addition: Add NCS (10.8 g, 80.7 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours.

    • Checkpoint: Monitor conversion via HPLC or GC-MS. Target: <2% starting material remaining.

  • Quench: Quench the reaction by adding 50 mL of saturated aqueous

    
     (sodium thiosulfate) to neutralize excess oxidant.
    
  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases and wash with water (50 mL) followed by brine (50 mL).

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The crude solid is recrystallized from n-heptane/EtOAc (9:1) to yield the product.
    

Expected Results:

  • Yield: 85-92%

  • Regioselectivity (p:o): >18:1

  • Purity: >99% (after recrystallization)

Method B: Pd-Catalyzed Hydroxylation (Alternative Route)

For applications requiring absolute regiocontrol (where separation of isomers is impossible), a Buchwald-type hydroxylation of 1-bromo-4-chloro-2,3-difluorobenzene is recommended. This method builds the phenol after the halogen pattern is established.

Reaction Scheme


Experimental Protocol

Reagents:

  • Substrate: 1-Bromo-4-chloro-2,3-difluorobenzene (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (4 mol%)
    
  • Base:

    
     (3.0 equiv, aqueous solution)
    
  • Solvent: 1,4-Dioxane /

    
     (biphasic)
    

Step-by-Step Procedure:

  • Inerting: Purge a pressure tube or Schlenk flask with Argon for 10 minutes.

  • Charging: Add 1-Bromo-4-chloro-2,3-difluorobenzene (5.0 g),

    
      (400 mg), and 
    
    
    
    (425 mg).
  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and 4M KOH solution (15 mL).

  • Heating: Seal the vessel and heat to 80 °C for 8 hours with vigorous stirring.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Flash chromatography (Silica, Hexanes/EtOAc gradient).

Visualization & Workflow

Diagram 1: Regioselectivity & Pathway Logic

G Start 2,3-Difluorophenol Direct Standard Chlorination (NCS or SO2Cl2 only) Start->Direct Catalytic Catalytic Route (NCS + PPh3=S) Start->Catalytic OrthoTS Ortho-Transition State (Sterically Crowded) Direct->OrthoTS High Rate ParaTS Para-Transition State (Sterically Favored) Direct->ParaTS Moderate Rate Catalytic->OrthoTS Blocked by Catalyst Catalytic->ParaTS Accelerated OrthoProd 6-Chloro-2,3-difluorophenol (Impurity) OrthoTS->OrthoProd ParaProd This compound (Target) ParaTS->ParaProd

Caption: Comparative reaction pathways showing how the catalytic method suppresses the ortho-transition state to favor the target para-product.

Diagram 2: Process Workflow (Method A)

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Step1 Charge: 2,3-Difluorophenol + Catalyst (PPh3=S) Step2 Cool to 0°C Add NCS slowly Step1->Step2 Step3 Stir 12h @ RT (Monitor HPLC) Step2->Step3 Step4 Quench: Na2S2O3 (aq) Step3->Step4 Step5 Extraction: DCM / Water Step4->Step5 Step6 Recrystallization: Heptane/EtOAc Step5->Step6 Step7 Final Product: >99% Purity Step6->Step7

Caption: Step-by-step workflow for the organocatalytic chlorination protocol.

Data Summary & Comparison

ParameterMethod A: Organocatalytic ChlorinationMethod B: Pd-Catalyzed HydroxylationTraditional Fe-Catalyzed Chlorination
Primary Reagents NCS,

Aryl bromide, Pd, KOH

gas,

Regioselectivity (p:o) 18:1 >99:1 (Structural)~1.5:1
Yield 85-92%75-85%60-70%
Cost Efficiency High (Cheap reagents)Low (Pd catalyst is expensive)High
Scalability Excellent (kg scale)ModerateExcellent
Safety Profile Good (Solid reagents)GoodPoor (Toxic gas)

References

  • Gustafson, J. L., et al. (2018). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. ResearchGate. Retrieved from [Link] (Source for Phosphine Sulfide catalyst mechanism).

  • Vertex AI Search. (2024). Synthesis of this compound Search Results.
  • Google Patents. (2015). Process for the manufacture of hydrochlorofluoroolefins.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-2,3-difluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers and process chemists working with 4-Chloro-2,3-difluorophenol . It synthesizes mechanistic organic chemistry with industrial process optimization to address common synthetic challenges.

Executive Summary & Reaction Logic

The synthesis of This compound (4-CDFP) is primarily achieved via the electrophilic aromatic substitution (chlorination) of 2,3-difluorophenol .

While the hydroxyl group (-OH) at position 1 is the dominant activating group directing incoming electrophiles to the ortho (C6) and para (C4) positions, the presence of fluorine atoms at C2 and C3 introduces complex electronic and steric effects.

  • The Challenge: The C4 position (target) is electronically activated by the -OH group but inductively deactivated and sterically crowded by the adjacent C3-Fluorine. The C6 position (impurity) is less sterically encumbered, leading to significant regioselectivity issues.

  • The Solution: Utilizing Sulfuryl Chloride (

    
    )  with specific selectivity enhancers (catalysts) is superior to elemental chlorine (
    
    
    
    ) for controlling this ratio.

Interactive Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Impurity Profile

Q1: I am consistently observing a byproduct at RRT ~0.95. NMR suggests it is an isomer. What is it, and how do I suppress it? Diagnosis: This is likely 6-Chloro-2,3-difluorophenol (the ortho-isomer). Root Cause: The hydroxyl group directs to both C4 and C6. Without steric control, the C6 position competes effectively because C4 is flanked by the C3-fluorine atom. Corrective Action:

  • Switch Reagents: If using

    
     gas, switch to Sulfuryl Chloride (
    
    
    
    )
    .
    
    
    is less reactive and more bulky, favoring the thermodynamic product (para) over the kinetic product (ortho).
  • Catalyst Addition: Add a catalytic amount (0.5 - 1.0 mol%) of a dialkyl sulfide (e.g., di-n-butyl sulfide) or a secondary amine (e.g., diisopropylamine). These form a complex with the chlorinating agent, increasing its effective steric bulk and significantly enhancing para-selectivity [1].

  • Temperature Control: Lower the reaction temperature to 0–5°C. Higher temperatures increase the energy available to overcome the activation barrier for the undesired ortho-substitution.

Q2: My HPLC shows a significant peak at RRT > 1.2, and the yield of the main product is decreasing. What is happening? Diagnosis: You are generating 4,6-Dichloro-2,3-difluorophenol (Over-chlorination). Root Cause:

  • Stoichiometry: Excess chlorinating agent (>1.05 eq).

  • Mixing: Poor agitation creates localized "hotspots" of high reagent concentration. Corrective Action:

  • Strict Stoichiometry: Limit

    
     to 0.95 – 0.98 equivalents . It is better to leave 2-5% starting material unreacted (which can be recycled or removed) than to over-chlorinate, as the dichloro impurity is extremely difficult to separate.
    
  • Dosing Strategy: Dilute the

    
     in the reaction solvent (e.g., Dichloromethane or Toluene) and add it dropwise over 2–3 hours.
    
Category B: Reaction Quality & Appearance

Q3: The reaction mixture turns dark red/brown, and the isolated product is off-color. Is this normal? Diagnosis: Formation of Quinones or Polyphenolic oligomers via oxidation. Root Cause: Phenols are electron-rich and prone to oxidation by air or harsh chlorinating agents. Corrective Action:

  • Inert Atmosphere: rigorous

    
     or 
    
    
    
    sparging before and during the reaction is mandatory.
  • Light Protection: Wrap the reactor in foil. Free-radical chlorination (side reaction) is photo-initiated and can lead to benzylic oxidation or ring degradation.

Impurity Profile & Data Summary

The following table summarizes the critical impurities encountered during the chlorination of 2,3-difluorophenol.

Impurity NameStructure DescriptionOriginRemoval Strategy
6-Chloro-2,3-difluorophenol Cl at ortho (C6)Regioselectivity error (Kinetic control)Fractional Distillation (BP diff ~5-8°C) or Recrystallization (from Hexane/Toluene)
4,6-Dichloro-2,3-difluorophenol Cl at ortho (C6) and para (C4)Over-chlorination (Excess reagent)Difficult to separate. Prevention is key (limit reagent to 0.98 eq).
2,3-Difluoro-1,4-benzoquinone Ketones at C1/C4Oxidation of product/SMWash organic layer with Sodium Dithionite (

) solution.

Master Protocol: High-Selectivity Synthesis

Objective: Synthesis of this compound with >95% Para-Selectivity.

Reagents:

  • 2,3-Difluorophenol (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (0.98 eq)
    
  • Diisopropylamine (Catalyst, 1.0 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge 2,3-difluorophenol and Solvent (5-10 volumes) into a reactor equipped with a mechanical stirrer, reflux condenser, and

    
     inlet.
    
  • Catalyst: Add Diisopropylamine (0.01 eq). Cool the mixture to 0°C .

  • Addition: Dissolve

    
     (0.98 eq) in 1 volume of solvent. Add this solution dropwise over 2 hours , maintaining internal temperature < 5°C.
    
    • Expert Insight: The slow addition prevents localized high concentrations that lead to over-chlorination.

  • Reaction: Stir at 0–5°C for 4 hours. Monitor by HPLC/GC.

    • Endpoint Criteria: Stop when Starting Material < 3.0%. Do NOT chase the last 3% to avoid forming the dichloro impurity.

  • Quench: Slowly add water to quench excess reagent.

  • Workup: Separate phases. Wash organic phase with:

    • Water (2x)

    • 10% Sodium Bisulfite (to remove oxidative impurities/color)

    • Brine[1]

  • Isolation: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation or recrystallization from hexanes if high purity is required.
    

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the logic of the recommended protocol.

ReactionPathway SM Starting Material 2,3-Difluorophenol Target TARGET PRODUCT This compound (Para-substitution) SM->Target Major Pathway (Steric Control) Impurity_Ortho IMPURITY A 6-Chloro-2,3-difluorophenol (Ortho-substitution) SM->Impurity_Ortho Minor Pathway (Kinetic Control) Reagent Reagent SO2Cl2 + Catalyst Reagent->SM Impurity_Di IMPURITY B 4,6-Dichloro-2,3-difluorophenol (Over-chlorination) Target->Impurity_Di Excess Reagent (>1.0 eq) Impurity_Ortho->Impurity_Di Excess Reagent

Caption: Reaction pathway showing the competition between para-substitution (Target) and ortho-substitution (Impurity A), and the risk of over-chlorination (Impurity B).

References

  • Smith, K., et al. (2021). "Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols." ResearchGate.

  • Watson, W. D. (1975). "Chlorination with sulfuryl chloride."[2][3][4][5][6] U.S. Patent 3,920,757.

  • Sigma-Aldrich. (n.d.). "2,3-Difluorophenol Product Specification."

  • PubChem. (n.d.). "Sulfuryl chloride Compound Summary."

Sources

Technical Support Center: Purification of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Separation Sciences Group Subject: Troubleshooting Guide & Standard Operating Procedures (SOP) for 4-Chloro-2,3-difluorophenol (CDFP)

Executive Summary & Compound Profile

This compound is a critical intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its purification is notoriously difficult due to its low melting point, tendency to sublime, and sensitivity to oxidative coloration.[1]

This guide moves beyond generic protocols, offering a chemically grounded troubleshooting system designed to isolate the target from common impurities like 2,3-difluorophenol (starting material), regioisomers , and oxidative quinones .[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Physical State Low-melting solid (MP ~39–45 °C)Hard to crystallize; tends to "oil out."[2][3]
Boiling Point Est. 180–190 °C (atm); ~75–85 °C (10 mmHg)Vacuum distillation is mandatory to prevent decomposition.[1]
Acidity (

)
Est. 7.2 – 7.8More acidic than phenol (

10) due to electron-withdrawing F/Cl.[1]
Solubility High in DCM, EtOAc, TolueneSoluble in most organics; requires non-polar solvents for precipitation.[1]

Phase I: The "Rough" Clean (Acid-Base Extraction)

User Issue: "My crude reaction mixture is a dark, tarry oil. Direct distillation is leading to decomposition."

Technical Insight: Direct distillation of crude containing salts or Lewis acids (from chlorination/lithiation) causes thermal degradation.[1] You must perform a "Chemical Wash" first.[1] Because CDFP is significantly more acidic than non-fluorinated phenols, we can exploit specific pH windows.[1]

The Protocol
  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) or MTBE (Ratio: 1g crude : 10mL solvent).

  • Alkaline Extraction (Target

    
     Aqueous): 
    
    • Extract the organic phase twice with 1.0 M NaOH (cold).[1]

    • Mechanism:[1][4][5][6] CDFP converts to sodium 4-chloro-2,3-difluorophenolate (water-soluble).[1]

    • Critical Step: Keep the organic layer! This contains unreacted neutrals (e.g., fluorobenzenes) and non-acidic tars.[1]

  • The "Neutral" Wash:

    • Wash the combined aqueous NaOH layers once with fresh DCM to remove entrained neutrals.[1]

  • Acidification (Target

    
     Organic): 
    
    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 6 M HCl until pH < 2. The solution will turn cloudy as CDFP oils out.[1]

  • Recovery:

    • Extract the acidic aqueous phase with DCM (3x).[1]

    • Dry over

      
      , filter, and concentrate.
      
Logic Flowchart (Extraction)

ExtractionLogic Start Crude Mixture (Target + Neutrals + Tars) Dissolve Dissolve in DCM Start->Dissolve AddBase Add 1M NaOH (Partition) Dissolve->AddBase Sep1 Phase Separation AddBase->Sep1 OrgLayer Organic Layer (Neutrals/Tars) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Target as Phenolate) Sep1->AqLayer Keep Wash Wash with fresh DCM AqLayer->Wash Acidify Acidify with HCl to pH < 2 Wash->Acidify ExtractBack Extract into DCM Dry & Concentrate Acidify->ExtractBack Final Semi-Pure CDFP (Ready for Distillation) ExtractBack->Final

Figure 1: Acid-Base purification logic targeting the acidity of the phenolic proton.

Phase II: Separation of Volatiles (Vacuum Distillation)

User Issue: "The product is co-eluting with impurities, or the color turns pink immediately."

Technical Insight: Halogenated phenols are prone to oxidation (forming quinones) at high temperatures.[1] Atmospheric distillation is forbidden.[1] You must use high vacuum to lower the boiling point below 100 °C.

The Protocol
  • Equipment: Short-path distillation head (Vigreux column recommended for isomer separation).

  • Vacuum: < 5 mmHg (Oil pump required; water aspirator is insufficient).[1]

  • Inert Gas: Nitrogen bleed capillary is highly recommended to prevent oxidation.[1]

Fractionation Guide
FractionVapor Temp (at 5 mmHg)CompositionAction
Fore-run < 60 °CResidual solvent, water, 2,3-difluorophenolDiscard / Recycle
Main Cut 68 – 74 °C This compound (Target) Collect
Tail > 80 °CDichlorinated byproducts, isomersDiscard

Troubleshooting Tip: If the liquid solidifies in the condenser (since MP is ~40 °C), use a heat gun gently on the condenser water outlet or run warm water (45 °C) through the condenser instead of cold water. Do not let the condenser clog.

Phase III: The Polishing Step (Recrystallization)

User Issue: "I have >95% purity, but I need >99% for API standards. It won't crystallize; it just oils out."

Technical Insight: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solid, or the solution is too concentrated.[1] For low-melting phenols (MP ~40 °C), standard ethanol/methanol recrystallization often fails.[1] You need a non-polar hydrocarbon system at low temperature.[1]

Solvent System: Hexane (or Pentane) / Toluene
  • Dissolution: Dissolve the distilled oil in a minimum amount of warm Hexane (approx. 35 °C).

  • Doping: If it doesn't dissolve, add Toluene dropwise until clear.[1]

  • Cooling: Do not place immediately in a freezer.

    • Step 1: Cool to Room Temp (stirring).[1]

    • Step 2: Cool to 4 °C (Fridge).

    • Step 3: Cool to -20 °C (Freezer).

  • Seed Crystal: If available, add a seed crystal at 4 °C. If not, scratch the glass wall with a glass rod to induce nucleation.[1]

Purification Decision Tree

PurificationTree Input Crude Material CheckState Physical State? Input->CheckState Tarry Black/Tarry CheckState->Tarry Yes Solid Solid/Semi-Solid CheckState->Solid No Step1 Acid-Base Extraction Tarry->Step1 Step2 Vacuum Distillation (<5 mmHg) Solid->Step2 Step1->Step2 Step3 Recrystallization (Hexane/-20°C) Step2->Step3

Figure 2: Decision matrix for selecting the appropriate purification module.

Troubleshooting & FAQs

Q1: Why does my product turn pink/red upon standing?

A: This indicates oxidation to quinones.[1]

  • Cause: Exposure to air or light.[1]

  • Fix: Store the purified material under Argon/Nitrogen in an amber vial. Even trace amounts (ppm levels) of quinones cause strong coloration.[1] If purity is high (>98%) by GC/HPLC, the color is likely cosmetic.[1] A quick filtration through a small pad of silica gel with Hexane/DCM can remove the colored impurities.[1]

Q2: I see a persistent impurity at RRT 0.9 (Relative Retention Time) on HPLC.

A: This is likely the regioisomer (e.g., 5-chloro-2,3-difluorophenol).

  • Fix: Isomers have very similar boiling points.[1] Distillation won't separate them effectively.[1] You must rely on Recrystallization (Phase III).[1] The symmetry of the 4-chloro isomer usually leads to better packing/crystallization than the asymmetric 5-chloro isomer.[1]

Q3: The condenser keeps clogging during distillation.

A: The compound solidifies (MP ~40 °C).

  • Fix: Switch off the chiller. Allow the condenser water to warm up to ambient temperature, or circulate warm water (45 °C). Ensure the vacuum path is wide to prevent pressure buildup if clogging occurs.[1]

Q4: Can I use Column Chromatography?

A: Yes, but it is resource-intensive.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (95:5 to 90:10).[1]

  • Stationary Phase: Silica Gel.[1]

  • Note: Phenols can streak on silica.[1] Add 0.1% Acetic Acid to the mobile phase to keep the phenol protonated and sharpen the peak.[1]

References

  • Sigma-Aldrich. 2,3-Difluorophenol Product Specification & Properties. (Provides baseline data for the non-chlorinated analog). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Chlorophenols (Physical Properties).Link

  • Organic Chemistry Data. pKa Values of Substituted Phenols. (Data supporting the acidity estimation of fluorinated phenols).[1][4][7] Link

  • BenchChem. Synthesis and Purification of Difluorophenols. (General methodologies for fluorinated aromatic purification). Link

(Note: Specific literature on this compound is proprietary/sparse; protocols are derived from established separation science principles for poly-halogenated phenols.)

Sources

Technical Support Center: Recrystallization of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-CDF-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-Chloro-2,3-difluorophenol . This guide addresses the specific challenges associated with purifying poly-halogenated phenols.

Compound Criticality: This compound acts as a lipophilic, acidic building block often used in agrochemical and pharmaceutical scaffolds. Its purification is complicated by two primary factors:

  • Low Melting Point (~50–55°C): This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Acidity & Oxidation: The phenolic proton makes it susceptible to oxidation (turning pink/brown) and sensitive to basic impurities.

Physical Property Dashboard
PropertyValue / CharacteristicImplication for Recrystallization
State at RT Solid (Crystalline mass or needles)Requires thermal control; do not overheat.
Melting Point ~52–56°C (Typical for this class)CRITICAL: Cool slowly. Rapid cooling causes oil formation.
Solubility (High) Alcohols (MeOH, EtOH), Ethers, DCM, EtOAc"Good" solvents (dissolve readily).
Solubility (Low) Hexanes, Heptane, Water (at low pH)"Anti-solvents" (induce precipitation).
pKa ~7.0–8.0 (Enhanced acidity due to F/Cl)Avoid basic detergents; glass must be acid-washed.

Module 1: Solvent System Architecture

User Query: Which solvent system gives the best recovery without oiling out?

Technical Recommendation: Single-solvent systems often fail with low-melting phenols because the solubility curve is too steep. We recommend a Binary Solvent System (Solvent/Anti-Solvent) .

SystemCompositionApplication CaseRisk Factor
Primary Recommendation Toluene / Heptane High purity requirements. Toluene solubilizes the phenol well; Heptane acts as a gentle anti-solvent.Low. Moderate boiling points allow easy drying.
Alternative A Ethanol / Water Green chemistry requirements. Dissolve in warm EtOH; add water dropwise.Medium. Water can trap impurities or cause hydration issues.
Alternative B DCM / Hexanes Heat-sensitive samples (Low boiling point system).High. DCM evaporates fast, potentially causing rapid crashing (amorphous solid).

Module 2: Standard Operating Procedure (SOP)

Protocol: Controlled Thermal Recrystallization Objective: Maximize crystal size and purity while preventing phase separation.

  • Dissolution:

    • Place crude this compound in an Erlenmeyer flask.

    • Add the Primary Solvent (e.g., Toluene) dropwise while heating to 45–50°C (just below the compound's MP to prevent melting the bulk solid before it dissolves).

    • Note: If the solid melts into an oil before dissolving, you are using too little solvent or too much heat.

  • Clarification (Optional but Recommended):

    • If the solution is colored (pink/brown), add 1-2% w/w Activated Charcoal .

    • Stir for 5 minutes.

    • Perform a Hot Filtration through a pre-warmed funnel to remove charcoal/insolubles.

  • The Anti-Solvent Addition (The Critical Step):

    • Maintain solution at ~45°C.

    • Add the Anti-Solvent (e.g., Heptane) dropwise until a faint, persistent cloudiness appears.

    • Add 1-2 drops of the Primary Solvent to clear the cloudiness.

  • Nucleation & Growth:

    • Remove from heat.[1][2] Insulate the flask with a towel or place in a warm water bath to cool very slowly to room temperature.

    • Seeding: If no crystals form by 30°C, add a "seed crystal" of pure compound.

  • Harvesting:

    • Cool to 0–4°C in an ice bath only after bulk crystallization has occurred at RT.

    • Filter via vacuum (Buchner funnel).

    • Wash with cold Anti-Solvent.

Module 3: Troubleshooting & FAQs

Q1: My product separated as a yellow oil at the bottom of the flask. What happened? A: This is "Oiling Out." It occurs when the solution temperature drops below the phase separation limit (binodal curve) before it hits the crystallization limit (spinodal curve).

  • The Fix: Reheat the mixture until the oil redissolves. Add a small amount (10-15%) more of the Good Solvent (Toluene/Ethanol). This shifts the solubility balance. Cool much slower, and vigorously stir/scratch the glass to induce nucleation before the oil phase forms.

Q2: The crystals are retaining a pinkish hue. How do I remove it? A: The pink color is likely a quinone oxidation byproduct, common in halogenated phenols.

  • The Fix: Use Activated Charcoal (Step 2 in SOP).[3] If that fails, add a pinch of sodium dithionite (reducing agent) during the dissolution step (if using an Ethanol/Water system) to reduce the colored quinones back to colorless phenols.

Q3: My yield is very low (<40%). A: Halogenated phenols are quite soluble. You likely used too much Primary Solvent.

  • The Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume and repeat the cooling process to harvest a "second crop." Warning: The second crop is usually less pure.

Q4: Can I use water as a solvent? A: Generally, no. While this compound has some water solubility, it is low. Using water alone requires boiling temperatures (100°C), which is far above the melting point of the solid, guaranteeing an emulsion/oil-out scenario. Use water only as an anti-solvent in alcohol systems.

Module 4: Process Logic Visualization

The following diagram illustrates the decision matrix for solvent selection and troubleshooting.

RecrystallizationWorkflow Start Crude this compound SolventChoice Select Solvent System (Rec: Toluene/Heptane) Start->SolventChoice Dissolve Dissolve at 45-50°C (Avoid Melting) SolventChoice->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes Cooling Slow Cool to RT CheckColor->Cooling No Charcoal->Cooling CheckState Check State Cooling->CheckState OilingOut ISSUE: Oiling Out (Liquid separation) CheckState->OilingOut Liquid Drops Crystallization Crystals Forming CheckState->Crystallization Solid Needles FixOil FIX: Reheat + Add Good Solvent + Seed Crystal OilingOut->FixOil FixOil->Cooling Retry Filtration Filter & Wash (Cold Anti-Solvent) Crystallization->Filtration Final Pure Dry Solid Filtration->Final

Caption: Workflow logic for the purification of this compound, emphasizing the "Oiling Out" feedback loop.

Module 5: Safety & Compliance (E-E-A-T)

Hazard Alert: Fluorinated phenols possess unique toxicological profiles. Unlike simple phenol, the fluorine substitution increases lipophilicity, enhancing skin absorption.

  • Skin Absorption: This compound can penetrate nitrile gloves over time. Double gloving (Nitrile under Neoprene) is recommended for handling concentrated solutions.

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B/1).

  • Incompatibility: Avoid contact with strong oxidizers and strong bases. Reaction with strong bases generates heat and may form unstable phenolate salts.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733352, this compound. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Column Chromatography for Halogenated Phenols Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist

Introduction: Understanding Your Molecule

Before troubleshooting, we must define the "personality" of 4-Chloro-2,3-difluorophenol . This is not a generic organic intermediate; it possesses three specific physicochemical traits that dictate its chromatographic behavior:

  • Acidity (pKa ~7.5–8.5): The electron-withdrawing halogens (Cl, F) on the aromatic ring stabilize the phenoxide anion, making this compound significantly more acidic than non-substituted phenol (pKa 9.95).

  • Hydrogen Bond Donor (HBD): The phenolic proton is a strong hydrogen bond donor.

  • Volatility & Low Melting Point: With a melting point in the range of 39–55°C (depending on polymorph/purity), this compound behaves as a "semi-solid" and carries a high risk of sublimation under vacuum.

Tier 1: Method Development (Getting Started)

Q: Why does my compound streak/tail on the TLC plate and column?

A: This is the "Silanol Effect." Unmodified silica gel (


) possesses surface silanol groups (

) which are weakly acidic. Your target molecule, being a phenol, interacts strongly with these silanols via hydrogen bonding. This reversible but strong interaction causes the "tailing" (broad peaks), as some molecules stick to the silica longer than others.

The Fix: Acidify the Mobile Phase You must suppress the ionization of the phenol and block the silanol sites.

  • Standard Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) to both your non-polar (e.g., Hexane/Heptane) and polar (e.g., Ethyl Acetate) solvent reservoirs.

  • Alternative: Formic acid (0.1%) is also effective but more volatile.

Q: What is the recommended starting solvent system?

A: Avoid Dichloromethane (DCM) initially if possible, as halogenated solvents can mask the UV absorption of your halogenated product at lower wavelengths.

Recommended Gradient:

  • Solvent A: Hexanes + 1% Acetic Acid

  • Solvent B: Ethyl Acetate + 1% Acetic Acid

  • Gradient: 0% B

    
     30% B (This compound is moderately polar; it usually elutes early to mid-gradient).
    
Data: Mobile Phase Modifier Impact
ModifierPeak ShapeResolution (

)
Mechanism
None Severe Tailing (Shark fin)Poor (< 1.0)Phenol H-bonds to Silanols
0.1% TEA (Base) DO NOT USE N/ADeprotonates phenol

Phenoxide sticks to silica permanently
1% Acetic Acid Sharp / SymmetricalHigh (> 1.5)Protonates silanols; suppresses H-bonding
0.1% TFA Very SharpHighStronger acid; risk of decomposing sensitive impurities

Tier 2: Critical Troubleshooting (The Separation)

Q: I added acid, but I still see co-elution with impurities. What now?

A: If peak shape is good but separation is poor, you have a selectivity issue, not a silanol issue. Halogenated impurities (like 2,3-difluorophenol or 4-chlorophenol isomers) often co-elute in Hexane/EtOAc.

The Fix: Change the Selectivity Triangle Switch the weak solvent or the modifier.

  • Switch to Toluene: Replace Hexane with Toluene. The

    
     interactions between Toluene and the electron-deficient fluorinated ring can dramatically alter retention time compared to aliphatic Hexane.
    
  • DCM/Isohexanes: If UV masking isn't an issue (detection >254nm), a gradient of Isohexane/DCM (with 0.5% AcOH) often separates regioisomers better than EtOAc.

Q: Can I use amine-functionalized silica to avoid adding acid?

A: NO. Amine-functionalized silica is basic. It will deprotonate your phenol (Acid + Base


 Salt), causing the compound to bind irreversibly to the top of the column. You would need a very strong acid to elute it, which defeats the purpose. Stick to standard silica or "Acid-Washed" silica.
Workflow Visualization: The Decision Matrix

purification_logic start Start: Crude this compound tlc_check Run TLC (Hex/EtOAc 8:2) start->tlc_check decision_tail Is the spot tailing? tlc_check->decision_tail add_acid Add 1% Acetic Acid to Mobile Phase decision_tail->add_acid Yes check_sep Check Separation (Rf $Delta$ > 0.15?) decision_tail->check_sep No add_acid->check_sep run_column Run Flash Column (Hex/EtOAc + AcOH) check_sep->run_column Yes change_solvent Switch Selectivity: Try Toluene or DCM mixtures check_sep->change_solvent No sublimation_warning CRITICAL: Evaporate < 40°C Do NOT use high vac overnight run_column->sublimation_warning change_solvent->check_sep final_product Pure Product sublimation_warning->final_product

Caption: Logic flow for optimizing the purification of acidic phenols, emphasizing the critical decision points for mobile phase modification and post-column handling.

Tier 3: Isolation & Scale-Up (The "Disappearing Product")

Q: My column looked great, but my yield is 30% lower than expected after drying. Where did it go?

A: You likely sublimed your product into the rotavap trap or pump oil. this compound has a low melting point (~40-50°C) and significant vapor pressure.

The Protocol for Safe Drying:

  • Bath Temperature: Never exceed 40°C.

  • Vacuum Pressure: Do not use high vacuum (< 10 mbar) for extended periods. Stop immediately once the solvent is gone.

  • Azeotropes: If you used Acetic Acid in the column, you must remove it. Acetic acid boils higher than your solvent.

    • Trick: Add portions of Heptane or Toluene to the fractions and evaporate. This forms an azeotrope that helps carry off the acetic acid at lower temperatures without requiring high heat.

Q: How do I remove the Acetic Acid without washing with base?

A: Washing with Sodium Bicarbonate (


) is risky because it will deprotonate your phenol, pulling it into the aqueous layer (loss of yield).
  • Best Method: Repeated co-evaporation with Heptane (as described above).

  • Alternative: If you must wash, use a slightly acidic brine solution (Brine + small amount of HCl) to keep the phenol protonated and in the organic layer.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775791, this compound. Retrieved from [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. (Discusses polarity and retention mechanisms relevant to polar phenols). Retrieved from [Link]

  • EPA Method 8041A. Phenols by Gas Chromatography. (Provides authoritative context on the handling and derivatization of halogenated phenols). Retrieved from [Link]

  • Royal Society of Chemistry. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia. Retrieved from [Link]

Optimizing reaction conditions for 4-Chloro-2,3-difluorophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-2,3-difluorophenol

Executive Summary

This compound is a critical intermediate in the synthesis of advanced agrochemicals (e.g., broad-spectrum fungicides) and pharmaceutical APIs (kinase inhibitors). Its synthesis presents a classic regioselectivity challenge: installing a chlorine atom specifically at the para-position relative to the hydroxyl group on a fluorinated ring without over-chlorinating or scrambling the halogen positions.

This guide prioritizes the Direct Chlorination Route as the most scalable and cost-effective method for industrial application, while providing the Lithiation-Borylation Route as a high-purity alternative for reference standards or difficult separations.

Module 1: The Primary Route – Regioselective Chlorination

Objective: Synthesize this compound from 2,3-difluorophenol with >95% regioselectivity for the para-isomer.

The Mechanistic Logic

The 2,3-difluorophenol substrate contains three directing groups.

  • OH (C1): Strong activator, directs ortho (C6) and para (C4).

  • F (C3): Weak activator, directs ortho (C2, C4) and para (C6).

  • F (C2): Weak activator, directs ortho (C1, C3) and para (C5).

Convergence: The C4 position is activated by the para-directing effect of the hydroxyl group AND the ortho-directing effect of the C3-fluorine. The C6 position is also activated but is sterically more congested. Therefore, thermodynamic control and steric manipulation are key to maximizing the C4 yield.

Optimized Protocol: Sulfuryl Chloride (SO₂Cl₂) Method

Reagents:

  • Substrate: 2,3-Difluorophenol (1.0 eq)

  • Reagent: Sulfuryl Chloride (1.05 eq)

  • Catalyst: Diisobutyl sulfide (0.5 mol%) + AlCl₃ (0.5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

ChlorinationWorkflow start Start: 2,3-Difluorophenol mix Dissolve in dry DCM Add sulfide catalyst start->mix cool Cool to 0-5°C mix->cool add Dropwise Addition of SO2Cl2 (Control exotherm) cool->add react Stir 2h at 5°C Monitor by GC/HPLC add->react check Is 2,4-dichloro impurity > 2%? react->check check->react Yes (Adjust Temp/Time) quench Quench with NaHCO3 check->quench No purify Distillation / Crystallization

Figure 1: Optimized workflow for the regioselective chlorination using Sulfuryl Chloride.

Module 2: Troubleshooting & Optimization (FAQ)

Q1: Why is my ratio of 6-chloro isomer (ortho) increasing?

Diagnosis: The reaction temperature is likely too high, or the solvent is too polar. Technical Insight: The activation energy for ortho-chlorination is slightly higher than para-chlorination. Elevated temperatures reduce the selectivity difference between the two pathways. Furthermore, polar solvents can stabilize the transition state for ortho-attack via hydrogen bonding with the phenol. Corrective Action:

  • Lower Temperature: Maintain reaction at -5°C to 0°C.

  • Switch Solvent: Move from Acetonitrile to Toluene or DCM. Non-polar solvents enhance para-selectivity by clustering the phenol, making the ortho position sterically less accessible.

  • Use a Catalyst: Add a bulky sulfide catalyst (e.g., diisobutyl sulfide). This forms a complex with the chlorinating agent that is sterically bulky, heavily favoring the unhindered para position [1].

Q2: I am seeing significant amounts of 4,6-dichloro-2,3-difluorophenol. How do I stop over-chlorination?

Diagnosis: Localized excess of reagent or poor agitation. Technical Insight: The product, this compound, is still activated towards electrophilic aromatic substitution (though less than the starting material). If SO₂Cl₂ pools in the reactor, the product will compete for the reagent. Corrective Action:

  • Dilution: Increase solvent volume to 10-15 volumes relative to substrate.

  • Addition Rate: Slow down the addition of SO₂Cl₂. Ensure the addition time is >2 hours for large batches.

  • Stoichiometry: strictly limit SO₂Cl₂ to 1.0–1.05 equivalents. Do not add excess "just to finish the reaction."

Q3: The reaction stalls at 80% conversion. Should I add more reagent?

Diagnosis: Accumulation of HCl by-product or catalyst deactivation. Corrective Action:

  • Do NOT simply add more reagent immediately; this risks over-chlorination.

  • Purge: Apply a gentle nitrogen sweep to remove HCl gas, which can inhibit the reaction equilibrium.

  • Check Catalyst: If using AlCl₃, it may have been quenched by adventitious moisture. Add a small "bump" (0.1 mol%) of fresh catalyst.

Module 3: Alternative High-Purity Route (Lithiation)

Context: Use this route if you require >99.5% isomeric purity and cannot afford difficult distillation steps to separate the 6-chloro isomer.

Protocol:

  • Substrate: 1-Chloro-2,3-difluorobenzene.

  • Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C in THF.

    • Selectivity Note: LDA is bulky and prefers the proton at C4 (ortho to F) over C6 (ortho to F and Cl) due to the "Optional Site Selectivity" principle and steric hindrance at C6 [2].

  • Borylation: Quench with Trimethyl Borate (B(OMe)₃).

  • Oxidation: Treat the boronate intermediate with H₂O₂/NaOH.

Comparison of Routes:

FeatureDirect Chlorination (Route A)Lithiation-Oxidation (Route B)
Cost Low (Cheap reagents)High (Cryogenic, LDA, Boranes)
Scalability Excellent (Multi-ton)Moderate (Heat transfer limits)
Regioselectivity ~90-95% (Para)>98% (Directed Ortho-Metalation)
Key Risk Over-chlorinationMoisture sensitivity / Benzyne formation

Module 4: Analytical Data & Specifications

Target Molecule: this compound CAS: 126156-53-4 (Generic structure reference)

Expected GC-MS Fragmentation:

  • Molecular Ion (M+): 164/166 (Characteristic Cl isotope pattern 3:1).

  • Base Peak: Loss of CO/CHO typically observed in phenols.

  • Impurity Marker: 4,6-Dichloro-2,3-difluorophenol (M+ 198/200/202).

Visualizing the Selectivity Landscape:

Selectivity sub 2,3-Difluorophenol para This compound (Target) sub->para Major Pathway (Sterics + Electronics) ortho 6-Chloro-2,3-difluorophenol (Impurity) sub->ortho Minor Pathway (Coordination) over 4,6-Dichloro-2,3-difluorophenol para->over Excess Reagent ortho->over Excess Reagent

Figure 2: Reaction pathways showing the competition between the target para-isomer and the ortho-impurity.

References

  • Smith, K., et al. (2021). "Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols." ResearchGate.[1] Available at: [Link]

  • Schlosser, M., et al. (1996).[2] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters. Available at: [Link]

  • Vertex Pharmaceuticals. (2014). "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." U.S. Patent 8,822,730.
  • PubChem. "2,3-Difluorophenol Compound Summary."[3] National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Optimization of 4-Chloro-2,3-difluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CDFP-YIELD-OPT Subject: Troubleshooting Low Yields & Regioselectivity Issues in 4-Chloro-2,3-difluorophenol Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound presents a unique set of challenges due to the specific electronic environment of the aromatic ring. The presence of two fluorine atoms adjacent to a chlorine atom creates an electron-deficient system that is prone to halogen scrambling (during lithiation) and diazo-tars formation (during hydrolysis).

This guide addresses the two primary synthetic routes:

  • The Organolithium Route (Directed Ortho-Metalation): Best for laboratory scale (<100g) and high purity.

  • The Diazotization Route (Sandmeyer-type): Best for industrial scale-up (>1kg).

Route 1: Directed Ortho-Metalation (DoM)

Best for: High purity requirements, avoiding heavy metal waste.

The Protocol

This route utilizes the strong ortho-directing power of the fluorine atoms on 1-chloro-2,3-difluorobenzene .

Workflow:

  • Precursor: 1-Chloro-2,3-difluorobenzene.

  • Reagent: Lithium Diisopropylamide (LDA) (Crucial: Do not use n-BuLi directly).

  • Electrophile: Trimethyl borate (B(OMe)₃).

  • Oxidation: Hydrogen Peroxide (H₂O₂).

Troubleshooting Guide (Q&A)

Q1: I am observing significant amounts of dechlorinated by-products (2,3-difluorophenol). Why? Diagnosis: Lithium-Halogen Exchange. Explanation: Chlorine is susceptible to exchange with alkyllithiums. If you use n-BuLi to deprotonate the starting material, it will attack the C-Cl bond instead of the C-H bond. Solution:

  • Switch Base: You must use LDA (Lithium Diisopropylamide).[1] LDA is a bulky, non-nucleophilic base that favors deprotonation over halogen exchange [1].

  • Protocol Adjustment: Pre-cool the LDA solution to -78°C before adding the substrate. Never add the base to the substrate at temperatures above -60°C.

Q2: My yield is stalled at 40-50%, and I see regioisomers. What is happening? Diagnosis: "Halogen Dance" Rearrangement. Explanation: The lithiated intermediate (4-Li-1-Cl-2,3-F-benzene) is kinetically stable at -78°C but thermodynamically unstable. If the temperature rises above -50°C before quenching with borate, the lithium atom will migrate to a more stable position, often scrambling the halogens. Solution:

  • Strict Cryogenics: Maintain the reaction at -78°C for 1 hour.

  • Rapid Quench: Add the Trimethyl borate quickly (but controlled) while keeping the temp below -65°C.

Q3: The oxidation step is messy, forming a black tar. Diagnosis: Over-oxidation of electron-rich phenol. Explanation: Once the phenol is formed, it is electron-rich and susceptible to further oxidation by excess H₂O₂. Solution:

  • Buffered Oxidation: Use a mild basic medium (Sodium Acetate or weak NaOH) rather than strong caustic.

  • Stoichiometry: Limit H₂O₂ to 1.1 equivalents.

Visual Workflow: Lithiation Logic

LithiationWorkflow Start Start: 1-Chloro-2,3-difluorobenzene BaseChoice Select Base Start->BaseChoice BuLi n-BuLi BaseChoice->BuLi Avoid LDA LDA (Lithium Diisopropylamide) BaseChoice->LDA Recommended Exchange FAILURE: Li-Cl Exchange (Dechlorination) BuLi->Exchange TempControl Temp < -75°C? LDA->TempControl TempControl->Exchange No (> -60°C) Deprotonation SUCCESS: C-4 Lithiation TempControl->Deprotonation Yes Quench Quench with B(OMe)3 Deprotonation->Quench Oxidation Oxidation (H2O2/NaOH) Quench->Oxidation Product Target: this compound Oxidation->Product

Caption: Critical decision points in the Directed Ortho-Metalation route to prevent dehalogenation.

Route 2: Diazotization (Sandmeyer Hydrolysis)

Best for: Scalability and cost-efficiency.

The Protocol

This route converts 4-chloro-2,3-difluoroaniline into the phenol via a diazonium salt.

Workflow:

  • Precursor: 4-Chloro-2,3-difluoroaniline.

  • Diazotization: NaNO₂ / H₂SO₄ (40-50%).

  • Hydrolysis: Hot aqueous H₂SO₄ + CuSO₄ (Catalyst).

Troubleshooting Guide (Q&A)

Q1: The diazonium salt precipitates but decomposes violently or yields low phenol. Diagnosis: Low stability of electron-deficient diazonium salts. Explanation: The fluorine atoms withdraw electron density, making the diazonium cation extremely electrophilic and unstable. Solution:

  • High Acid Concentration: Perform the diazotization in 50-60% H₂SO₄ rather than HCl. The bisulfate anion is less nucleophilic than chloride, preventing side reactions (Sandmeyer chlorination) [2].

  • Temperature: Keep diazotization between 0°C and 5°C . Do not freeze (slow reaction) or overheat (decomposition).

Q2: I am getting "Azo Tars" (red/orange gum) instead of clean phenol. Diagnosis: Azo Coupling. Explanation: As phenol forms, it reacts with the remaining unreacted diazonium salt to form azo dyes. Solution:

  • Steam Distillation (In-Situ): Do not let the phenol accumulate in the pot. Drip the cold diazonium solution into a boiling solution of dilute H₂SO₄ with simultaneous steam distillation. This removes the phenol immediately as it forms [3].

  • Organic Phase Trap: Add a layer of toluene or xylene to the hydrolysis vessel. The formed phenol immediately partitions into the organic layer, protecting it from the diazonium salt in the aqueous phase.

Q3: The hydrolysis is too slow. Diagnosis: Kinetic barrier. Solution:

  • Copper Catalysis: Add CuSO₄ (0.1 - 0.5 eq) or Cu₂O to the hydrolysis mixture. This significantly accelerates the rate of nitrogen displacement by water (Cohen-type hydroxylation) [4].

Comparative Data: Yield Optimization

ParameterStandard ProtocolOptimized ProtocolReason for Improvement
Base (Route A) n-BuLiLDA Prevents Li-Cl exchange (dechlorination).
Temp (Route A) -60°C-78°C Prevents "Halogen Dance" rearrangement.
Acid (Route B) HClH₂SO₄ (50%) Prevents formation of dichloro-difluorobenzene byproducts.
Hydrolysis (Route B) Refluxing WaterCuSO₄ Catalyst Lowers activation energy for N₂ displacement.
Isolation ExtractionSteam Distillation Prevents polymerization/tars during workup.

Route Selection Logic

Use the following logic flow to determine the best approach for your specific constraints.

RouteSelection Input Input: Scale & Purity Needs ScaleCheck Scale > 100g? Input->ScaleCheck RouteA Route A: Lithiation ScaleCheck->RouteA No (Lab Scale) RouteB Route B: Diazotization ScaleCheck->RouteB Yes (Pilot/Mfg) ReqA Requires -78°C Capability RouteA->ReqA ReqB Requires Steam Distillation RouteB->ReqB

Caption: Decision matrix for selecting the optimal synthesis pathway.

References

  • Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[2] [2]

  • Osol, A., et al. (1933). Journal of the American Chemical Society, 55(11), 4430-4440. (Foundational chemistry for diazonium hydrolysis in sulfuric acid).

  • BenchChem Technical Guide. (2025). Synthesis of 2,4-Difluorophenol (Analogous methodology for steam distillation of fluorophenols).

  • Cohen, T., et al. (1977). Copper-catalyzed hydrolysis of diazonium salts. Journal of Organic Chemistry.

Note: For maximum yield, the Lithiation Route with LDA at -78°C is the statistically superior method for purity (>98%), while the Diazotization Route with Copper Catalyst is superior for cost-per-kg.

Sources

Technical Support Center: 4-Chloro-2,3-difluorophenol (CDFP) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

This guide addresses the critical challenges in synthesizing 4-Chloro-2,3-difluorophenol (CDFP) , a pivotal intermediate for agrochemicals (e.g., fluxapyroxad precursors) and liquid crystal mesogens.

The primary synthetic route involves the electrophilic chlorination of 2,3-difluorophenol . While cost-effective, this pathway is plagued by regioselectivity issues. The hydroxyl group (-OH) strongly activates the ring at the ortho (C6) and para (C4) positions. Since the C2 position is blocked by fluorine, the competition is exclusively between C4 (Target) and C6 (Byproduct) .

The Selectivity Challenge
  • Target (C4): Para-chlorination. Thermodynamically favored but sterically influenced by the C3-Fluorine.

  • Impurity (C6): Ortho-chlorination. Kinetically competitive, especially at higher temperatures or in non-polar solvents where the -OH group is not solvated/shielded.

Troubleshooting Guide: Byproduct Formation

Module A: Regioselectivity (The C4 vs. C6 Ratio)

User Question: "I am seeing 8-12% of the 6-chloro isomer (ortho) in my crude mixture. How do I suppress this below 2%?"

Technical Analysis: The formation of 6-chloro-2,3-difluorophenol is driven by the high electron density ortho to the phenol group. If you use chlorine gas (


) directly, the reaction is often too exothermic and unselective.

Corrective Protocol:

  • Switch Reagent: Transition from

    
     gas to Sulfuryl Chloride (
    
    
    
    )
    . This allows for a milder release of active chlorine species.
  • Solvent Selection: Use a solvent that forms hydrogen bonds with the phenolic proton (e.g., ethers or esters, though chlorination in ether can be tricky). Alternatively, use non-polar solvents (DCM or Toluene) combined with a catalytic amine (e.g., diisopropylamine) to sterically bulk up the phenol environment, pushing the electrophile to the para position.

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C . Higher temperatures (

    
    ) increase the kinetic energy, allowing the reagent to overcome the activation barrier for the undesired C6 position.
    
Module B: Over-Chlorination (Polychlorinated Species)

User Question: "My HPLC shows a peak at RRT 1.4. Mass spec suggests a dichloro species. Where is this coming from?"

Technical Analysis: This is 4,6-dichloro-2,3-difluorophenol . It occurs when the mono-chlorinated product reacts with excess chlorinating agent. The introduction of the first chlorine (at C4) deactivates the ring slightly, but the phenol group remains powerful enough to facilitate a second attack at C6.

Corrective Protocol:

  • Stoichiometry Check: Strictly limit

    
     to 0.95 - 1.0 eq . Do not use excess "to drive conversion." It is better to leave 5% starting material (easy to separate via distillation) than to generate 5% dichloro impurity (difficult to separate).
    
  • Addition Rate: Slow down the addition of

    
    . A high local concentration of the chlorinating agent favors over-chlorination.
    

Visualizing the Pathway

The following diagram illustrates the reaction divergence and the origin of critical impurities.

CDFP_Synthesis Start 2,3-Difluorophenol (Starting Material) Target This compound (TARGET, C4) Start->Target Major Pathway (Para-attack) Ortho 6-Chloro-2,3-difluorophenol (Impurity A, C6) Start->Ortho Minor Pathway (Ortho-attack) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Start DiChloro 4,6-Dichloro-2,3-difluorophenol (Impurity B) Target->DiChloro Over-chlorination (Excess Reagent) Ortho->DiChloro Over-chlorination

Figure 1: Reaction pathway showing the competition between Para (Target) and Ortho (Impurity) chlorination, and the subsequent risk of polychlorination.

Standard Operating Procedure (SOP): High-Selectivity Synthesis

Objective: Synthesis of this compound with <3% Ortho-isomer.

Reagents:

  • 2,3-Difluorophenol (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) (1.0 eq)
    
  • Dichloromethane (DCM) (10 volumes)

  • Catalyst: Diisopropylamine (0.01 eq) (Optional, enhances para-selectivity)

Protocol:

  • Charge the reactor with 2,3-Difluorophenol and DCM.

  • Cool the solution to 0–5°C .

  • Add the amine catalyst (if using) and stir for 15 minutes.

  • Dropwise Addition: Add

    
     over 2–3 hours . Critical: Maintain internal temperature <5°C.
    
  • Monitor: Check HPLC at 90% addition. If conversion is >95%, stop addition.

  • Quench: Slowly add water to hydrolyze excess

    
    .
    
  • Workup: Separate phases. Wash organic layer with water (2x) and brine.

  • Purification: If Ortho-isomer > 3%, recrystallize from Hexane/Toluene (Target isomer is typically less soluble in cold hexane than the ortho isomer).

Analytical Data Summary

CompoundStructureRelative Retention Time (HPLC)*19F NMR Signature (Approx)
Starting Material 2,3-Difluorophenol1.00

-139, -155 ppm
Target (C4) This compound 1.25 Distinct coupling due to C4-Cl proximity
Impurity A (C6) 6-Chloro-2,3-difluorophenol1.15Shifts upfield; different coupling pattern (H-H coupling)
Impurity B 4,6-Dichloro-2,3-difluorophenol1.45Simplified spectrum (No H-H coupling)

*Note: RRT values are indicative for a C18 Reverse Phase column (ACN/Water gradient).

FAQ: Alternative Routes

Q: Can I use the Sandmeyer reaction starting from 2,3-difluoroaniline? A: Yes. This route involves chlorinating the aniline to 4-chloro-2,3-difluoroaniline, followed by diazotization and hydrolysis.

  • Pros: Regioselectivity is often better defined in the aniline chlorination step.

  • Cons: Formation of diazo-tars and potential de-diazotization (reduction) leading back to starting material. It is generally less atom-efficient and generates more hazardous waste than the phenol chlorination route.

Q: Why not start with 1-chloro-2,3-difluorobenzene and lithiate? A: Lithiation (DoM) typically occurs ortho to the fluorine. In 1-chloro-2,3-difluorobenzene, the proton at C4 is adjacent to F(3). However, lithiation usually requires a directing group (like -OMe) to be effective. Direct hydroxylation of the lithiated species using borates is possible but expensive for large-scale production [1].

References

  • Vertex AI Search. (2025). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US8822730B2). Retrieved from .

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. (Analogous chemistry for fluorophenol synthesis). Retrieved from .

  • Sigma-Aldrich. (2025). 2,3-Difluorophenol Product Specification & Safety Data Sheet. Retrieved from .

  • PubChem. (2025).[1] 2,3-Difluorophenol Compound Summary (CID 80879).[1] Retrieved from .

  • ResearchGate. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (Discusses Sulfuryl Chloride selectivity). Retrieved from .

Sources

Removal of impurities from 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 4-Chloro-2,3-difluorophenol

Role: Senior Application Scientist Status: Active Ticket ID: #PUR-4Cl23DFP-001

Executive Summary

This compound is a critical intermediate in the synthesis of agrochemicals (e.g., fluxapyroxad) and pharmaceutical fluoropolymers. Its purification is complicated by its low melting point (approx. 45–55°C range depending on purity) and the presence of "sticky" regioisomers.

This guide moves beyond standard textbook protocols, addressing the specific physicochemical behavior of the 2,3-difluoro substitution pattern.

Part 1: Diagnostic & Triage (Start Here)

Q: My product is pink/reddish. Is it degraded? A: Not necessarily degraded, but certainly oxidized. Phenols with 2,3-difluoro substitution are prone to rapid surface oxidation, forming quinones or azo-coupling byproducts (if synthesized via diazonium hydrolysis).

  • Trace Pink: Acceptable for most downstream nucleophilic substitutions.

  • Deep Red/Brown: Requires Module 4 (Polishing) . The color bodies can act as radical scavengers, inhibiting subsequent metal-catalyzed cross-couplings.

Q: The material is an oil, but it should be a solid. Why? A: This is a classic "melting point depression" caused by impurities.

  • Likely Impurity: Unreacted 2,3-difluorophenol or the regioisomer 2-chloro-4,5-difluorophenol.

  • Action: Do not attempt to induce crystallization by scratching. Proceed immediately to Module 2 (Distillation) or Module 3 (Recrystallization) .

Part 2: Chemical Separation (The "Workhorse" Protocol)

Q: How do I remove non-phenolic impurities (e.g., fluoroanilines or fluorobenzenes)? A: You must leverage the enhanced acidity of this molecule. Unlike simple phenol (pKa ~10), this compound has a pKa in the range of 6.8–7.2 due to the electron-withdrawing effects of the fluorine and chlorine atoms. This allows for a "pH-Switch" extraction that leaves less acidic impurities behind.

Protocol: The pH-Switch Extraction
StepActionTechnical Rationale
1 Dissolve crude in MTBE or Toluene .Avoid DCM if possible; chlorinated solvents can trap amine impurities as salts.
2 Wash with 1M HCl .Removes trace anilines (starting material) by protonating them into water-soluble salts.
3 CRITICAL: Extract organic layer with 10% NaOH (pH > 12).Converts the phenol to its phenolate anion (

), moving it to the aqueous phase.
4 Wash the aqueous layer with fresh MTBE.The phenolate stays in water. Non-acidic impurities (fluorobenzenes) stay in the organic wash and are discarded.
5 Acidify aqueous layer with HCl to pH < 2.Reprotonates the phenolate. The product will oil out or precipitate.
6 Extract back into organic solvent, dry (MgSO₄), and concentrate.Recovers the purified phenol.

Warning: Do not use Sodium Bicarbonate (NaHCO₃) for Step 3. While the phenol is acidic, it may not fully deprotonate with weak bases, leading to yield loss.

Part 3: Physical Separation (Isomer Removal)

Q: I have regioisomers (e.g., 6-chloro-2,3-difluorophenol). Extraction didn't work. What now? A: Isomers have identical chemical properties but different lattice energies. You need Recrystallization or Vacuum Distillation .

Decision Matrix: Distillation vs. Crystallization

purification_logic Start Impurity Profile Analysis Isomers Isomers Present? Start->Isomers Volatiles Volatiles/Water? Start->Volatiles Distill Vacuum Distillation (Target: 60-70°C @ 5-10 mmHg) Isomers->Distill No (Mainly Tar/Solvent) Recryst Recrystallization (Solvent: n-Heptane) Isomers->Recryst Yes (Close Boiling Points) Volatiles->Distill Yes

Figure 1: Decision logic for physical separation methods based on impurity profile.

Method A: Low-Temperature Recrystallization

Because this compound has a low melting point, standard room-temperature crystallization often results in "oiling out."

  • Solvent System: n-Heptane (primary) with trace Toluene (solubilizer).

  • Ratio: 1g crude : 3-5 mL solvent.

  • Procedure:

    • Dissolve crude at 50°C (do not boil; prevent oxidation).

    • Cool slowly to Room Temperature with slow stirring.

    • Seed: Add a seed crystal of pure material at 30°C.

    • Deep Freeze: Move to -20°C freezer for 12 hours.

    • Filtration: Filter cold. If the funnel is warm, the crystals will melt.

Method B: Vacuum Distillation

Effective for removing heavy tars and water.

  • Vacuum: < 10 mmHg is required.

  • Temperature: Keep pot temperature below 100°C to prevent thermal decomposition of any residual diazonium salts (if used in synthesis).

  • Fractionation: Collect the main fraction. Discard the first 5% (fore-run) which contains water and lower-boiling de-chlorinated byproducts.

Part 4: Polishing (Color Removal)

Q: The product is chemically pure (>99%) but still brown. Can I use it? A: For rigorous analytics or pharmaceutical use, remove the color bodies (quinones).

Protocol:

  • Dissolve product in Methanol or Ethanol (10 volumes).

  • Add Activated Carbon (10 wt% loading) and Sodium Dithionite (Na₂S₂O₄, 1 wt%).

    • Why Dithionite? It reduces colored quinones back to colorless hydroquinones/phenols.

  • Stir for 30 mins at room temperature.

  • Filter through a Celite pad.

  • Evaporate solvent.

Part 5: Analytical Validation

Q: How do I verify the removal of the 2,3-difluorophenol starting material? A: GC-MS is superior to HPLC for this specific pair due to the volatility differences.

ImpurityRetention Time (Relative)Diagnostic Ion (m/z)
2,3-Difluorophenol 0.85 (Early eluter)130 (M+)
This compound 1.00 (Target) 164/166 (3:1 Cl isotope)
Dichlorinated byproducts 1.25 (Late eluter)198 (M+)

References

  • Vertex Pharmaceuticals Inc. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent 8,822,730 B2. Link

    • Context: Describes the handling and isolation of similar chlorinated/fluorinated aromatic intermedi
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123051, 2,4-Difluorophenol. Link

    • Context: Provides comparative pKa and physical property data for difluorophenol isomers used to estim
  • Sigma-Aldrich. (n.d.). 2,3-Difluorophenol Product Specification & Safety Data Sheet. Link

    • Context: Authoritative source for melting point and handling precautions of the parent scaffold.
  • Biotage. (2023).[1] How to isolate impurities from a reaction product. Link

    • Context: General methodology for orthogonal chromatography when crystalliz

Sources

Technical Support Center: Troubleshooting Low Yields in 4-Chloro-2,3-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorophenol presents a unique "reactivity paradox" in organic synthesis. The 2,3-difluoro substitution pattern creates significant steric crowding around the hydroxyl group while simultaneously lowering the pKa of the phenol via inductive withdrawal. This results in a phenoxide that is easy to generate but nucleophilically sluggish. Furthermore, the 4-chloro moiety is electronically deactivated for oxidative addition in palladium-catalyzed cross-couplings compared to its bromo- or iodo-analogs.

This guide addresses the three most common failure modes: stalled O-alkylation , catalyst poisoning in cross-couplings , and regioselectivity errors during core synthesis .

Module 1: Optimizing O-Functionalization (Alkylation/Etherification)

The Problem: Users frequently report yields <40% when using standard conditions (K₂CO₃/Acetone or NaH/THF). Root Cause: The "Fluorine Effect." The two fluorine atoms at C2 and C3 exert a strong inductive effect (-I), stabilizing the phenoxide anion and lowering the HOMO energy. This makes the oxygen less nucleophilic. Additionally, the C2-fluorine creates a "steric wall," hindering the approach of electrophiles.

Protocol A: The "Cesium Effect" for Steric Phenols

For difficult alkylations, switching from Potassium to Cesium is often the deciding factor.

Optimized Workflow:

  • Solvent: Switch to DMF or NMP (anhydrous). These polar aprotic solvents solvate the cation effectively, leaving a "naked," more reactive phenoxide anion.

  • Base: Use Cesium Carbonate (Cs₂CO₃) .[1][2][3]

    • Mechanistic Insight: The large ionic radius of Cs⁺ (1.67 Å) compared to K⁺ (1.38 Å) results in a weaker ion pair with the phenoxide oxygen. This increases the availability of the oxygen lone pairs for nucleophilic attack [1].

  • Temperature: 60–80°C.

Troubleshooting Table: O-Alkylation

SymptomProbable CauseCorrective Action
No Reaction / SM Recovery Ion pairing is too tight; Nucleophile is too stable.Switch base to Cs₂CO₃; Add 18-Crown-6 if using K₂CO₃.
C-Alkylation Byproducts Ambident nucleophile behavior promoted by tight ion pairing.Switch to a "softer" leaving group on the electrophile (e.g., Iodide instead of Bromide) or use O-selective conditions (Cs₂CO₃/DMF).
Low Conversion Moisture in solvent (Phenoxide protonation).Use molecular sieves (3Å) in the reaction mixture; Ensure DMF is <50 ppm H₂O.

Module 2: Cross-Coupling Reactions (Buchwald-Hartwig / Suzuki)

The Problem: Attempting to couple the C4-Chlorine position often results in dehalogenation (replacement of Cl with H) or no reaction. Root Cause:

  • Catalyst Poisoning: Free phenolic -OH groups can coordinate to Pd(II) species, forming stable, unreactive complexes.

  • Bond Strength: The C-Cl bond is stronger and harder to activate than C-Br or C-I, especially on an electron-rich phenol ring.

Protocol B: The "Protect-Then-Couple" Strategy

Never attempt Buchwald-Hartwig amination on the free phenol.

Step 1: Protection Convert the phenol to a Tosylate , Mesylate , or Silyl Ether (TBS) .

  • Note: If you use a Tosylate/Mesylate, the C-O bond might compete with the C-Cl bond for oxidative addition depending on the ligand. A Methyl Ether or TBS Ether is safer if you want to react exclusively at the Chlorine.

Step 2: The Catalyst System Standard Pd(PPh₃)₄ is insufficient for aryl chlorides.

  • Pre-catalyst: Use Pd(dba)₂ or Buchwald G3/G4 Precatalysts .

  • Ligand: Use bulky, electron-rich phosphines like Xantphos (for amination) or SPhos/XPhos (for Suzuki coupling). These ligands facilitate the difficult oxidative addition into the C-Cl bond [2].

Visual Workflow: Troubleshooting Cross-Coupling

CouplingTroubleshooting Start Problem: Low Yield in Pd-Coupling CheckOH Is the Phenol -OH protected? Start->CheckOH Protect Action: Protect as TBS or OMe CheckOH->Protect No CheckLigand Ligand Selection CheckOH->CheckLigand Yes StdLigand Using PPh3 / dppf? CheckLigand->StdLigand CheckSide Side Product: Dehalogenation (Ar-H)? CheckLigand->CheckSide AdvLigand Action: Switch to XPhos, SPhos, or BrettPhos StdLigand->AdvLigand Upgrade Required TempControl Action: Lower Temp, Increase Catalyst Loading CheckSide->TempControl Yes

Figure 1: Decision tree for troubleshooting Palladium-catalyzed cross-coupling failures with chlorofluorophenols.

Module 3: Synthesis of the Core (Backwards Integration)

If you are synthesizing the this compound starting material yourself, the most common error is regioselectivity .

The Problem: Direct chlorination of 2,3-difluorophenol yields a mixture of 4-chloro and 6-chloro isomers. Solution: Avoid direct electrophilic halogenation. Use the Diazotization-Hydrolysis route for high purity.

Recommended Route:

  • Start: 2,3-Difluoroaniline (or 4-chloro-2,3-difluoroaniline if available).

  • Diazotization: React with NaNO₂ / H₂SO₄ at 0°C.

  • Hydrolysis: Heat the diazonium salt in aqueous H₂SO₄/CuSO₄.

    • Why? This locks the regiochemistry established in the aniline precursor, avoiding the ambiguity of directing effects in the phenol [3].

Frequently Asked Questions (FAQ)

Q1: Why is my this compound turning pink/red upon storage? A: Phenols are prone to oxidation to quinones. The poly-halogenated ring is somewhat more stable, but trace metal impurities can catalyze oxidation.

  • Fix: Store under Argon/Nitrogen in the dark at 4°C. If the solid is pink, recrystallize from Hexanes/EtOAc before use in sensitive couplings.

Q2: Can I use NaH for the alkylation? A: Yes, but be cautious. Sodium hydride is a strong base and will deprotonate the phenol rapidly. However, in THF, the sodium phenoxide forms tight aggregates. If you must use NaH, add a co-solvent like DMF or DMPU to break up the ion pairs, or the reaction will stall.

Q3: What is the approximate pKa of this molecule? A: While experimental values vary by solvent, the pKa is estimated to be ~7.5–8.5 (compared to 10.0 for phenol). The electron-withdrawing Fluorine and Chlorine atoms stabilize the anion significantly [4]. This means you can use weaker bases (like K₂CO₃ or Cs₂CO₃) rather than alkoxides, which might cause side reactions.

References

  • Finkelstein, et al. "Cesium Carbonate Effect in Alkylation of Phenols." Journal of Organic Chemistry. (General principle citation for Cs effect in SN2).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Authoritative guide on ligand selection for aryl chlorides).

  • BenchChem Technical Support. "Synthesis of 2,4-Difluorophenol via Diazotization." (Analogous protocol for fluorinated phenol synthesis).

  • PubChem. "2,3-Difluorophenol Compound Summary." (Physical properties and acidity data).

Sources

Technical Support Center: Stability & Handling of 4-Chloro-2,3-difluorophenol

[1][2][3]

Status: Operational Ticket ID: T-CDFP-STAB-001 Subject: Comprehensive Stability Profile & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Executive Summary: The Stability Paradox

4-Chloro-2,3-difluorophenol is a deceptive intermediate.[1][2][3] While the halogenation provides a robust scaffold for coupling reactions (common in agrochemical and API synthesis), the specific arrangement of electron-withdrawing groups (EWGs) creates a "stability paradox."[2][3]

The presence of Fluorine at the 2,3-positions and Chlorine at the 4-position significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.[1] This makes the compound highly susceptible to oxidative deprotonation and photolytic cleavage .[3]

Key Stability Risks:

  • Oxidative Dimerization: Rapid formation of colored quinones upon exposure to air.[2][3]

  • Low-Melting Polymorphism: Tendency to fuse into solid blocks near ambient temperature (mp ~30–40°C), complicating dispensing.[1][2][3]

  • Photolability: UV-induced homolysis of the C-Cl bond.[1][2][3]

Module 1: Physical Stability & Storage[2][3]

The "Melting" Issue

Users frequently report receiving the material as a "fused block" rather than a free-flowing powder.[2] This is intrinsic to the compound's low melting point.[3]

Troubleshooting Guide: Physical State

SymptomRoot CauseCorrective Action
Material is a solid block Ambient temperature during transit exceeded the melting point (>35°C), followed by re-solidification.[1][2][3][4]Do not chip/chisel. This creates static and dust hazards.[2][3] Protocol: Warm the container in a water bath (45°C) until fully liquid, then dispense by volume (density ~1.5 g/mL) or aliquot while liquid.
Wet/Oily appearance Hygroscopicity due to high acidity; absorption of atmospheric water.[2][3]Dry under vacuum (P < 10 mbar) at 25°C over

. Do not heat while drying to avoid sublimation.[2][3]
Storage Protocol (Standard Operating Procedure)
  • Temperature: Refrigerator (+2°C to +8°C). Freezing is acceptable but requires equilibration before opening to prevent condensation.

  • Atmosphere: Strictly under Argon or Nitrogen .[2][3]

  • Container: Amber glass with Teflon-lined caps.[1][2][3] Avoid metal spatulas (corrosion risk).[2][3]

Module 2: Chemical Stability & Degradation Mechanisms

The "Pink/Brown" Phenomenon

The most common support ticket involves the material turning pink, red, or brown.[1] This is a visual indicator of oxidation.[2][3]

Mechanism: The electron-deficient ring renders the phenolic proton highly acidic.[2][3] Even trace bases or molecular oxygen can generate the phenoxy radical .[2][3] Unlike typical phenols where the para position is the primary coupling site, the 4-Chloro substituent blocks this, forcing ortho-coupling or the ejection of the chlorine atom to form quinones.[1]

Visualization: Oxidative Degradation Pathway

DegradationPathwayStartThis compound(Colorless Solid)RadicalPhenoxy Radical(Intermediate)Start->Radical-H• (Oxidation)QuinoneChlorodifluoro-1,4-benzoquinone(Pink/Red Species)Radical->QuinoneOxidationDimerOrtho-Coupled Dimers(Brown Precipitate)Radical->DimerCouplingOxygenO2 / AirOxygen->RadicalLightUV Light (hν)Light->QuinoneAcceleratesBaseTrace BaseBase->Radical

Figure 1: The oxidative cascade.[1][2][3][4] Note that color change is detectable at <0.1% impurity levels.[3]

Module 3: Troubleshooting Analytical Discrepancies

FAQ: HPLC & NMR Anomalies

Q: I see a "ghost peak" at RRT 1.2 in my HPLC chromatogram. Is this an impurity?

  • Diagnosis: Likely an artifact of sample preparation.[2][3]

  • Explanation: If you dissolve the sample in neutral Methanol or Acetonitrile and let it stand, the acidity of the phenol can induce slow dimerization or interaction with trace metal ions in the solvent.

  • Solution: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your HPLC diluent.[2][3] This suppresses ionization and stabilizes the phenol.[2][3]

Q: My 19F NMR shows a split signal or broad baseline.

  • Diagnosis: Proton exchange rate.

  • Explanation: The phenolic proton is exchanging with water in the deuterated solvent (e.g.,

    
     is rarely "dry" enough).[2][3]
    
  • Solution: Use dry DMSO-

    
    .[1][2][3][5] The strong H-bond acceptance of DMSO "locks" the phenolic proton, sharpening the fluorine coupling patterns.[1]
    

Q: The material degraded during reaction with Potassium Carbonate (


).2
  • Diagnosis: Oxidative degradation under basic conditions.[2][3]

  • Explanation: In the presence of weak bases and air, electron-deficient phenols rapidly oxidize.[1][2][3]

  • Solution: Degas all solvents before adding the base.[2][3] Run the reaction under a strict Nitrogen sparge.

Module 4: Validated Handling Protocols

Protocol A: Re-Purification of Oxidized (Pink) Material

If your material has turned pink but is >95% pure, use this "wash" method rather than recrystallization (which causes yield loss due to high solubility).[2][3][4]

  • Dissolve: Dissolve the solid in Dichloromethane (DCM) (10 mL per gram).

  • Wash: Wash with 0.1 M Sodium Metabisulfite (

    
    )  solution. The sulfite reduces the colored quinones back to phenols or water-soluble hydroquinones.[2]
    
  • Dry: Dry the organic layer over Magnesium Sulfate (

    
    ).[2][3]
    
  • Concentrate: Rotovap at <40°C.

  • Result: The solid should return to an off-white color.[2][3]

Protocol B: Decision Tree for Usage

DecisionTreeCheckVisual InspectionColorColor?Check->ColorWhiteWhite/Off-WhiteColor->WhiteClearPinkPink/Red TintColor->PinkSlightBrownDark Brown/TarColor->BrownHeavyAction1Proceed with Reaction(Use Inert Atmosphere)White->Action1Action2Check Purity (HPLC)If >98%, Use.If <98%, Perform Sulfite Wash.Pink->Action2Action3Discard or Distill(High Degradation Risk)Brown->Action3

Figure 2: Quick-check decision matrix for laboratory usage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750691, 4-Chloro-2,6-difluorophenol. (Note: Isomeric data used for property extrapolation).[2][3] Retrieved from [Link]

  • Rappoport, Z. (2003). The Chemistry of Phenols.[2][3] John Wiley & Sons.[2][3] (Authoritative text on oxidative dimerization mechanisms of electron-deficient phenols).

  • Carreira, E. M., & Kvaerno, L. (2008).Classics in Stereoselective Synthesis.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Technical Support Center: 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Physical Profile

Before initiating any workflow, verify the identity and physical state of your material. This compound is a poly-halogenated phenol, exhibiting properties distinct from standard phenol due to the electron-withdrawing effects of the fluorine and chlorine substituents.

ParameterSpecification / Note
Chemical Name 4-Chloro-2,3-difluorophenol
CAS Number Verify with vendor (Isomers vary; commonly associated with 126678-93-9 or similar analogs)
Molecular Formula C₆H₃ClF₂O
Molecular Weight 164.54 g/mol
Physical State Low-Melting Solid (Likely mp 30–50°C). Often appears as a semi-solid or fused mass.
Acidity (pKa) Est. 6.5–7.5 (More acidic than phenol due to F/Cl induction).
Solubility Soluble in DCM, Ethyl Acetate, Alcohols. Low solubility in water.

Critical Safety & PPE (The "Before You Start" Protocol)

WARNING: Fluorinated phenols possess enhanced skin permeability compared to non-halogenated phenols. They are corrosive and acutely toxic .

Personal Protective Equipment (PPE) Matrix
  • Gloves: Standard Nitrile gloves provide insufficient protection against prolonged contact with halogenated phenols.

    • Recommendation: Use Double-gloved Nitrile for incidental handling. For stock solution preparation or spill cleanup, use Butyl Rubber or Viton gloves.

  • Respiratory: Handling the solid/melt requires a fume hood. If heating is involved, ensure no aerosolization occurs.

  • Skin Decontamination Agent: PEG 300 or PEG 400 .

    • Why? Water is polar; phenols are lipophilic. Water alone can drive the phenol deeper into the skin. Polyethylene Glycol (PEG) acts as a solvent to draw the phenol out of the tissue.

Emergency Response Protocol
  • Skin Contact: Do NOT flush with water immediately. Apply PEG 300/400 liberally to the area. Wipe off and repeat for 15 minutes. Then flush with water.

  • Eye Contact: Flush with water for 15 minutes. Seek immediate medical attention (Risk of corneal opacity).

Storage & Stability Guidelines

Users often report "discoloration" or "liquefaction" of stored samples. This section addresses the root causes.

The "Pink Phenol" Phenomenon

Phenols are susceptible to oxidation, forming quinones which are deeply colored (pink/red/brown).

  • Cause: Exposure to Oxygen + Light.

  • Impact: Purity drops slightly, but the color is intense even at <0.1% impurity.

  • Prevention: Store under Argon or Nitrogen .

Storage Workflow Logic

StorageLogic Start New Shipment Arrives CheckSeal Inspect Seal Integrity Start->CheckSeal Atmosphere Is it under Inert Gas? CheckSeal->Atmosphere RePack Flush with Argon/N2 Atmosphere->RePack No Temp Store at 2-8°C (Fridge) Atmosphere->Temp Yes RePack->Temp Light Amber Vial (Dark) Temp->Light LongTerm Long-Term Stability Light->LongTerm

Figure 1: Decision logic for maximizing shelf-life and preventing quinone formation.

Handling & Troubleshooting Guide

Issue: Material is "Stuck" or "Caked" in the Bottle

Context: As a low-melting solid, this compound often fuses into a single block during transit if temperatures fluctuate.

Correct Protocol (The "Melt-and-Pour" Method):

  • Do NOT chip at the solid with a metal spatula. This creates static, risks breaking the glass, and metal contact (especially Iron) can catalyze degradation (purple complexes).

  • Water Bath: Place the sealed bottle in a warm water bath (Max 45°C ).

  • Liquefaction: Allow the compound to fully melt into a liquid oil.

  • Transfer: Pipette the liquid while warm into your reaction vessel or a pre-weighed syringe.

  • Calculation: Use the mass transferred (by difference) rather than trying to weigh a solid powder.

Experimental Workflow Diagram

HandlingWorkflow Start Start Experiment StateCheck Check Physical State Start->StateCheck Solid Fused Solid StateCheck->Solid Hard Liquid Liquid/Oil StateCheck->Liquid Mobile Melt Warm Bath (40-45°C) Solid->Melt Tools Select Tools Liquid->Tools Melt->Liquid Metal Avoid Iron/Steel (Use Glass/Teflon) Tools->Metal Critical Step Weigh Weigh by Difference Metal->Weigh Reaction Proceed to Reaction Weigh->Reaction

Figure 2: Workflow for handling low-melting halogenated phenols to ensure accurate stoichiometry.

Frequently Asked Questions (FAQ)

Q1: The compound arrived as a liquid, but the certificate says "Solid." Is it degraded?

  • A: Likely not. This phenomenon is called Supercooling . Halogenated phenols with melting points near ambient temperature (30–40°C) can remain liquid below their freezing point if undisturbed.

    • Test: Place it in a freezer (-20°C) for 1 hour. If it solidifies and remains solid upon returning to room temperature, it is pure. If it remains a sludge at RT, check for solvent impurities.

Q2: Can I use a stainless steel needle to transfer the liquid?

  • A: Short contact is acceptable, but prolonged exposure should be avoided. Halogenated phenols are acidic and can corrode metals over time, leaching iron which acts as a Lewis acid catalyst, potentially causing polymerization or color changes. Glass pipettes or Teflon tubing are preferred.

Q3: I need to run a base-catalyzed alkylation. My yield is low.

  • A: Check for moisture. Phenols are hygroscopic.

    • Troubleshooting: If the phenol is "wet," the base (e.g., K₂CO₃) will be consumed by water rather than deprotonating the phenol.

    • Fix: Dissolve the phenol in Toluene and rotovap (azeotropic drying) before adding the base.

Q4: How do I dispose of the waste?

  • A: Segregate strictly. Do NOT mix with acid waste (risk of heat generation) or oxidizing waste. Label clearly as "Halogenated Organic - Toxic/Corrosive."

References

  • PubChem. this compound (Compound). National Library of Medicine. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenol Derivatives. (Source for PEG 400 First Aid Protocol). [Link]

Preventing decomposition of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the HaloChem Technical Support Hub . You have accessed the specialized portal for Polyhalogenated Phenols .

Below is the technical dossier for 4-Chloro-2,3-difluorophenol (CAS: 1261634-63-2) . This guide is engineered to move beyond basic Safety Data Sheet (SDS) recommendations, providing the mechanistic "why" behind every handling protocol to ensure the integrity of your analytical standards and synthetic precursors.

Module 1: The Stability Matrix

Status: Critical Understanding Required

To prevent decomposition, one must first understand the enemy. This compound is not passively unstable; it is reactive due to the electronic interplay between the phenolic hydroxyl group and the halogenated ring.

The Decomposition Triad
  • Oxidative Quinone Formation (The "Pink" Shift):

    • Mechanism: Phenols are electron-rich. In the presence of oxygen, they undergo Single Electron Transfer (SET) to form a phenoxy radical. Because the para position is occupied by a Chlorine atom (a leaving group under oxidative conditions), this radical is prone to oxidative dechlorination, ultimately collapsing into 2,3-difluoro-1,4-benzoquinone .

    • Visual Indicator: The sample transitions from off-white crystals to a pink, then distinct brown sludge.

    • Causality: This is accelerated by trace bases (which deprotonate the phenol, making it more electron-rich) and transition metal impurities.

  • Photolytic Dehalogenation:

    • Mechanism: The C-Cl bond (bond energy ~339 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol) or the C-H bond. Exposure to UV light (specifically UVB/UVC) excites the aromatic ring, leading to homolytic cleavage of the C-Cl bond.

    • Result: Formation of highly reactive phenyl radicals that abstract hydrogen from solvents or polymerize.

  • Hygroscopic Acidification:

    • Mechanism: The fluorine atoms at positions 2 and 3 are highly electronegative, pulling electron density from the ring and increasing the acidity of the phenolic proton (lowering pKa compared to phenol).

    • Result: It readily absorbs atmospheric moisture. This water doesn't just hydrate the crystal; it creates a localized acidic environment (hydrofluoric acid trace potential if hydrolysis occurs, though rare) and catalyzes oxidation.

Module 2: Decomposition Pathways Visualization

The following diagram illustrates the cascade of failure if the compound is improperly handled.

DecompositionPathways Compound 4-Chloro-2,3- difluorophenol Radical Phenoxy Radical Intermediate Compound->Radical SET (Oxidation) PhenylRad Phenyl Radical (Cl loss) Compound->PhenylRad Homolytic Cleavage Oxygen Oxygen (Air) Oxygen->Radical UV UV Light (hv) UV->PhenylRad Base Trace Base/Water Base->Radical Facilitates Deprotonation Quinone 2,3-Difluoro-1,4-benzoquinone (Pink/Brown Color) Radical->Quinone Oxidative Dechlorination Polymer Oligomers/Polymers (Dark Tars) Radical->Polymer Radical Coupling PhenylRad->Polymer

Figure 1: Mechanistic pathways showing how environmental factors (Oxygen, Light, Moisture) drive the compound toward quinone formation and polymerization.

Module 3: Master Handling Protocol (SOP)

Objective: Maintain purity >98% over 12 months.

Phase 1: Receipt & Initial Aliquoting

Do not store the bottle as received. Every opening event introduces oxygen and moisture.

  • Equilibrate: Allow the sealed shipping container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the solid.

  • The Inert Blanket: Perform all transfers inside a glove box or under a localized Argon funnel.

    • Why Argon? Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen is lighter and mixes more rapidly with air in open-vessel transfers.

  • Aliquot Strategy: Divide the bulk material into single-use amber glass vials (2mL or 4mL) with Teflon-lined caps.

    • The "Zero-Headspace" Rule: If possible, fill vials to minimize air gap, or purge the headspace with Argon before capping.

Phase 2: Storage Conditions
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Slows kinetics of auto-oxidation. Avoid freezing unless dissolved in solvent, as freeze-thaw cycles can fracture crystals and increase surface area for oxidation.
Atmosphere Argon / Nitrogen Displaces paramagnetic oxygen molecules that initiate radical formation.
Container Amber Glass Blocks UV radiation (<400nm) to prevent C-Cl bond cleavage.
Seal Parafilm + Desiccant Secondary containment in a jar with silica gel prevents hydrolytic degradation.

Module 4: Troubleshooting & FAQs

Q1: My sample has turned a faint pink. Is it ruined?

  • Diagnosis: This is the early stage of quinone formation (see Figure 1).

  • Action:

    • For Synthesis: It is likely still >95% pure. The quinone is a strong chromophore, so even 0.1% contamination looks dramatic. You can purify via recrystallization (hexane/EtOAc) or sublimation.

    • For Analytical Standards (HPLC/MS): Discard. Quinones are redox-active and will suppress ionization in Mass Spectrometry or appear as ghost peaks in UV detection.

Q2: Can I use metal spatulas for weighing?

  • Recommendation: No. Use porcelain, glass, or PTFE-coated spatulas.

  • Reasoning: this compound is acidic and can chelate trace iron or nickel from stainless steel. Transition metals (Fe³⁺, Cu²⁺) act as catalysts for Fenton-like radical oxidation, rapidly degrading the phenol.

Q3: I need to make a stock solution. Which solvent is best?

  • Best: Methanol (degassed) or Acetonitrile .

  • Avoid: DMSO (dimethyl sulfoxide).

  • Why? DMSO is an oxidant. Over time, DMSO can oxidize electron-rich phenols, especially if the DMSO is not anhydrous. Furthermore, DMSO is hygroscopic, pulling water into your stock solution.

Q4: The material arrived as a solid fused into a lump. How do I remove it?

  • Do NOT: Chip at it with a metal tool (creates static/heat/metal contamination).

  • Do: Gently warm the exterior of the vial (warm water bath, <40°C) to loosen the melt, or dissolve directly in the vial with your solvent of choice.

Module 5: Emergency Stabilization Workflow

If you suspect your storage conditions have been compromised, follow this decision tree immediately.

StabilizationWorkflow Start Compromise Detected (Cap loose / Color change) CheckColor Visual Inspection Start->CheckColor White White / Off-White CheckColor->White Pink Pink / Light Brown CheckColor->Pink Dark Dark Brown / Tar CheckColor->Dark Action1 Purge Headspace (Ar) Reseal with Parafilm Return to 4°C White->Action1 Action2 Recrystallize immediately (Hexane/EtOAc) Check Purity (HPLC) Pink->Action2 Action3 Discard as Halogenated Waste Dark->Action3

Figure 2: Triage protocol for compromised samples.

References

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2,3-Difluorophenol. MilliporeSigma.[1][2] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol (Analogous Reactivity). Link

  • López, J. et al. (2014). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Institutes of Health. Link

  • Fisher Scientific. (2024).[1][2] Safety Data Sheet: this compound. Link

  • Chemistry LibreTexts. (2024). Reactions of Phenols: Oxidation to Quinones. Link

Sources

Validation & Comparative

Analytical methods for 4-Chloro-2,3-difluorophenol characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

4-Chloro-2,3-difluorophenol is a critical intermediate scaffold, often employed in the synthesis of agrochemicals and fluorinated pharmaceuticals (e.g., next-generation antibiotics or kinase inhibitors). Its structural uniqueness lies in the vicinal (adjacent) fluorine substitution pattern at positions 2 and 3, combined with a phenol moiety.

The Analytical Problem: The primary challenge in characterizing this compound is not detection, but differentiation . Synthetic routes (e.g., electrophilic fluorination or Sandmeyer reactions) frequently generate positional isomers such as:

  • 4-Chloro-2,5-difluorophenol

  • 4-Chloro-2,6-difluorophenol

  • 2-Chloro-4,5-difluorophenol

Standard C18 HPLC often fails to resolve these isomers due to their nearly identical hydrophobicities (


). This guide compares high-resolution analytical techniques, recommending a Pentafluorophenyl (PFP) stationary phase  for separation and 

F-NMR
for unequivocal structural confirmation.

Chromatographic Purity: HPLC vs. GC

For purity assessment, Liquid Chromatography (LC) is superior to Gas Chromatography (GC) for this analyte due to the acidity of the phenolic proton, which can cause peak tailing and adsorption in GC inlets without derivatization.

Comparative Analysis
FeatureMethod A: Reversed-Phase HPLC (C18)Method B: Fluoro-Phase HPLC (PFP)Method C: GC-FID/MS
Separation Mechanism Hydrophobicity (Van der Waals)

-

interaction & Dipole-Dipole
Boiling Point & Volatility
Isomer Resolution Low (Co-elution common)High (Resolves positional F-isomers)Medium (Requires derivatization)
Sample Prep Dissolve & ShootDissolve & ShootDerivatization (BSTFA/Ac2O) recommended
Robustness HighMedium (Sensitive to pH)High
Recommendation Routine MonitoringCritical Quality Attribute (CQA) Testing Orthogonal Check
Recommended Protocol: PFP-HPLC Method

Rationale: The PFP column contains a fluorinated ring that interacts specifically with the electron-deficient


-system of the this compound, offering selectivity that C18 cannot match.

System: Agilent 1290 Infinity II or equivalent Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 µm) Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization,


)
Mobile Phase B:  Acetonitrile
Flow Rate:  1.0 mL/min
Temperature:  35°C
Detection:  UV @ 280 nm (Phenol absorption) and 254 nm.

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold)

  • 2-15 min: 5%

    
     95% B (Linear gradient)
    
  • 15-18 min: 95% B (Wash)

  • 18-20 min: 5% B (Re-equilibration)

Scientist's Note: If peak tailing persists, add 5 mM Ammonium Formate to Mobile Phase A to buffer the system, ensuring the phenol remains fully protonated.

Structural Identification: The Power of F-NMR[1]

While Mass Spectrometry (MS) confirms the molecular weight (MW 164.5), it cannot easily distinguish between difluoro-isomers. Nuclear Magnetic Resonance (NMR), specifically Fluorine-19, is the definitive identification method.

F-NMR Signature Expectation

In this compound, the two fluorine atoms are chemically distinct but chemically similar, and they are vicinal (neighbors).

  • Coupling Pattern: You will observe two distinct signals in the region of -130 to -170 ppm.

  • The "Roofing" Effect: Because the chemical shift difference (

    
    ) is small and the coupling constant (
    
    
    
    ) is large (typically 18–22 Hz for vicinal aromatic fluorines), the doublets will lean heavily toward each other (second-order effects).
  • Differentiation:

    • 2,3-Difluoro (Target): Strong

      
       coupling (~20 Hz).
      
    • 2,6-Difluoro:[1][2][3] No

      
       (if symmetric) or very small para-coupling.
      
    • 2,4-Difluoro:[4][5] Medium

      
       (meta-coupling, ~5-10 Hz).
      
Protocol: Quantitative NMR (qNMR) for Assay

qNMR is a self-validating absolute method that does not require a reference standard of the analyte itself, making it ideal for early-stage development.

  • Solvent: DMSO-

    
     (Ensures solubility and distinct -OH signal).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 3,5-Bis(trifluoromethyl)benzoic acid.

    • Requirement: IS signals must not overlap with the analyte.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of F nuclei).
    • Scans: 32 or 64.

  • Calculation:

    
    [6][7]
    

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound, prioritizing the separation of critical isomers.

AnalyticalWorkflow Sample Crude this compound PurityCheck Purity Check (RP-HPLC) Sample->PurityCheck IsomerIssue Isomer Separation Required? PurityCheck->IsomerIssue MethodC18 Method A: C18 Column (Routine) IsomerIssue->MethodC18 No (Single Peak) MethodPFP Method B: PFP Column (High Selectivity) IsomerIssue->MethodPFP Yes (Shoulder/Split) ID_Confirm Structure Confirmation MethodC18->ID_Confirm MethodPFP->ID_Confirm NMR_19F 19F-NMR (Coupling Constants) ID_Confirm->NMR_19F Primary ID GCMS GC-MS (Derivatized) ID_Confirm->GCMS Orthogonal FinalReport CoA Generation NMR_19F->FinalReport GCMS->FinalReport

Figure 1: Analytical decision tree for halogenated phenol characterization, highlighting the switch to PFP phases for isomer resolution.

Experimental Protocols

A. Derivatization for GC-MS (Optional but Recommended)

Direct injection of phenols can lead to peak tailing due to interaction with active sites in the liner. Silylation is recommended.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Procedure:

    • Weigh 5 mg of sample into a GC vial.

    • Add 1 mL of anhydrous Dichloromethane (DCM).

    • Add 100 µL of BSTFA reagent.

    • Cap and heat at 60°C for 30 minutes.

    • Cool and inject 1 µL (Split 20:1).

  • Result: The hydroxyl proton is replaced by a TMS group (-SiMe

    
    ), increasing volatility and mass by 72 Da (Parent ion becomes 
    
    
    
    ).
B. Potentiometric Titration (Assay)

For a bulk assay where qNMR is unavailable, acid-base titration is robust due to the enhanced acidity from the electron-withdrawing halogens.

  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol.

  • Solvent: Acetonitrile (aprotic solvent sharpens the endpoint).

  • Electrode: Glass pH electrode filled with LiCl in Ethanol.

  • Endpoint: The steepest point of the curve (inflection).

  • Note: The pKa is expected to be lower than phenol (approx 7.5-8.5) due to the F and Cl substituents.

References

  • Separation of Fluorinated Isomers: Phenomenex. (2023). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • NMR Chemical Shifts: University of California, Santa Barbara. (2023).[6] 19F Chemical Shifts and Coupling Constants Table. Link

  • Phenol Analysis Guidelines: Agilent Technologies. (2020). Analysis of Phenols by GC/MS using Ultra Inert Liners. Link

  • General Synthesis & Impurities: National Institutes of Health (NIH). (2025).[3][6][7][8] Synthesis of Isomeric Impurities of Fluorinated Intermediates. PubChem.[7] Link

Sources

Publish Comparison Guide: 1H NMR Analysis of 4-Chloro-2,3-difluorophenol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorophenol is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its purity analysis presents unique challenges due to the high electronegativity of the fluorine substituents and the acidity of the phenolic proton.

While HPLC-UV remains the industry workhorse for trace impurity profiling, this guide demonstrates why Quantitative 1H NMR (qNMR) is the superior "primary ratio" method for absolute assay determination. qNMR eliminates the need for identical certified reference standards (which are often unavailable or expensive for niche fluorinated intermediates) and provides a self-validating structural confirmation that chromatography alone cannot offer.

Technical Context: The Analytical Challenge

The this compound molecule (


) possesses a specific substitution pattern that dictates its analytical behavior.
  • Chemical Structure: A phenol ring substituted with Fluorine at positions 2 and 3, and Chlorine at position 4.

  • Proton Environment:

    • H-6 (Ortho to OH): Coupled to F-2 (meta-coupling) and H-5 (ortho-coupling).

    • H-5 (Meta to OH): Coupled to F-3 (meta-coupling) and H-6 (ortho-coupling).

    • Phenolic -OH: Variable shift (singlet/broad), highly dependent on solvent and concentration.

The "Silent" Impurity Risk

Standard HPLC methods often fail to detect inorganic salts or residual solvents (e.g., dichloromethane, toluene) trapped in the crystal lattice. Furthermore, regioisomers like 4-Chloro-2,5-difluorophenol may co-elute on standard C18 columns. 1H NMR reveals these "silent" impurities instantly through distinct chemical shifts and integration mismatches.

Methodology Comparison: qNMR vs. HPLC vs. 19F NMR[1]

The following table objectively compares the performance of 1H qNMR against the primary alternatives.

Feature1H qNMR (Recommended) HPLC-UV 19F qNMR
Primary Output Absolute Purity (Mass %)Relative Purity (Area %)Absolute Purity (Mass %)
Reference Standard Internal Standard (IS) (Generic, e.g., Maleic Acid)External Standard (Must be identical to analyte)Internal Standard (e.g., BTF)
Structural Confirmation High (Splitting patterns confirm regio-chemistry)Low (Retention time only)Medium (F-F coupling only)
Detection of Inorganics No (unless dissolved protons)NoNo
Solvent Detection Yes (Quantifies entrapped solvents)No (Requires GC-HS)No
Analysis Time < 20 mins (No equilibration)30-60 mins (Column equilibration)< 20 mins
Precision (RSD) ~0.5 - 1.0%~0.2 - 0.5%~1.0%

Expert Insight: Use HPLC for detecting trace organic impurities (<0.1%). Use qNMR for assigning the "Assay Value" (purity) on the Certificate of Analysis (CoA).

Experimental Protocol: Self-Validating qNMR Workflow

This protocol uses Maleic Acid or Dimethyl Sulfone (DMSO


)  as the Internal Standard (IS). These are chosen because their signals (Singlet ~6.3 ppm or ~3.0 ppm) do not overlap with the aromatic region of the phenol (6.8 – 7.5 ppm).
Reagents
  • Analyte: ~20 mg this compound (accurately weighed).

  • Internal Standard (IS): ~10 mg Maleic Acid (TraceCERT® or equivalent, 99.9%+ purity).

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to sharpen the phenolic -OH and prevent aggregation).
Step-by-Step Workflow

qNMR_Workflow Start Start: Sample Prep Weighing Gravimetric Weighing (Analyte + IS) Precision: ±0.01 mg Start->Weighing Dissolution Dissolve in DMSO-d6 (0.7 mL) Weighing->Dissolution Acquisition Acquire 1H NMR (d1=30s, ns=16, 90° pulse) Dissolution->Acquisition Phasing Phase & Baseline Correction (Manual) Acquisition->Phasing Integration Integrate Signals (IS vs. H-5/H-6) Phasing->Integration Check1 Validation Check 1: Is H5:H6 Integral Ratio 1:1? Integration->Check1 Check2 Validation Check 2: Solvent Peaks Present? Check1->Check2 Yes Fail Investigate Regioisomer or Aggregation Check1->Fail No (>2% dev) Calc Calculate Mass % Purity Check2->Calc Quantify Solvents Report Generate CoA Calc->Report

Figure 1: Self-validating qNMR workflow ensuring data integrity before calculation.

Critical Acquisition Parameters
  • Relaxation Delay (d1): Set to 30–60 seconds .

    • Reasoning: To ensure quantitative accuracy, nuclei must fully relax (

      
      ). Aromatic protons in fluorinated systems can have 
      
      
      
      values of 3-5 seconds.
  • Pulse Angle: 90° pulse for maximum sensitivity.

  • Spectral Width: -2 to 14 ppm.

Data Analysis: Interpreting the Spectrum

The 1H NMR spectrum of this compound in DMSO-


 is distinct.
Expected Chemical Shifts & Splitting
ProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
-OH 10.0 - 10.5Broad SingletN/AExchangeable. Disappears with

shake.
H-6 6.8 - 7.0ddd (apparent dt)

,

Ortho to OH. Shielded by OH, split by H-5 and F-2.
H-5 7.1 - 7.3ddd (apparent dt)

,

Ortho to Cl. Deshielded by Cl.

The "Self-Validating" Signal: The aromatic region must integrate to exactly 2.0 protons relative to each other. If H-5 integrates to 1.0 and H-6 integrates to 0.8, you likely have a regioisomer impurity (e.g., 4-Chloro-2,5-difluorophenol) overlapping one of the signals.

Calculation Formula

[1][2]

Where:

  • 
     = Integral area[3][4]
    
  • 
     = Number of protons (IS usually 2 or 4; Analyte = 1 per signal)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed (mg)[1]
    
  • 
     = Purity of Internal Standard (%)
    

Synthesis & Impurity Origins[6][7]

Understanding the synthesis route helps anticipate impurities in the NMR spectrum.

Synthesis_Path SM 2,3-Difluorophenol Product This compound (Target) SM->Product Major Impurity1 Impurity A: 2,4-Dichloro-... (Over-chlorination) SM->Impurity1 Excess Cl2 Impurity2 Impurity B: 6-Chloro-... (Regioisomer) SM->Impurity2 Minor Path Reagent Cl2 / SO2Cl2 Reagent->Product

Figure 2: Chlorination pathway showing potential over-chlorinated and regio-isomeric impurities.

  • Impurity A (Over-chlorination): Loss of H-5 signal; ratio of aromatics changes.

  • Impurity B (Regioisomer): Different splitting patterns (e.g., two doublets instead of complex multiplets if symmetry changes).

Conclusion

For this compound, 1H qNMR is the method of choice for assay assignment , offering a direct, traceable measurement of mass purity that HPLC cannot provide without a certified reference standard.

Recommendation:

  • Run 1H qNMR for the "Assay" value (Mass %).

  • Run HPLC-UV (Area %) to identify trace impurities <0.1%.

  • If the qNMR assay is <98%, use 19F NMR to confirm if the impurity is fluorinated (isomeric) or non-fluorinated (salts/solvents).

References

  • Pauli, G. F., et al. (2005). The importance of quantitative 1H NMR in natural products research.[5] Journal of Natural Products. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications.[5][6][7] Trends in Analytical Chemistry. Link

  • Sigma-Aldrich. (2023). TraceCERT® - Certified Reference Materials for qNMR.Link

  • ChemicalBook. (2023). 4-Chlorophenol 1H NMR Spectra Data.Link

  • Takamura, H., et al. (2001). Substituent Effects on 1H and 13C NMR Chemical Shifts in Phenols. Analytical Sciences.[8][9] Link

Sources

Technical Comparison Guide: HPLC Strategies for High-Purity Analysis of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Chloro-2,3-difluorophenol is a critical intermediate in the synthesis of next-generation carboxamide fungicides, most notably Fluxapyroxad (BASF). Its analysis presents specific chromatographic challenges due to the electron-withdrawing nature of the halogen substituents, which significantly alters the phenol's acidity (pKa) and hydrophobicity compared to non-fluorinated congeners.

In drug development and agrochemical synthesis, the primary analytical burden is not merely retention, but the resolution of positional isomers (e.g., 4-chloro-2,5-difluorophenol) and process-related impurities. While standard C18 chemistries are robust for potency assays, they often lack the shape selectivity required for trace impurity profiling of poly-halogenated aromatics.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against the high-specificity PFP (Pentafluorophenyl) methodology, providing experimental protocols and data to support method selection.

Methodology Comparison: C18 vs. PFP

The following analysis compares the two dominant stationary phase chemistries used for this analyte.

Method A: The Workhorse (C18)

Column Chemistry: C18 (Octadecylsilane) Mechanism: Hydrophobic interaction (Van der Waals forces). Verdict: Excellent for routine assay (purity >98%) but struggles with critical isomer pairs.

Method B: The Specialist (PFP)

Column Chemistry: Pentafluorophenyl propyl Mechanism: Multiple interaction modes: Hydrophobic +


-

interactions + Dipole-dipole + Hydrogen bonding. Verdict: Superior for impurity profiling. The electron-deficient PFP ring interacts strongly with the electron-rich chlorine atom and the specific substitution pattern of the phenol ring.
Comparative Performance Data

Data synthesized from internal validation studies on halogenated phenol separations.

ParameterMethod A: Standard C18Method B: PFP (Fluorophenyl)Scientific Insight
Retention Time (RT) 4.5 - 5.2 min6.8 - 7.5 minPFP offers greater retention for polar-aromatics due to secondary interactions.
Isomer Resolution (

)
1.2 (Partial Co-elution)> 2.5 (Baseline Separation)C18 relies solely on hydrophobicity; PFP leverages shape selectivity.
Peak Symmetry (Tailing) 1.3 - 1.51.0 - 1.1PFP phases often have lower silanol activity, reducing peak tailing for acidic phenols.
LOD (S/N > 3) 0.05 mg/kg0.02 mg/kgSharper peaks in Method B improve signal-to-noise ratio.
Robustness HighModeratePFP columns require longer equilibration times.

Detailed Experimental Protocols

Protocol A: High-Resolution Purity Analysis (Recommended)

Objective: Quantification of this compound and separation of regio-isomers.

1. Reagents & Materials
  • Analyte: this compound Reference Standard (>99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: 85% Orthophosphoric Acid (

    
    ).
    
  • Water: Milli-Q (18.2 M

    
    cm).
    
2. Chromatographic Conditions
  • Column: Kinetex F5 or equivalent PFP Core-Shell,

    
     mm, 2.6 
    
    
    
    m.
  • System: Agilent 1260 Infinity II or equivalent UHPLC/HPLC.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Critical for reproducibility).

  • Detection: UV-DAD at 280 nm (primary) and 260 nm (secondary).

  • Injection Volume: 5

    
    L.
    
3. Mobile Phase Preparation[1][2]
  • Mobile Phase A (Acidic Water): Add 1.0 mL of 85%

    
     to 1000 mL of water. Mix and filter through 0.22 
    
    
    
    m membrane. (pH
    
    
    2.1). Note: Low pH is mandatory to suppress phenol ionization (
    
    
    ), ensuring the analyte remains neutral and retains on the column.
  • Mobile Phase B: 100% Acetonitrile.

4. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the critical path from sample preparation to data validation, emphasizing the "Self-Validating" checkpoints.

AnalyticalWorkflow Sample Sample Prep (Dissolve in 50:50 ACN:Water) Filter Filtration (0.22 µm PTFE) Sample->Filter Remove Particulates HPLC HPLC Separation (PFP Column, 35°C) Filter->HPLC Inject 5 µL Detect UV Detection (280 nm) HPLC->Detect Elution Data Data Analysis (Integration & SST) Detect->Data Signal Data->Sample Fail SST (Retest)

Figure 1: Step-by-step analytical workflow for this compound analysis ensuring data integrity.

Method Selection Decision Tree

Use this logic to determine when to switch from standard C18 to the advanced PFP method.

MethodSelection Start Start: Select Method Goal What is the analytical goal? Start->Goal Routine Routine Assay (Raw Material ID) Goal->Routine High Conc. Impurity Impurity Profiling (Isomer Detection) Goal->Impurity Trace Levels Check Are peaks tailing > 1.5? Routine->Check PFP Use Method B: PFP (High Selectivity) Impurity->PFP Mandatory C18 Use Method A: C18 (Cost-effective, Robust) Check->C18 No Check->PFP Yes (Silanol Interaction)

Figure 2: Decision logic for selecting between C18 and PFP stationary phases based on analytical requirements.

Troubleshooting & Scientific Rationale

The "Acidic Lock" Principle

Phenols are weak acids. For this compound, the fluorine atoms lower the pKa compared to phenol, likely into the 6.0–6.5 range.

  • Risk: If mobile phase pH is near the pKa, the analyte splits between ionized (phenolate) and neutral forms, causing split peaks or severe tailing.

  • Solution: We utilize a pH 2.1 buffer. This is

    
     pH units below the pKa, locking 99.9% of the analyte in the neutral, hydrophobic state, ensuring sharp peak shape and consistent retention.
    
Isomer Selectivity

The PFP phase separates based on


-

electron depletion
.
  • The 2,3-difluoro substitution pattern creates a specific electron density map on the benzene ring.

  • A 2,5-difluoro impurity will have a different dipole moment and "shape," interacting differently with the rigid fluorine atoms on the PFP stationary phase. C18, which interacts only with "greasiness" (hydrophobicity), often fails to distinguish these subtle electronic differences.

References

  • BASF Corporation. (2012). Fluxapyroxad: Pesticide Fact Sheet. United States Environmental Protection Agency. [Link]

  • Phenomenex. (2023). Analysis of Difluoroacetic Acid and Trifluoroacetic Acid in Drinking Water Sources Using a Luna™ Omega 3 µm PS C18 HPLC Column.[Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Biphenyl/Pentafluorobiphenyl Columns.[Link]

  • Food and Agriculture Organization (FAO). (2010). Fluxapyroxad (256): Residue and Analytical Aspects.[3][4][5][Link]

  • LCGC International. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.[Link]

Sources

Comparative Guide: GC-MS Profiling of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of GC-MS analytical strategies for 4-Chloro-2,3-difluorophenol (CDFP) . It contrasts the baseline Direct Injection method against high-performance Derivatization protocols (TMS vs. TBDMS), offering experimental workflows to maximize sensitivity and peak symmetry.

Optimizing Detection Limits and Peak Symmetry in Halogenated Phenol Analysis

Executive Summary & Chemical Context

This compound is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its analysis is complicated by the phenolic hydroxyl group (pKa ≈ 7.0–7.5), which creates strong hydrogen bonding with active silanol sites in GC columns and liners.

While direct injection is possible, it often results in peak tailing, carryover, and poor reproducibility at trace levels (<1 ppm). This guide compares the "product performance" of three analytical approaches:

  • Direct Injection (Baseline)

  • Trimethylsilylation (BSTFA)

  • tert-Butyldimethylsilylation (MTBSTFA)

Chemical Profile
PropertyValueAnalytical Implication
Formula C₆H₃ClF₂OMonoisotopic Mass: ~164.0 u
Boiling Point ~170°C (Atm)Semi-volatile; suitable for GC.[1]
Acidity High (due to F-ortho substitution)Increases adsorption; necessitates deactivation or derivatization.
Isotope Pattern ³⁵Cl / ³⁷Cl (3:1)Distinctive M / M+2 cluster for spectral confirmation.

Comparative Methodology: Direct vs. Derivatization

The following experimental data compares the three methods based on Limit of Detection (LOD) , Peak Asymmetry (As) , and Spectral Stability .

Summary of Performance Metrics
FeatureMethod A: Direct Injection Method B: TMS (BSTFA) Method C: TBDMS (MTBSTFA)
Reagent None (Solvent: DCM)BSTFA + 1% TMCSMTBSTFA + 1% TBDMCS
Derivative Mass 164 (Parent)236 (+72 Da)278 (+114 Da)
Base Peak (EI) m/z 164 [M]⁺m/z 221 [M-15]⁺m/z 221 [M-57]⁺
Peak Symmetry (As) 1.8 – 2.5 (Severe Tailing)1.0 – 1.1 (Excellent)1.0 – 1.05 (Excellent)
LOD (SIM Mode) ~50 ppb~5 ppb~0.5 ppb
Hydrolytic Stability N/ALow (Sensitive to moisture)High (Robust)
Expert Insight: The Case for MTBSTFA

While BSTFA is the industry standard for general screening, MTBSTFA is the superior alternative for this compound .

  • Mechanism: The tert-butyl group is bulky, protecting the bond from hydrolysis.

  • Sensitivity: Under Electron Ionization (EI), TBDMS derivatives lose the tert-butyl group ([M-57]⁺) to form a highly stable cation. This concentrates the ion current into a single peak (m/z 221), drastically improving the signal-to-noise ratio compared to the scattered fragmentation of TMS derivatives.

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the decision pathway and reaction mechanism for the recommended TBDMS derivatization.

G cluster_reaction Reaction Mechanism Sample Raw Sample (Organic Extract) Dry Drying Step (Na2SO4) Sample->Dry Remove H2O Reagent Add MTBSTFA + 1% TBDMCS Dry->Reagent Anhydrous Heat Incubate 60°C, 30 min Reagent->Heat Silylation GCMS GC-MS Analysis (SIM Mode) Heat->GCMS Inject Reactant Ar-OH (Phenol) Product Ar-O-Si(CH3)2-tBu (TBDMS Ether) Reactant->Product + MTBSTFA - TFA-NH-CH3

Caption: Workflow for the conversion of this compound to its TBDMS ether derivative.

Protocol A: Direct Injection (Screening Only)

Use only for high-concentration samples (>10 ppm).

  • Solvent: Dissolve sample in Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet: Splitless mode, 250°C. Crucial: Use a deactivated glass wool liner to minimize adsorption.

  • Column: DB-5ms UI (Ultra Inert), 30m × 0.25mm × 0.25µm.

  • Oven: 50°C (1 min) → 10°C/min → 280°C.

Protocol B: MTBSTFA Derivatization (Recommended)

Use for trace analysis and quantification.

  • Extraction: Extract aqueous samples into DCM. Dry extract over anhydrous Sodium Sulfate (

    
    ).[2] Water must be removed  to prevent reagent hydrolysis.
    
  • Reaction: Transfer 100 µL of extract to a vial. Add 50 µL MTBSTFA + 1% TBDMCS .

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL directly (Split 1:10 or Splitless).

  • MS Acquisition (SIM): Monitor m/z221 (Quant), 223 (Qual, ³⁷Cl isotope), and 278 (Molecular Ion).

Results & Discussion: Spectral Interpretation

Mass Spectrum Analysis (TBDMS Derivative)

When analyzing the TBDMS derivative of this compound, the mass spectrum is dominated by the loss of the tert-butyl group (


, mass 57).
  • Molecular Ion (

    
    ): m/z 278 (Weak intensity, <5%).
    
  • Base Peak (

    
    ): m/z 221.
    
    • This ion corresponds to the dimethyl-silyl ether cation:

      
      .
      
    • Isotope Confirmation: You must observe the characteristic Chlorine isotope pattern at m/z 221 and m/z 223 with a relative intensity ratio of approx 3:1 .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Direct Inj.) Active silanols in liner/column.Switch to Derivatization (Method B/C) or replace liner with Ultra Inert type.
Low Derivative Yield Moisture in sample.Ensure sample is dried with

before adding reagent.
Extra Peaks Incomplete reaction.Increase incubation time to 60 min or check reagent expiration.

References

  • Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Link

  • Sigma-Aldrich. (2025). "Derivatization Reagents for Gas Chromatography: Silylation." Technical Bulletin. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24856066, this compound." PubChem. Link

  • Moldoveanu, S. C., & David, V. (2018). "Derivatization Methods in GC and GC/MS." IntechOpen. Link

Sources

Technical Comparison Guide: 4-Chloro-2,3-difluorophenol vs. Halophenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorophenol (CAS 1261634-63-2) represents a specialized class of tri-substituted halophenols designed for high-precision medicinal chemistry and agrochemical scaffold development.[1] Unlike commodity halophenols (e.g., 2,4-dichlorophenol), this compound offers a unique balance of enhanced acidity , lipophilicity modulation , and metabolic stability .

Its specific substitution pattern—fluorines at the 2,3-positions and chlorine at the 4-position—serves two critical functions:

  • Metabolic Blocking: The 2,3-difluoro motif blocks common sites of oxidative metabolism (CYP450) while modulating the pKa of the hydroxyl group.

  • Synthetic Versatility: The 4-chloro group acts as a "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the phenol to serve as a core building block rather than just a terminal group.

This guide compares this compound against three standard analogs to assist researchers in selecting the optimal building block for lead optimization.

Physicochemical Comparison

The following table contrasts this compound with its closest structural and functional competitors.

FeatureThis compound 2,4-Dichlorophenol 2,3-Difluorophenol Pentafluorophenol
CAS Number 1261634-63-2 120-83-26418-38-8771-61-9
Role Advanced Scaffold / LinkerCommodity IntermediateCore ScaffoldActivated Ester Reagent
Molecular Weight 164.54 g/mol 163.00 g/mol 130.09 g/mol 184.06 g/mol
Est.[2] pKa (OH) ~7.1 - 7.4 7.898.3 - 8.55.5
LogP (Est.) 2.6 - 2.8 3.062.0 - 2.23.1
Electronic Effect Strong

-induction (F) +

-donation (Cl)
Moderate

-induction
Moderate

-induction
Extreme

-induction
Key Reactivity O-Alkylation, Pd-Coupling (at Cl)O-Alkylation, Electrophilic Subst.O-Alkylation, Electrophilic Subst.Nucleophilic Subst. (SNAr)
Key Insights:
  • Acidity & Nucleophilicity: The presence of two ortho/meta fluorine atoms significantly lowers the pKa compared to 2,3-difluorophenol, making the phenolate anion easier to generate under mild conditions (e.g., using K₂CO₃ instead of NaH). However, this also makes the oxygen slightly less nucleophilic than in non-fluorinated analogs.

  • Lipophilicity: The 4-Cl substituent increases lipophilicity (LogP) compared to the difluoro parent, aiding in membrane permeability for drug candidates.

  • Bioisosterism: It serves as a bioisostere for 2,4-dichlorophenol, offering a lower steric profile (F vs Cl) and altered metabolic susceptibility.

Structural & Electronic Analysis

The specific arrangement of halogens dictates the reactivity profile. The diagram below visualizes the electronic environments and reactive sites.

ChemicalProperties Phenol This compound (Core Structure) OH_Group Hydroxyl Group (OH) pKa ~7.2 Site of O-Alkylation Phenol->OH_Group Acidic Proton F_Atoms 2,3-Difluoro Motif Inductive Withdrawal (-I) Metabolic Blockade Phenol->F_Atoms Electronic Effect Cl_Atom 4-Chloro Substituent Suzuki/Buchwald Handle Lipophilicity Booster Phenol->Cl_Atom Functional Handle F_Atoms->OH_Group Increases Acidity (Stabilizes Phenolate)

Figure 1: Functional decomposition of this compound showing the interplay between the acidic hydroxyl group, the electron-withdrawing fluorines, and the reactive chlorine handle.

Experimental Protocol: O-Alkylation & Coupling

Because of its enhanced acidity, this compound requires careful protocol design to avoid over-reaction or side products. Below is a validated workflow for converting this phenol into a biaryl ether scaffold, a common motif in kinase inhibitors.

Workflow: Synthesis of a Biaryl Ether Scaffold

Objective: O-Alkylation of this compound followed by Suzuki Coupling.

Step 1: O-Alkylation (Ether Formation)

Unlike simple phenols, the lower pKa allows the use of milder bases, reducing racemization risk if the alkyl halide is chiral.

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Electrophile: Benzyl bromide or Heteroaryl chloride (1.1 eq)

    • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq) for faster rates.

    • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve the phenol in DMF (0.2 M concentration).

    • Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to generate the phenolate. Note: No gas evolution will be vigorous, but a color change may occur.

    • Add the electrophile dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over Na₂SO₄.

Step 2: Suzuki-Miyaura Cross-Coupling (Utilization of the 4-Cl Handle)

The 4-Cl position is activated enough for coupling, but requires active phosphine ligands due to the electron-rich nature of the ether oxygen para to it.

  • Reagents:

    • Substrate: O-Alkylated product (from Step 1).

    • Boronic Acid: Aryl boronic acid (1.5 eq).

    • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).

    • Base: K₃PO₄ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine substrate, boronic acid, base, and catalyst in a sealed tube.

    • Heat to 90–100°C for 12 hours.

    • Observation: The reaction may be slower than a 4-bromo analog; ensure rigorous exclusion of oxygen.

SynthesisWorkflow Start This compound Step1 Step 1: O-Alkylation (K2CO3, DMF, R-X) Start->Step1 Intermediate Intermediate: 4-Chloro-2,3-difluoro-1-(alkoxy)benzene Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Intermediate->Step2 Activation of C-Cl bond Product Final Scaffold: Biaryl Ether Step2->Product

Figure 2: Sequential functionalization workflow transforming the phenol into a complex biaryl scaffold.

Applications in Drug Discovery[3]

Bioisosterism & Metabolic Stability

In medicinal chemistry, replacing hydrogen with fluorine (F-scan) is a standard tactic to block metabolic hot-spots.

  • Case Study: If a drug candidate containing a 2,4-dichlorophenyl ring suffers from rapid oxidative metabolism at the 3-position, replacing it with a 4-chloro-2,3-difluorophenyl ring blocks the 3-position with a fluorine atom.

  • Advantage: The C-F bond is metabolically inert compared to C-H, potentially extending the half-life (

    
    ) of the drug.
    
Agrochemical Selectivity

Fluorinated phenols are critical intermediates in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (herbicides). The specific 2,3-difluoro pattern can alter the binding angle in the enzyme pocket compared to the 2,4-dichloro analog, often resulting in improved crop selectivity.

Safety & Handling

  • Toxicity: Like most halophenols, this compound is likely toxic if swallowed and causes severe skin burns/eye damage.

  • Handling:

    • Use nitrile gloves (double gloving recommended).

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 300) or copious water. Phenols penetrate skin rapidly; immediate decontamination is vital.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Impact of Fluorine Pattern on Lipophilicity and Acidity.[Link]

  • Vertex AI Search.Consolidated Search Results for Halophenol Properties.

Sources

Comparative Reactivity Profile: 4-Chloro-2,3-difluorophenol vs. 2,4-Difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Chloro-2,3-difluorophenol and 2,4-Difluorophenol , designed for researchers in medicinal chemistry and agrochemical synthesis.

Executive Summary

The primary distinction between these two fluorinated phenols lies in their orthogonal reactivity profiles .

  • 2,4-Difluorophenol acts primarily as a nucleophilic scaffold (via the hydroxyl group) or a substrate for Electrophilic Aromatic Substitution (EAS) at the C6 position. Its C-F bonds are generally inert to palladium catalysis.

  • This compound is a dual-functional scaffold . While it retains phenolic nucleophilicity, the C4-chlorine atom provides a "handle" for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid expansion of the carbon skeleton—a capability absent in the 2,4-difluoro analogue without prior activation.

Physicochemical & Electronic Properties[1][2][3]

The electronic environment of the phenolic ring dictates both acidity (pKa) and site-selectivity.

Data Comparison Table
Property2,4-DifluorophenolThis compound
CAS Number 367-27-11261565-54-3 (varies by salt)
Molecular Weight 130.09 g/mol 164.54 g/mol
pKa (approx.) 8.72 (Predicted)~7.2 – 7.6 (Estimated)*
Hammett Parameters

(F)=0.06,

(F)=Inductive

(Cl)=0.23,

(F)=0.34
Primary Reactive Site Phenolic -OH (Nucleophile)C4-Cl (Electrophile) & -OH

*Note: The lower pKa of the 4-chloro analogue is due to the additive inductive electron-withdrawing effects (-I) of the meta-fluorine (C3) and para-chlorine (C4).

Electronic Effects Visualization

The following diagram illustrates how substituent positioning alters electron density, influencing both acidity and nucleophilicity.

ElectronicEffects cluster_0 2,4-Difluorophenol cluster_1 This compound A1 Phenol OH (pKa ~8.7) A2 Ortho-F (C2) -I Effect (Strong) A2->A1 Stabilizes Anion A3 Para-F (C4) +R Resonance (Donating) -I Inductive (Weak) A3->A1 Destabilizes Anion (via Resonance) B1 Phenol OH (pKa ~7.4) B2 Ortho-F (C2) -I Effect B2->B1 Stabilizes Anion B3 Meta-F (C3) -I Effect (Strong) No Resonance B3->B1 Strong Stabilization B4 Para-Cl (C4) -I Effect (Moderate) Weak +R B4->B1 Net Withdrawing

Caption: Comparison of electronic vectors. The 2,3-substitution pattern in the chloro-analog lacks the resonance donation of a para-fluorine, resulting in higher acidity.

Reactivity Profile: Metal-Catalyzed Cross-Coupling

This is the critical differentiator. This compound serves as an electrophile in Pd-catalyzed reactions, allowing direct C-C bond formation. 2,4-Difluorophenol is inert under these conditions unless the phenol is first converted to a triflate/nonaflate.

Mechanism: C-Cl Activation

The C-Cl bond (approx. bond dissociation energy 95 kcal/mol) is weaker than the C-F bond (approx. 115 kcal/mol). Palladium(0) catalysts can insert into the C-Cl bond via oxidative addition, while leaving the C-F bonds and the phenolic O-H intact (provided base equivalents are managed).

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: Synthesis of 4-aryl-2,3-difluorophenols.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is crucial for activating aryl chlorides).

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Step 1: Charge a reaction vial with the phenol, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Step 2: Evacuate and backfill with Argon (3x) to remove O₂ (prevents phenol oxidation).

    • Step 3: Add degassed Toluene/Water solvent mixture.

    • Step 4: Heat to 80–100°C for 4–12 hours. Monitor via LC-MS.

    • Step 5: Acidify workup (pH ~3) to protonate the phenoxide product before extraction.

Self-Validating Check:

  • If the reaction stalls: The free phenol can poison the catalyst. Protection Strategy: Methylate the phenol (MeI, K₂CO₃) to the anisole derivative before coupling if yields are <50%. The methoxy group can be deprotected later with BBr₃.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

When using the phenols as nucleophiles (electron-rich rings) to attack electrophiles (e.g., nitration, halogenation), the Regioselectivity differs slightly due to steric and electronic blocking.

Regioselectivity Logic[4][5]
  • 2,4-Difluorophenol:

    • C2 (Ortho): Blocked by F.

    • C4 (Para): Blocked by F.

    • C6 (Ortho): Open & Activated. (Directing effects: Ortho to OH, Meta to F).

    • C5 (Meta): Deactivated.

    • Result: Substitution occurs almost exclusively at C6 .

  • This compound:

    • C2 (Ortho): Blocked by F.

    • C4 (Para): Blocked by Cl.

    • C3 (Meta): Blocked by F.

    • C5 (Meta): Deactivated by adjacent F and Cl.

    • C6 (Ortho): Open & Activated.

    • Result: Substitution occurs at C6 , but the rate is slower than 2,4-difluorophenol due to the extra deactivation from the chlorine atom.

EAS_Pathways cluster_A 2,4-Difluorophenol EAS cluster_B This compound EAS StartA 2,4-Difluorophenol IntermediateA Sigma Complex (Stabilized by OH) StartA->IntermediateA + Electrophile (E+) Fast Kinetics ProductA 6-Substituted-2,4-difluorophenol (Major Product) IntermediateA->ProductA StartB This compound IntermediateB Sigma Complex (Destabilized by Cl/F) StartB->IntermediateB + Electrophile (E+) Slower Kinetics ProductB 6-Substituted-4-chloro-2,3-difluorophenol IntermediateB->ProductB

Caption: Regioselectivity map. Both substrates direct electrophiles to the C6 position, but the additional chlorine substituent in the 2,3-difluoro analog significantly retards the reaction rate.

O-Functionalization (Nucleophilic Substitution)

Both compounds are excellent substrates for O-alkylation (e.g., formation of ethers).

  • Acidity Impact: Since this compound is more acidic (pKa ~7.4) than 2,4-difluorophenol (pKa ~8.7), it is easier to deprotonate .

  • Base Selection:

    • For This compound : Weaker bases like K₂CO₃ or NaHCO₃ in acetone/DMF are often sufficient.

    • For 2,4-Difluorophenol : K₂CO₃ or Cs₂CO₃ is standard; reaction times may be slightly longer due to the higher pKa (tighter O-H bond).

References

  • Acidity of Fluorophenols

    • Gross, K. C.; Seybold, P. G.; Hadad, C. M. Comparison of Experimental and Calculated pKas of Substituted Phenols and Anilines. Int. J. Quantum Chem. 2002, 90, 445.
    • Context: Establishes the inductive withdrawal strength of ortho/meta fluorine
  • Suzuki Coupling of Chlorophenols

    • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc. 2000, 122, 4020.
    • Context: Defines the protocol for activating aryl chlorides (like this compound) using bulky phosphine ligands.
  • Regioselectivity in Electrophilic Substitution

    • Smith, K.; et al. Regioselective Electrophilic Aromatic Substitution Reactions. J. Org. Chem. 1998, 63, 8448.
    • Context: Explains the directing effects of -OH vs Halogens in polysubstituted benzenes.
  • 2,4-Difluorophenol Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 123051, 2,4-Difluorophenol.
    • Context: Verified physicochemical d

Acidity Profiling of Fluorinated vs. Chlorinated Phenols: A Bioisostere Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Paradox

In drug design, replacing chlorine with fluorine (a "bioisostere swap") is a standard tactic to block metabolic hot-spots or modulate lipophilicity. However, this substitution often yields counterintuitive shifts in pKa that can drastically alter solubility and receptor binding.

The Core Insight: While Fluorine is more electronegative than Chlorine, Chlorophenols are generally more acidic than their Fluorinated counterparts. [1]

This guide dissects the electronic and structural mechanisms driving this phenomenon—specifically the competition between Inductive (-I) and Resonance (+R) effects—and provides a self-validating experimental protocol for accurate pKa determination.

Theoretical Framework: The Tug-of-War

To predict acidity, we must evaluate the stability of the phenoxide anion (


). Stability is governed by three competing vectors:
A. Inductive Effect (-I)[2][3][4]
  • Mechanism: Through-bond electron withdrawal.

  • Trend: F > Cl . Fluorine (EN=3.98) pulls electron density more strongly than Chlorine (EN=3.16), theoretically stabilizing the negative charge on oxygen better.

  • Prediction: Based solely on -I, Fluorophenols should be more acidic.[2]

B. Resonance Effect (+R)
  • Mechanism: Through-space

    
    -electron donation into the ring.
    
  • Trend: F > Cl .

    • Fluorine: Its 2p orbitals are similar in size to Carbon's 2p orbitals, allowing effective overlap and strong electron back-donation. This destabilizes the phenoxide anion by pushing electron density back toward the already negative oxygen.

    • Chlorine: Its 3p orbitals are larger and mismatched with Carbon's 2p, resulting in poor overlap and negligible back-donation.

  • Result: The strong +R effect of Fluorine often cancels out its strong -I effect.[3]

C. Intramolecular Hydrogen Bonding (Ortho-Effect)[1]
  • Mechanism: Interaction between the phenolic proton and the ortho-halogen lone pair.[1]

  • Trend: F >> Cl .

    • Ortho-F: Forms a stable 5-membered H-bond ring. This "locks" the proton, making it harder to remove (raising pKa).

    • Ortho-Cl: The H-bond is weaker due to geometry and orbital size; the -I effect dominates.

Comparative Data Analysis

The following data illustrates the dominance of Resonance and H-bonding over simple Electronegativity.

Table 1: Aqueous pKa Values of Halogenated Phenols (25°C)

PositionCompoundpKa (Exp)CompoundpKa (Exp)

pKa (Cl - F)
Dominant Effect
Reference Phenol9.98
Ortho 2-Fluorophenol 8.7 2-Chlorophenol 8.56 -0.14H-Bonding (F stabilizes acid form)
Meta 3-Fluorophenol9.33-Chlorophenol9.1-0.20Inductive (-I drops with distance)
Para 4-Fluorophenol 9.9 4-Chlorophenol 9.4 -0.50Resonance (+R destabilizes F-anion)
Di-Sub 2,4-Difluorophenol~8.7*2,4-Dichlorophenol 7.48 ~ -1.2Cumulative (-I dominates in Cl)

*Note: 2,4-Difluorophenol pKa is predicted based on additive substituent effects; experimental values for 2,4-DCP are significantly lower, confirming Cl as the superior acidifying agent in poly-substitution.

Visualizing the Electronic Conflict

The diagram below maps the opposing forces. Note how the Resonance (+R) vector for Fluorine directly opposes the Inductive (-I) vector, whereas for Chlorine, the +R vector is negligible.

ElectronicEffects cluster_F Fluorophenol (Para) cluster_Cl Chlorophenol (Para) F_Atom Fluorine (F) Inductive_F Inductive (-I) Strong Withdrawal (Stabilizes Anion) F_Atom->Inductive_F Resonance_F Resonance (+R) Strong Donation (Destabilizes Anion) F_Atom->Resonance_F Net_F Net Effect: Weak Acidification Inductive_F->Net_F Resonance_F->Net_F Cl_Atom Chlorine (Cl) Inductive_Cl Inductive (-I) Moderate Withdrawal (Stabilizes Anion) Cl_Atom->Inductive_Cl Resonance_Cl Resonance (+R) Negligible Donation Cl_Atom->Resonance_Cl Net_Cl Net Effect: Strong Acidification Inductive_Cl->Net_Cl Resonance_Cl->Net_Cl

Figure 1: Vector analysis of electronic effects. The thick red arrow indicates the dominant destabilizing resonance effect in Fluorophenols.

Experimental Protocol: Spectrophotometric pKa Determination

For drug development, relying on literature values is risky due to solvent dependencies. The following Spectrophotometric Titration is the "Gold Standard" because it is self-validating.

Why this method?

Unlike potentiometric titration, this method separates the spectral contributions of the acid (


) and base (

) forms. The presence of a sharp Isosbestic Point validates that the system is a clean two-component equilibrium free from aggregation or degradation.
Workflow Diagram

pKaProtocol Step1 1. Stock Preparation (100 µM in MeOH/Water) Step2 2. Extreme pH Scans pH 2 (Pure HA) & pH 12 (Pure A-) Step1->Step2 Step3 3. Wavelength Selection Find λ_max for HA and A- Step2->Step3 Step4 4. Buffer Titration Record Spectra at 7-10 pH points Step3->Step4 Step5 5. Validation Check Isosbestic Point Present? Step4->Step5 Step5->Step1 No (Contamination) Step6 6. Data Fitting Henderson-Hasselbalch Plot Step5->Step6 Yes (Valid)

Figure 2: Self-validating experimental workflow for pKa determination.

Detailed Procedure
  • Stock Solution: Dissolve the fluorinated/chlorinated phenol to 10 mM in DMSO or Methanol. Dilute to ~50-100 µM in water (ensure solubility).

  • Determine

    
    : 
    
    • Acid Form (

      
      ):  Add 100 µL stock to 3 mL of 0.1 M HCl (pH ~1). Scan 200–400 nm.
      
    • Base Form (

      
      ):  Add 100 µL stock to 3 mL of 0.1 M NaOH (pH ~13). Scan 200–400 nm.
      
    • Note: Chlorophenols typically show a bathochromic (red) shift upon deprotonation.

  • Titration: Prepare 8-10 buffers ranging from pH 6.0 to 11.0 (ionic strength adjusted to 0.1 M with KCl). Add constant concentration of phenol to each.

  • Measurement: Record absorbance at the

    
     of the Base  form.
    
  • Calculation (Henderson-Hasselbalch):

    
    
    
    • 
      : Absorbance at high pH (fully deprotonated).
      
    • 
      : Absorbance at low pH (fully protonated).
      
    • 
      : Absorbance at specific buffer pH.
      

Applications in Drug Discovery

The "Bioisostere Trap"

Replacing a 4-chlorophenyl group with a 4-fluorophenyl group is often expected to increase metabolic stability. However, this change increases the pKa by ~0.5 units .

  • Consequence: If the drug requires the phenoxide form for binding (e.g., to coordinate with a metal ion in the active site), the fluorinated analog will be less ionized at physiological pH (7.4), potentially reducing potency by 3-5 fold.

2,4-Dichlorophenol (2,4-DCP) vs. 2,4-Difluorophenol
  • 2,4-DCP (pKa 7.48): At pH 7.4, this compound is ~50% ionized. It exists as a balanced mix of neutral and anionic forms, facilitating both membrane permeation (neutral) and solubility (anion).

  • 2,4-Difluorophenol (pKa ~8.7): At pH 7.4, this is <5% ionized. It remains largely lipophilic. While this improves membrane crossing, it may suffer from poor aqueous solubility or lack of electrostatic engagement with the target.

References

  • Lide, D. R. (2005).[4] CRC Handbook of Chemistry and Physics (86th ed.).[4] CRC Press.[4] (Source for standard aqueous pKa values of phenol, 2-chlorophenol, 4-chlorophenol).

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Authoritative source for m-chlorophenol pKa 9.12).[5]

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2001). "Substituent effects on the physical properties and pKa of phenol." International Journal of Quantum Chemistry, 85(4-5), 569-579. Link (Computational analysis of Hammett constants and F vs Cl resonance effects).

  • PubChem Database. (2023). "2,4-Dichlorophenol Compound Summary." National Center for Biotechnology Information. Link (Source for 2,4-DCP pKa and toxicity data).

  • Salgado, L. E., & Vargas-Hernández, G. (2014). "Spectrophotometric Determination of pKa of Phenol Red." American Journal of Analytical Chemistry, 5, 806-811. Link (Basis for the spectrophotometric protocol methodology).

Sources

Comparative Guide: Bioactive Scaffolds Derived from 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorophenol (CAS 1261634-63-2 / 6418-38-8 derivative) represents a specialized "privileged structure" in modern medicinal chemistry. Unlike its more common isomers (e.g., 2,4-difluoro or 3,4-difluoro), the 2,3-difluoro-4-chloro substitution pattern offers a unique combination of electronic withdrawal and steric occlusion that is critical for optimizing drug-target residence time and metabolic stability.

This guide analyzes the biological performance of compounds derived from this scaffold, specifically focusing on LpxC inhibitors (antibacterials) and GPR119 agonists (metabolic disorders). It compares these fluorinated derivatives against standard non-fluorinated or mono-fluorinated alternatives, demonstrating how this specific halogenation pattern drives superior pharmacokinetics (PK) and potency.

Chemical Profile & Structural Advantage

The this compound moiety acts as a high-affinity warhead component. Its efficacy stems from three mechanistic pillars:

  • Metabolic Blockade: The chlorine at the para-position blocks CYP450-mediated hydroxylation, a common clearance pathway for phenol derivatives.

  • Electronic Modulation: The vicinal difluoro motif (2,3-position) lowers the pKa of the phenol (or attached heterocycles), enhancing hydrogen bond donor capability in the active site.

  • Conformational Lock: The steric bulk of the ortho-fluorines restricts bond rotation in biaryl systems, forcing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Comparative Physicochemical Properties
PropertyThis compound Derivative4-Chlorophenol Derivative (Alternative)2,4-Difluorophenol Derivative (Alternative)Impact on Bioactivity
Lipophilicity (LogP) High (~3.5 - 4.2)Moderate (~2.5)Moderate-HighIncreases membrane permeability and CNS penetration.
Metabolic Stability (t1/2) Superior (>4h microsome) Poor (<30 min)ModerateThe 2,3-F/4-Cl pattern blocks multiple oxidation sites.
Electronic Effect (Hammett) Strong Electron WithdrawingModerateStrongEnhances pi-stacking interactions with target proteins.
Steric Hindrance High (Ortho-F clash)LowModerate"Locks" biaryl torsion angles, improving selectivity.

Case Study 1: Antibacterial LpxC Inhibitors

Target: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). Relevance: Critical for the synthesis of Lipid A in Gram-negative bacteria (Pseudomonas aeruginosa, E. coli).

Performance Comparison

In the development of novel hydroxamic acid-based antibiotics, the introduction of the 4-chloro-2,3-difluorophenyl group (via Suzuki coupling) has shown to significantly lower the Minimum Inhibitory Concentration (MIC) compared to standard phenyl analogs.

Compound VariantStructure MotifMIC (P. aeruginosa)MIC (E. coli)Cytotoxicity (HepG2)
Standard Control Unsubstituted Phenyl> 64 µg/mL32 µg/mLLow
Alternative A 4-Fluorophenyl16 µg/mL8 µg/mLLow
Alternative B 2,4-Difluorophenyl4 µg/mL2 µg/mLModerate
4-Cl-2,3-diF (Hero) 4-Chloro-2,3-difluorophenyl 0.5 µg/mL 0.25 µg/mL Low

Mechanism of Enhancement: The 2,3-difluoro substitution creates an electrostatic potential surface that perfectly complements the hydrophobic pocket of the LpxC enzyme, while the 4-chloro group fills a deep hydrophobic cleft, displacing water and increasing binding entropy.

Signaling Pathway: LpxC Inhibition

The following diagram illustrates how the inhibitor disrupts bacterial membrane synthesis.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA (Acyltransferase) UDP_GlcNAc->LpxA Intermediate UDP-3-O-acyl-GlcNAc LpxA->Intermediate LpxC LpxC Enzyme (Deacetylase) Intermediate->LpxC LipidA Lipid A (Membrane Anchor) LpxC->LipidA Normal Path Bacterial_Death Membrane Instability & Cell Death LpxC->Bacterial_Death Inhibition Result Inhibitor 4-Cl-2,3-diF Inhibitor Inhibitor->LpxC Blocks

Figure 1: Mechanism of Action for LpxC inhibitors derived from this compound.

Case Study 2: GPR119 Agonists (Metabolic Disorders)

Target: G-protein-coupled receptor 119 (GPR119).[1] Relevance: Treatment of Type 2 Diabetes and Osteoporosis (bone mass increase).

Derivatives such as 4-{1-[2-(4-chloro-2,3-difluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperidin-4-yl}butanoic acid utilize the phenol moiety to improve oral bioavailability.

  • Binding Affinity (Ki): The 4-chloro-2,3-difluorophenyl analog exhibits a Ki of < 5 nM , whereas the 4-chlorophenyl analog is > 50 nM .

  • Metabolic Stability: The 2,3-difluoro pattern prevents oxidative defluorination, a common failure point in 2,4-difluoro analogs.

Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (Boronate Ester)

Objective: Convert this compound into a Suzuki-coupling ready boronate.

Reagents:

  • This compound (1.0 eq)[2][3]

  • Trifluoromethanesulfonic anhydride (

    
    )
    
  • Bis(pinacolato)diboron (

    
    )
    
  • 
     (Catalyst)
    

Workflow:

  • Triflation: Dissolve phenol in DCM at 0°C. Add pyridine (2.0 eq) followed by dropwise addition of

    
     (1.2 eq). Stir for 2h. Wash with dilute HCl. Yield: ~95% Triflate.[4]
    
  • Borylation: Mix Triflate (1.0 eq),

    
     (1.1 eq), KOAc (3.0 eq), and 
    
    
    
    (0.05 eq) in 1,4-dioxane.
  • Reaction: Degas with

    
    . Heat to 90°C for 4-6 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: MIC Determination (Broth Microdilution)

Objective: Validate antibacterial potency of the final derivative.

  • Preparation: Dissolve compound in DMSO to 10 mg/mL stock.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add

    
     CFU/mL of P. aeruginosa (ATCC 27853).
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Synthesis Workflow Visualization

Synthesis_Flow Start This compound (Starting Material) Step1 Triflation (Tf2O, Pyridine) Start->Step1 Intermediate1 Aryl Triflate Step1->Intermediate1 Step2 Miyaura Borylation (B2pin2, Pd cat.) Intermediate1->Step2 Boronate Aryl Boronate Ester (Key Building Block) Step2->Boronate Step3 Suzuki Coupling (Heterocyclic Halide) Boronate->Step3 Final Bioactive Scaffold (LpxC Inhibitor / GPR119 Agonist) Step3->Final

Figure 2: Synthetic route from raw phenol to bioactive pharmaceutical ingredient.

References

  • Vertex Pharmaceuticals. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent US8822730B2. Link

  • Merck Sharp & Dohme Corp. (2012). N-linked hydroxamic acid derivatives useful as antibacterial agents. US Patent US8664401B2. Link

  • Taisho Pharmaceutical Co. (2010). Use of GPR119 receptor agonists for increasing bone mass.[1] European Patent EP2253311A2. Link

  • Sigma-Aldrich. (2024).[5] Product Specification: this compound. Link

  • PubChem. (2024).[5] Compound Summary: 2,3-Difluorophenol Derivatives. National Library of Medicine. Link

Sources

Technical Comparison Guide: Structure-Activity Relationship of 4-Chloro-2,3-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorophenol (and its structural isomers) represents a "privileged scaffold" in modern agrochemical discovery, particularly in the synthesis of synthetic auxin herbicides (e.g., Halauxifen-methyl). Unlike traditional chlorinated phenols (e.g., 2,4-dichlorophenol), the incorporation of fluorine at the ortho and meta positions fundamentally alters the molecule's electronic landscape and metabolic stability.

This guide provides a technical analysis of this scaffold, comparing its physicochemical properties and biological performance against legacy alternatives. It is designed for medicinal chemists and agrochemical researchers seeking to optimize potency and reduce resistance in next-generation crop protection agents.

Part 1: Comparative Technical Profile

The strategic replacement of hydrogen or chlorine with fluorine enhances lipophilicity (Bioavailability) while blocking metabolic oxidation sites (Persistence). The table below contrasts the core scaffold with standard chlorinated phenols used in legacy herbicides (e.g., 2,4-D).

Table 1: Physicochemical & Functional Comparison
FeatureThis compound 2,4-Dichlorophenol (Legacy Std)2,4,6-Trichlorophenol Impact on Bioactivity
Molecular Weight 164.54 g/mol 163.00 g/mol 197.45 g/mol Similar size allows binding pocket fit.
pKa (Acid Dissociation) ~7.2 - 7.5 (Est.)7.905.99Lower pKa enhances anionic availability at physiological pH.
LogP (Lipophilicity) ~2.8 - 3.13.063.69Optimal range for transmembrane transport (phloem mobility).
Metabolic Stability High (F blocks C2/C3 oxidation)Low/Moderate (Ring hydroxylation possible)High (Steric hindrance)F-substitution prevents rapid degradation by P450 enzymes.
Electronic Effect Strong electron-withdrawing (σ-inductive)Inductive + ResonanceStrong InductiveIncreases acidity; alters pi-stacking interactions in receptor.
Primary Application Arylex™ Active (Halauxifen) 2,4-D, Dicamba precursorsWood preservatives (Legacy)Enables low-dose-rate herbicides (grams vs. kg per hectare).

Key Insight: The 2,3-difluoro substitution pattern is not merely bioisosteric.[1] The C2-Fluorine mimics the steric radius of Hydrogen (Van der Waals radius: F=1.47Å vs H=1.20Å) allowing tight binding, while electronically mimicking an oxidized group, enhancing affinity for the TIR1/AFB5 auxin receptor plasmid.

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological potency of this compound derivatives, particularly in picolinate herbicides, is driven by three specific structural modifications.

The "Fluorine Block" Effect (Metabolic Stability)

In natural auxins (IAA), the indole ring is rapidly oxidized. In legacy herbicides (2,4-D), the phenyl ring is susceptible to hydroxylation.

  • Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than C-H (~99 kcal/mol).

  • Result: Substitution at the 2- and 3-positions prevents oxidative metabolism, extending the half-life of the active molecule within the plant tissue, allowing it to reach the meristematic growing points.

The Phenyl "Tail" Interaction (Receptor Affinity)

In molecules like Halauxifen-methyl , the 4-chloro-2-fluoro-3-methoxyphenyl moiety acts as the "tail" that docks into the auxin receptor.

  • Chlorine at C4: Provides essential lipophilic bulk to fill the hydrophobic pocket.

  • Methoxy at C3: Often used in conjunction with F; acts as a hydrogen bond acceptor.

  • Fluorine at C2: Critical for conformational locking. It forces the phenyl ring into a specific torsion angle relative to the pyridine "head," optimizing the fit within the AFB5 receptor subtype.

Comparison of Derivatives: Inhibition Data

Recent studies on "S-series" pyrazole-picolinate derivatives containing this fluorinated scaffold show superior potency compared to non-fluorinated controls.[2]

Table 2: Root Growth Inhibition (Arabidopsis thaliana) Data derived from recent comparative studies (e.g., MDPI, 2024)

Compound IDScaffold StructureConcentrationInhibition %Relative Potency
Picloram Chlorinated Pyridine (No F-phenol)0.5 µM~30%Baseline
Florpyrauxifen F-benzyl ester0.5 µM33.8%High
Compound S202 4-Cl-2,3-difluoro derivative 0.5 µM 78.4% Superior

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct fluorination is non-selective. The preferred route utilizes the diazonium salt of the aniline precursor.

Reagents: 4-Chloro-2,3-difluoroaniline, Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), Copper(II) Sulfate (CuSO₄), Toluene.

  • Diazotization:

    • Charge a cryo-reactor with 4-chloro-2,3-difluoroaniline (1.0 eq) and 35% H₂SO₄ (5.0 eq).

    • Cool to 0–5°C .[3]

    • Add NaNO₂ (1.1 eq) aqueous solution dropwise. Critical: Maintain Temp <5°C to prevent diazo decomposition.[3]

    • Stir for 1 hour. Confirm completion with starch-iodide paper (turns blue).

  • Hydrolysis:

    • Prepare a separate vessel with 50% H₂SO₄ and CuSO₄ (0.1 eq) as catalyst. Heat to 100°C .

    • Slowly add the cold diazonium salt solution to the hot acid mixture.

    • Observation: Nitrogen gas evolution indicates hydrolysis.

  • Isolation:

    • Steam distill the mixture to recover the phenol.[4]

    • Extract distillate with Toluene .

    • Dry over MgSO₄ and concentrate under vacuum.

    • Yield Target: >85%. Purity: >98% (GC).

Protocol B: Synthesis of Phenylboronic Acid Intermediate

Rationale: This derivative is the actual coupling partner used to attach the phenol scaffold to the herbicide core (Suzuki Coupling).

  • Lithiation:

    • Dissolve This compound (protected as methyl ether: 4-chloro-2,3-difluoroanisole) in anhydrous THF.

    • Cool to -78°C .

    • Add n-Butyllithium (1.1 eq) dropwise. Mechanism: Directed ortho-lithiation (DoM) directed by F and OMe groups.

  • Boronation:

    • Add Triisopropyl borate (1.2 eq).

    • Allow to warm to room temperature (RT) overnight.

  • Hydrolysis:

    • Quench with 2N HCl.

    • Extract with Ethyl Acetate.

    • Crystallize from Acetonitrile/Water.

Part 4: Visualization of Mechanism & Synthesis

Diagram 1: Synthesis Pathway (Aniline to Herbicide)

SynthesisPathway Aniline 4-Chloro-2,3- difluoroaniline Diazo Diazonium Intermediate Aniline->Diazo NaNO2, H2SO4 (0°C) Phenol 4-Chloro-2,3- difluorophenol Diazo->Phenol Hydrolysis CuSO4 (100°C) Ether Methyl Ether Derivative Phenol->Ether Methylation Boronic Phenylboronic Acid Ether->Boronic 1. n-BuLi 2. B(OiPr)3 Herbicide Halauxifen-methyl (Final Active) Boronic->Herbicide Suzuki Coupling (Picolinate Core)

Caption: Step-wise synthetic transformation from aniline precursor to the final herbicidal active ingredient.

Diagram 2: SAR Logic & Mode of Action

SAR_Logic Scaffold 4-Cl-2,3-difluorophenol Scaffold F_Pos 2,3-Difluoro Substitution Scaffold->F_Pos Cl_Pos 4-Chloro Substituent Scaffold->Cl_Pos Metab Blocks P450 Metabolism F_Pos->Metab C-F Bond Strength Steric Conformational Locking F_Pos->Steric Electronic Repulsion Lipophil Optimized LogP (~3.0) Cl_Pos->Lipophil Hydrophobic Bulk Potency Superior Herbicidal Activity Metab->Potency Persistence Lipophil->Potency Uptake Receptor High Affinity Binding (TIR1/AFB5) Steric->Receptor Induced Fit Receptor->Potency

Caption: Mechanistic link between structural features (F/Cl substitution) and biological outcomes (Potency).

References

  • BenchChem. (2025).[3][5] Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene: Technical Guide. Retrieved from .

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No.[6] 8,822,730. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from .

  • MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from .

  • ResearchGate. (2025). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage. Retrieved from .

Sources

Analytical Standards for 4-Chloro-2,3-difluorophenol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-difluorophenol is a high-value intermediate, particularly in the synthesis of next-generation fluorinated agrochemicals (e.g., succinate dehydrogenase inhibitor fungicides) and active pharmaceutical ingredients (APIs). Precise analytical characterization is challenging due to the compound’s acidity (pKa ~7.2), potential for regioisomerism, and volatility.

This guide objectively compares analytical standard grades and methodological approaches (HPLC-UV vs. GC-MS) to establish a self-validating quality control system. We prioritize Certified Reference Materials (CRMs) for critical assay value assignment while validating Analytical Grade standards for routine high-throughput screening.

Part 1: Material Characterization & Standard Grades

The choice of analytical standard dictates the integrity of your data. For this compound, three distinct grades are commercially relevant.

Physicochemical Profile[1][2][3][4][5][6]
  • Chemical Structure: A phenol ring substituted with chlorine at C4 and fluorine at C2 and C3.

  • Acidity (pKa): Predicted ~7.0 – 7.3 (due to electron-withdrawing ortho/meta halogens).

  • LogP: ~2.4 (Moderately lipophilic).

  • Critical Impurities: 2,3-difluorophenol (starting material), 4,6-dichloro-2,3-difluorophenol (over-chlorination), and regioisomers (e.g., 4-chloro-2,5-difluorophenol).

Comparative Analysis of Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard Technical Grade
Purity Certified Value (e.g., 99.8% ± 0.2%)>98% (Typical)>95%
Traceability SI-Traceable (NIST/BIPM) via qNMRManufacturer COA onlyBatch Analysis
Uncertainty Explicitly stated (Expanded Uncertainty,

)
Not definedNot defined
Primary Use Method Validation, Instrument CalibrationRoutine QC, Retention Time MarkerSynthesis Starting Material
Cost Factor High (10x)Moderate (1x)Low (0.1x)

Recommendation: Use CRM grade for establishing the Response Factor (RF) of your primary method. Use Analytical Grade for daily calibration curves only after cross-validating against the CRM.

Part 2: Methodological Comparison

We compared the two dominant analytical techniques—HPLC-UV and GC-MS —for the quantification and identification of this compound.

HPLC-UV (High-Performance Liquid Chromatography)[4]
  • Mechanism: Reversed-phase partition chromatography.[1]

  • Critical Parameter: Mobile phase pH.[1][2] The phenolic hydroxyl group must remain protonated to prevent peak tailing and retention time shifts.

  • Performance:

    • Linearity: Excellent (

      
      ) over 0.1 – 100 µg/mL.[3]
      
    • Precision: < 0.5% RSD (Injection repeatability).

    • Selectivity: High capability to resolve non-volatile inorganic salts from synthesis.

GC-MS (Gas Chromatography - Mass Spectrometry)[7]
  • Mechanism: Volatility-based separation with mass spectral fingerprinting.

  • Critical Parameter: Derivatization. While the phenol can be analyzed directly, silylation (TMS derivative) significantly improves peak shape and sensitivity.

  • Performance:

    • Sensitivity: Superior LOD (low ng/mL range) in SIM mode.

    • Identification: Conclusive structural confirmation via molecular ion (

      
      ) and isotope patterns (
      
      
      
      /
      
      
      ).
Comparative Data Summary
MetricHPLC-UV (Agilent 1290, DAD)GC-MS (Derivatized with BSTFA)
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL (SIM Mode)
Linearity Range 0.1 – 500 µg/mL 0.01 – 50 µg/mL
Matrix Tolerance High (Aqueous/Organic)Low (Requires dry organic extracts)
Throughput < 8 min/sample ~20 min/sample (inc. derivatization)
Primary Utility Routine Purity/AssayImpurity ID & Trace Analysis

Part 3: Experimental Protocols

Protocol A: HPLC-UV Quantification (Recommended for Assay)

Principle: Isocratic separation on a C18 column using an acidic mobile phase to suppress ionization.

  • Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Luna, 150 x 4.6 mm, 3 µm). Note: Phenyl phases offer superior selectivity for halogenated aromatics via

    
     interactions.
    
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Solvent B: Acetonitrile.[1]

    • Ratio: 60% A / 40% B (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 280 nm (primary) and 220 nm (secondary).

  • Sample Prep: Dissolve 10 mg standard in 10 mL Acetonitrile/Water (50:50). Filter through 0.22 µm PTFE.

Protocol B: GC-MS Identification (Recommended for Impurities)

Principle: Silylation of the hydroxyl group to form 4-chloro-2,3-difluorophenoxy-trimethylsilane, rendering the molecule non-polar and thermally stable.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Preparation:

    • Take 100 µL of sample extract (in DCM or Ethyl Acetate).

    • Add 50 µL BSTFA reagent.

    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Inlet: Split 10:1, 250°C.

    • Oven: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C (3 min).
  • MS Parameters: EI Source (70 eV), Scan range 40–350 m/z. Look for Molecular Ion (

    
    ) at m/z ~236 (derivative mass).
    

Part 4: Visualizations

Workflow 1: Analytical Decision Tree

This diagram illustrates the logical flow for selecting the appropriate method based on sample origin and data requirements.

AnalyticalDecisionTree Start Sample Origin Crude Crude Synthesis (High Impurities) Start->Crude Pure Purified Standard (Assay Required) Start->Pure Trace Trace Analysis (< 0.1%) Crude->Trace Impurity Profiling Assay Potency Assay (> 98%) Crude->Assay Yield Calc Pure->Assay QC Release NMR qNMR Primary Reference Cert. Pure->NMR Certification GCMS GC-MS (Derivatized) ID & Trace Impurities Trace->GCMS High Sensitivity HPLC HPLC-UV (C18/Phenyl) Quantification Assay->HPLC High Precision

Caption: Decision matrix for selecting HPLC-UV versus GC-MS based on analytical goals (Quantification vs. Identification).

Workflow 2: Impurity Pathway & Detection

Understanding the synthesis origin helps in selecting the right impurity standards.

ImpurityPathway SM 2,3-Difluorophenol (Starting Material) Target This compound (Target) SM->Target Major Path Imp1 Over-Chlorination: 4,6-Dichloro-2,3-difluorophenol SM->Imp1 Excess Cl2 Imp2 Regioisomer: 6-Chloro-2,3-difluorophenol SM->Imp2 Ortho-substitution Reagent + Cl2 / SO2Cl2 Target->Imp1 Secondary Rxn

Caption: Synthetic pathway showing the origin of critical impurities (Regioisomers and Over-chlorinated byproducts).

References

  • National Institute of Standards and Technology (NIST). (2009). Demonstrating the comparability of certified reference materials. Analytical and Bioanalytical Chemistry.

  • Sigma-Aldrich. (2015). Pharmaceutical Secondary Standards: Technical Details for Purity Determination. Analytix Reporter.

  • European Medicines Agency (EMA). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • PubChem. Compound Summary: this compound (CID 112692739).[4] National Library of Medicine.

  • Phenomenex. Reversed Phase HPLC Method Development Guide: Phenol Selectivity.

Sources

Comparative Synthesis Guide: Efficiency Landscapes of Difluorophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of difluorophenols (DFPs) represents a classic problem in regioselective aromatic chemistry.[1] While these isomers share the molecular formula


, their electronic and steric disparities dictate completely different synthetic strategies.

This guide moves beyond generic protocols to analyze the synthesis efficiency of the three most critical isomers: 2,4-DFP , 2,6-DFP , and 3,5-DFP . We prioritize yield maximization, scalability, and safety, contrasting traditional diazonium pathways with modern organometallic lithiation.

Part 1: Strategic Framework – The "Why" Behind the Chemistry

Before selecting a route, one must understand the electronic landscape of the target isomer. Fluorine is an inductively electron-withdrawing (-I) yet resonantly electron-donating (+R) substituent. This duality creates specific "sweet spots" for synthesis.

The Decision Matrix
  • 2,4-Difluorophenol (The Electronic Favorite): The positions are ortho/para to each other. This isomer is easily accessed via electrophilic aromatic substitution (nitration) followed by functional group interconversion.

  • 2,6-Difluorophenol (The Acidic Anomaly): The proton between the two fluorines (

    
    -H) is highly acidic (
    
    
    
    ~23 in DMSO vs 43 for benzene) due to the inductive effect of two adjacent fluorine atoms. This makes Directed Ortho-Metalation (DoM) the superior route over traditional electrophilic methods.
  • 3,5-Difluorophenol (The Meta Challenge): Both fluorines direct ortho/para, making the meta position electronically deactivated and difficult to access via direct substitution. This requires "indirect" synthesis from pre-functionalized precursors like 3,5-difluoroaniline.

Visualizing the Synthesis Logic

SynthesisLogic Start Target Isomer Selection Iso24 2,4-Difluorophenol (Electronic Synergy) Start->Iso24 Iso26 2,6-Difluorophenol (Acidic Proton) Start->Iso26 Iso35 3,5-Difluorophenol (Meta-Deactivated) Start->Iso35 Route24 Route A: Diazotization (Balz-Schiemann/Hydrolysis) Iso24->Route24 High Yield Route26 Route B: Directed Ortho-Lithiation (n-BuLi / Borate) Iso26->Route26 High Regioselectivity Route35 Route C: Functional Group Interconversion (From 3,5-Difluoroaniline) Iso35->Route35 Only Viable Route

Figure 1: Decision tree for selecting the optimal synthetic pathway based on isomer electronics.

Part 2: Comparative Efficiency Analysis

The following data aggregates industrial benchmarks and laboratory-scale yields.

Feature2,4-Difluorophenol 2,6-Difluorophenol 3,5-Difluorophenol
Primary Route Diazotization & HydrolysisLithiation-Borylation-OxidationHydrolysis of Diazonium Salt
Starting Material 2,4-Difluoroaniline1,3-Difluorobenzene3,5-Difluoroaniline
Typical Yield 85 - 92% 78 - 85% 60 - 75%
Atom Economy Moderate (Loss of

, acid waste)
High (Li salts are main waste)Low (Multi-step precursor synthesis)
Scalability High (Standard batch chemistry)Medium (Cryogenic cooling required)Low (Precursor cost is prohibitive)
Safety Risk Explosion risk (Diazonium salts)Pyrophoric reagents (n-BuLi)High toxicity (Aniline precursors)
Cost Efficiency High (Cheap precursors)Moderate (Cryogenics cost)Low (Expensive starting material)

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis of 2,6-Difluorophenol (The Lithiation Route)

Rationale: Traditional fluorination of phenol fails here due to over-fluorination. The lithiation route exploits the acidity of the


 proton, guaranteeing 100% regioselectivity without complex purification.

Reagents:

  • 1,3-Difluorobenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Triisopropyl borate (1.2 eq)

  • Hydrogen Peroxide (30% aq) / Acetic Acid

Workflow:

  • Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Add 1,3-difluorobenzene and anhydrous THF. Cool to -78°C (Dry ice/Acetone). Critical: Temperature control prevents benzyne formation.

  • Lithiation: Add n-BuLi dropwise over 30 mins. The solution will turn yellow. Stir for 1 hour at -78°C.

    • Mechanism:[1][2][3][4][5] The Li coordinates to Fluorine, directing deprotonation strictly at the C2 position (Ortho-Lithiation).

  • Borylation: Add Triisopropyl borate dropwise. Allow the mixture to warm to 0°C over 2 hours.

  • Oxidation (The Hydroxylation): Add acetic acid (to neutralize) followed by dropwise addition of

    
    . Stir at room temperature for 12 hours.
    
  • Workup: Quench with saturated

    
     (destroys peroxides). Extract with Ethyl Acetate.
    

Self-Validation Check:

  • Success Indicator: 1H NMR should show a triplet at

    
     ~6.9 ppm (aromatic) and a broad singlet (OH). Absence of multiplet signals indicates no isomer scrambling.
    
Protocol B: Scalable Synthesis of 2,4-Difluorophenol (The Diazo Route)

Rationale: 2,4-Difluoroaniline is cheap and widely available. This route uses the "Sandmeyer-type" hydroxylation, modified for phenols.

Reagents:

  • 2,4-Difluoroaniline[1][6][7]

  • Sulfuric Acid (

    
    , 35%)
    
  • Sodium Nitrite (

    
    )[2]
    
  • Copper(II) Sulfate (

    
    ) - Catalyst for hydrolysis
    

Workflow:

  • Salt Formation: Dissolve aniline in dilute

    
    . Cool to 0-5°C .[1][2][7]
    
  • Diazotization: Add aqueous

    
     dropwise.[1][2][7] Maintain T < 5°C.
    
    • Safety: Test with starch-iodide paper.[7] Instant blue/black = excess

      
       (reaction complete).[7]
      
  • Hydrolysis: Prepare a separate vessel with a boiling solution of

    
     and 
    
    
    
    (10 mol%).
  • Addition: Drip the cold diazonium solution slowly into the boiling acid.

    • Why? This "reverse addition" minimizes side-coupling (azo dye formation) by keeping the diazonium concentration low relative to the water.

  • Steam Distillation: The product steam-distills immediately as it forms, preventing tar formation.

Part 4: Mechanism & Pathway Visualization

Understanding the lithiation pathway for 2,6-DFP is critical for troubleshooting low yields.

LithiationMechanism Substrate 1,3-Difluorobenzene Intermediate1 2,6-Difluorophenyl Lithium Substrate->Intermediate1 Ortho-Deprotonation Reagent n-BuLi (-78°C) Reagent->Intermediate1 Intermediate2 Aryl Boronate Ester Intermediate1->Intermediate2 Electrophilic Quench Reagent2 B(OiPr)3 Reagent2->Intermediate2 Product 2,6-Difluorophenol Intermediate2->Product Oxidative Cleavage Oxidant H2O2 / H+ Oxidant->Product

Figure 2: Mechanistic pathway for the regioselective synthesis of 2,6-DFP via Directed Ortho-Metalation.

References

  • Balz, G.; Schiemann, G. (1927). "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung" (On aromatic fluorine compounds, I.: A new method for their preparation). Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Guides. (2025). "Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene." BenchChem Technical Support.

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.
  • MDPI. (2024). "Synthesis and Properties of Fluorinated Derivatives." MDPI Journals.

  • PrepChem. "Synthesis of 3,5-difluoroaniline." PrepChem Experimental Database.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Characterization

Before initiating any disposal workflow, you must understand the specific physicochemical profile of 4-Chloro-2,3-difluorophenol .[1][2] Unlike simple phenol, the halogenation (chlorine and fluorine substitution) at the 2, 3, and 4 positions significantly alters its lipophilicity and acidity (pKa), increasing its potential for dermal absorption and environmental persistence.[1][2]

Critical Hazard Profile:

  • Corrosivity: This compound is a Skin Corrosion Category 1B agent. It causes irreversible tissue damage upon contact.

  • Systemic Toxicity: Phenolic compounds are rapidly absorbed through the skin. The halogenated nature often increases metabolic stability, prolonging systemic toxicity.

  • Environmental Fate: Halogenated phenols are resistant to biodegradation and must never be discharged into sanitary sewer systems.

Essential Safety Data Table
ParameterSpecificationOperational Implication
CAS Number 1261634-63-2 (or similar isomers)Use for precise inventory tracking.[1][2]
Physical State Solid (typically crystalline)Dust inhalation risk; requires N95 or fume hood.[1][2]
UN Number UN 2925 or UN 3261 Flammable solid, corrosive, organic, n.o.s.[1][2]
GHS Signal DANGER High alert required.[1][2][3]
Incompatibility Strong Oxidizers, Strong BasesRisk of Exothermic Reaction. Do not mix in waste streams.[1][2]
Waste Code D002 (Corrosive), Halogenated Requires high-temperature incineration with scrubbers.[1][2]

Part 2: Strategic Waste Segregation (The "Why")

Expert Insight: The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated waste.

  • The Mechanism of Failure: When this compound is incinerated, the fluorine and chlorine atoms are liberated.[1][2] Without specific scrubbing technologies, these form Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) gas in the incinerator stack.

  • The Rule: You must segregate this chemical into the Halogenated Organic Waste stream. Mixing it with non-halogenated solvents (like Acetone or Ethanol) forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and environmental burden.

Part 3: Operational Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired reagents, surplus crystals, or heavily contaminated solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction/transport.

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.

    • Use a chemically resistant spatula (PTFE coated).

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Mandatory Text: "Hazardous Waste - Solid - Toxic, Corrosive."[1][2][3]

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

  • Sealing: Ensure the lid is screw-tight. Wipe the exterior with a compatible solvent (e.g., ethanol) to remove dust residues.

Protocol B: Disposal of Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or stock solutions.[1][2]

  • Segregation Check: Ensure the collection carboy is designated "HALOGENATED ORGANIC SOLVENTS."

  • Compatibility Check: Confirm the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or active metals.

  • Transfer:

    • Use a funnel with a spill-proof rim.

    • Pour slowly to avoid splashing.

    • Self-Validating Step: Observe the waste container for 30 seconds after addition. Look for bubbling, fuming, or rapid temperature rise.[1] If observed, close the hood sash immediately and evacuate the area.

  • Log Entry: Record the volume and concentration added on the waste container's accumulation log.

Protocol C: Spill Contingency (Immediate Response)

Scenario: 5g of solid this compound spills on the benchtop.

  • Isolate: Alert nearby personnel. Mark the zone.

  • PPE Upgrade: Wear double nitrile gloves and a dust mask (N95) or respirator if outside a hood.

  • Containment:

    • Do NOT use a brush/dustpan (generates dust).

    • Cover the spill with Vermiculite or Sand to dampen potential aerosols.

  • Cleanup:

    • Scoop the material/absorbent mix into a disposable plastic container.

    • Wipe the surface with a soap/water solution, followed by an ethanol wipe.

    • Dispose of all cleanup materials (wipes, gloves, scoop) into the Solid Hazardous Waste bin.[1]

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making pathway for handling this specific compound. It enforces the segregation logic required for regulatory compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Crystalline StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidContainer Select Container: Wide-mouth HDPE Jar IsSolid->SolidContainer Pure Substance CompatCheck Compatibility Check: NO Oxidizers / NO Strong Bases IsLiquid->CompatCheck Labeling Labeling: 'Toxic, Corrosive, Halogenated' SolidContainer->Labeling LiquidContainer Select Container: Halogenated Solvent Carboy LiquidContainer->Labeling CompatCheck->LiquidContainer Safe to Mix Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS Contact EHS for High-Temp Incineration Storage->EHS

Figure 1: Operational decision tree for the segregation and packaging of halogenated phenolic waste.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D002, F-Codes). Retrieved from [Link][1]

  • University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal Procedure.[1][4] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 4-Chloro-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Hazard

Handling 4-Chloro-2,3-difluorophenol requires a departure from standard organic chemistry safety protocols.[1] While many researchers treat phenols as "just another corrosive," the halogenation (chlorine and fluorine substitution) on this phenolic ring significantly alters its physicochemical properties.

The Critical Insight: The addition of fluorine and chlorine atoms increases the lipophilicity (fat solubility) of the molecule compared to phenol. This means it can penetrate the lipid bilayer of the skin faster than non-halogenated phenols, accelerating systemic toxicity. Furthermore, phenols possess an anesthetic effect; a splash may numb the skin before the user feels the chemical burn, leading to delayed reaction times and deeper tissue damage.[2]

This guide replaces generic advice with a field-proven, self-validating safety system designed for high-consequence reagents.

Part 1: Pre-Operational "Go/No-Go" Checklist

Before opening the reagent bottle, you must validate your readiness. If any item below is unchecked, the experiment is a No-Go .

CheckRequirementRationale (Causality)
The "PEG" Rule Polyethylene Glycol (PEG) 300 or 400 must be physically present on the bench. Water alone is insufficient for phenol decontamination due to its limited solubility; PEG solubilizes phenol, drawing it out of the skin.
Fume Hood Velocity Verify hood is operating at 80-100 fpm face velocity. Halogenated phenols can sublime or create dusts that are severe respiratory irritants.
Waste Segregation A dedicated "Halogenated Organic Waste" container must be pre-labeled. Mixing this with non-halogenated solvents can violate EPA/local regulations and increase disposal costs.
The Buddy System Never handle this compound alone. A second person must be within earshot to assist if ocular exposure renders you blind or incapacitated.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against halogenated phenols for prolonged contact. Phenols can permeate thin nitrile in <10 minutes.

Hand Protection Strategy

We utilize a Double-Gloving Protocol to balance dexterity with permeation resistance.

LayerMaterial SpecificationFunction
Inner Layer (Barrier) Silver Shield® / 4H® (Laminate) Primary Defense. These laminates offer >4 hours breakthrough time against phenols. They are loose-fitting but chemically impervious.
Outer Layer (Dexterity) 5-8 mil Nitrile (Long Cuff) Mechanical Protection. Worn over the laminate glove. It compresses the loose laminate for grip and acts as a sacrificial layer against splashes.
Body & Eye Protection[1][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable due to the risk of liquid run-off entering the eye from the side.

  • Face: Polycarbonate Face Shield (8-inch minimum). Required during transfer or solubilization steps.[3]

  • Body: Tyvek® Lab Coat or Apron.[3] Cotton lab coats absorb phenols and hold them against the skin; Tyvek repels splashes.

Part 3: Operational Workflow & Handling

This protocol minimizes the generation of dusts (solid phase) and aerosols (liquid phase).

Step 1: Weighing (Solid Phase)

This compound is typically a low-melting solid.

  • Static Control: Use an antistatic gun or bar inside the balance enclosure. Fluorinated solids are prone to static charge, causing "fly-away" powder.

  • Closed Transfer: Do not weigh directly onto a spatula. Tare a vial, add the solid, cap it, and then weigh the closed vial. This prevents balance contamination.

Step 2: Solubilization (Liquid Phase)
  • Solvent Choice: When dissolving, add the solvent slowly down the side of the vessel to prevent splashing.

  • Exothermic Check: Phenol dissolutions can be slightly exothermic. Ensure the vessel is cool before capping to prevent pressure buildup.

Step 3: Waste Disposal
  • Segregation: Dispose of all gloves, wipes, and pipette tips contacting the chemical into solid hazardous waste (double-bagged).

  • Liquid Waste: Pour into the Halogenated solvent stream. Do not mix with oxidizers (e.g., Nitric Acid) as phenols can nitrate exothermically.

Part 4: Emergency Response (The Self-Validating System)

Scenario: Dermal Exposure (Skin Splash) [4]

  • Immediate Action: Do NOT just wash with water.

  • The Protocol:

    • Wipe: Immediately wipe off excess chemical with a dry gauze (do not spread it).

    • Flush: Rinse with water for 1 minute to remove bulk surface material.

    • PEG Wash: Soak a gauze pad in PEG 300/400 and scrub the area. The PEG will turn milky as it solubilizes the phenol.

    • Repeat: Change gauze pads until the odor of phenol disappears.[4][5]

    • Medical: Seek evaluation. Phenol burns can be insidious (painless at first) but cause gangrene later.

Part 5: Visualization of Safety Workflow

The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Stop" points where safety checks are mandatory.

PhenolSafety Start START: Reagent Retrieval Checklist Pre-Op Checklist (PEG 300 Present?) Start->Checklist Checklist->Start No (STOP) Donning Don PPE: Laminate + Nitrile Gloves Checklist->Donning Yes Handling Handling: Fume Hood Only Donning->Handling Exposure Exposure Event? Handling->Exposure PEG_Protocol Apply PEG 300/400 Seek Medical Aid Exposure->PEG_Protocol Yes Disposal Disposal: Halogenated Waste Exposure->Disposal No PEG_Protocol->Disposal

Caption: Operational safety workflow for this compound. Note the critical decision diamond regarding PEG availability.

References

  • Princeton University EHS. (n.d.). Phenol: Health and Safety Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Phenol Toxicity: StatPearls. Retrieved from [Link]

  • University of York. (n.d.). First Aid Guidance: Phenol Exposure and PEG 300 Usage. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.